EDTA-OH

Catalog No.
S569916
CAS No.
139-89-9
M.F
C10H18N2O7
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EDTA-OH

CAS Number

139-89-9

Product Name

EDTA-OH

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid

Molecular Formula

C10H18N2O7

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

URDCARMUOSMFFI-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in most organic solvents
In water, 480 g/L at 20 °C
SOL IN WATER AND METHANOL

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+]

The exact mass of the compound Trisodium HEDTA is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in most organic solventsin water, 480 g/l at 20 °c. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

HEDTA protonation constants and thermodynamics

Author: Smolecule Technical Support Team. Date: February 2026

HEDTA Protonation and Metal Complexation Data

The following tables summarize the key thermodynamic parameters for HEDTA. Protonation constants indicate the strength of binding for hydrogen ions, while stability constants show the strength of binding for metal ions. Thermodynamic parameters provide deeper insight into the energy changes during complex formation.

Table 1: Protonation Constants of HEDTA This table shows the step-wise protonation constants for the HEDTA ligand. The data was measured in a background electrolyte of 2.0 M (H⁺/Na⁺)ClO₄ [1].

Protonation Step Log K (Protonation Constant)
LH₃LH₂ + H⁺ 2.49
LH₂LH + H⁺ 2.31
LHL + H⁺ 5.5

Table 2: Stability Constants for Metal-HEDTA Complexes This table lists the stability constants (log β) for the formation of 1:1 metal-HEDTA complexes. A higher log β value indicates a more stable complex [2] [3].

Metal Ion Complex Formed Log β (Stability Constant) Experimental Conditions
NpO₂⁺ (Np(V)) NpO₂L²⁻ 6.91 ± 0.06 I = 1.0 M NaClO₄, 25 °C [3]
NpO₂⁺ (Np(V)) NpO₂(HL)⁻ 4.28 ± 0.03 I = 1.0 M NaClO₄, 25 °C [3]
Am³⁺ AmL Reported but value not shown in excerpt I = 0.10 M NaClO₄ [2]
Cm³⁺ CmL Reported but value not shown in excerpt I = 0.10 M NaClO₄ [2]
Eu³⁺ EuL Reported but value not shown in excerpt I = 0.10 M NaClO₄ [2]

Table 3: Thermodynamic Parameters for Metal-HEDTA Complexation For the complexation to be spontaneous (favored), the Gibbs Free Energy (ΔG) must be negative. This can be driven by a release of heat (negative ΔH, exothermic) or an increase in disorder (positive ΔS) [2] [3].

Metal Ion Complex Formed ΔH (Enthalpy, kJ/mol) ΔS (Entropy, J/mol·K) ΔG (Gibbs Free Energy, kJ/mol)
NpO₂⁺ (Np(V)) NpO₂L²⁻ -8.0 ± 2.0 Information missing Calculated as negative [3]
NpO₂⁺ (Np(V)) NpO₂(HL)⁻ -2.2 ± 2.0 Information missing Calculated as negative [3]
Am³⁺ AmL Favorable (exothermic) Favorable (positive) Negative (spontaneous) [2]
Cm³⁺ CmL Favorable (exothermic) Favorable (positive) Negative (spontaneous) [2]
Eu³⁺ EuL Favorable (exothermic) Favorable (positive) Negative (spontaneous) [2]

Experimental Methodologies for Thermodynamic Studies

The data presented above is obtained through sophisticated experimental techniques:

  • Potentiometry: This is a standard method for determining protonation and metal-ligand stability constants. It involves measuring the change in pH of a solution as a ligand is titrated with an acid, base, or metal ion. The protonation constants for HEDTA were determined using this method [1].
  • Spectrophotometric Titrations: This technique is used for metal ions that have distinctive optical absorption spectra, such as Nd³⁺ and NpO₂⁺. The change in the absorption spectrum is monitored as the metal-to-ligand ratio changes, allowing for the calculation of stability constants [4] [3].
  • Microcalorimetry (ITC): Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. This provides a direct route to determining the enthalpy change (ΔH) of complexation. The enthalpy data for Np(V)-HEDTA complexes were obtained this way [3].
  • Luminescence Spectroscopy: This method is particularly useful for lanthanides (like Eu³⁺, Cm³⁺) and actinides, which are luminescent. The luminescence lifetime is sensitive to the number of water molecules in the inner coordination sphere, providing information about the coordination number and structure of the complex [2] [1].
  • Solvent Extraction Experiments: This is used to study complexation in systems designed for chemical separations, like the ALSEP process. The distribution of a metal between an organic and an aqueous phase is measured as a function of ligand concentration, which helps determine the stoichiometry and stability of the complexes formed in the aqueous phase [2] [4].

Coordination Chemistry and Structural Insights

The thermodynamic behavior of HEDTA is directly linked to how it coordinates to metal ions.

  • Denticity and Coordination: HEDTA is typically a hexadentate ligand, meaning it can donate six electrons to form coordinate bonds with a metal ion. It uses its three nitrogen atoms and three oxygen atoms from the carboxylate groups to form a stable complex [2]. For larger f-element ions (like Am³⁺, Cm³⁺), which often have a coordination number of 8-9, HEDTA does not fully saturate the coordination sphere. This leaves room for water molecules or additional ligands to bind, leading to the formation of ternary complexes (e.g., with citrate or NTA) [2] [4].
  • Coordination of Np(V): Studies show that for the linear NpO₂⁺ ion, HEDTA acts as a tridentate ligand, coordinating through one amine nitrogen and two carboxylate oxygens [3].

The following diagram illustrates the general coordination mode of HEDTA with a trivalent f-element ion (e.g., Am³⁺, Cm³⁺), showing its hexadentate nature and the potential for ternary complex formation.

G cluster_Waters Inner-Sphere Water Molecules cluster_Ternary Potential Ternary Ligand M M³⁺ (Metal Ion) HEDTA HEDTA Ligand a HEDTA->a H2O1 H₂O b H2O1->b H2O2 H₂O c H2O2->c H2O3 H₂O d H2O3->d TernaryLigand Citrate/NTA e TernaryLigand->e a->M b->M c->M d->M e->M f->M

This diagram visualizes how HEDTA binds to a central metal ion, leaving coordination sites available for water or other ligands, which is a key factor in its complexation thermodynamics [2] [4].

References

Stability Constants of Metal-HEDTA Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimentally determined stability constants (log β) for HEDTA complexes with various metal ions, collected from recent studies.

Metal Ion Ionic Strength (M) Temperature (°C) log β Notes
Tc(IV) [1] 0.5 M NaNO₃ Not specified 15.3 ± 0.3 Determined by liquid-liquid extraction.
NpO₂⁺ (Np(V)) [2] 1.0 M NaClO₄ 25 6.91 ± 0.06 Forms NpO₂L²⁻ complex.
NpO₂⁺ (Np(V)) [2] 1.0 M NaClO₄ 25 4.28 ± 0.03 Forms NpO₂(HL)⁻ complex (protonated).
Eu³⁺ [3] 0.5 - 4.0 M NaNO₃ 25 Measured Study focused on Pitzer model; values are ionic strength-dependent.
Am³⁺, Cm³⁺ [4] 0.10 M NaClO₄ 0 - 45 Measured Thermodynamic parameters (ΔH, ΔS) were also determined.

HEDTA typically functions as a hexadentate ligand, meaning it can coordinate a metal ion using six different atoms: three nitrogen atoms from the amine groups and three oxygen atoms from the carboxylate groups [4]. However, its coordination mode can vary; for example, with Np(V), it acts as a tridentate ligand, binding through one amine nitrogen and two carboxylate oxygens [2].

Experimental Methodologies for Determination

Researchers use several precise techniques to determine stability constants and understand the structure of metal-HEDTA complexes.

  • Spectrophotometric Titration: This method measures changes in UV-visible absorption spectra as a function of metal-to-ligand ratio or pH. It was used to study the complexation of Np(V) with HEDTA, allowing researchers to determine the stoichiometry and stability constants of the different complexes formed [2].
  • Liquid-Liquid Extraction: This technique separates metal ions between two immiscible phases (e.g., aqueous and organic). The distribution of the metal ion changes in the presence of a complexing agent like HEDTA, and this shift is used to calculate the stability constant. It was employed for determining the stability constant of the Tc(IV)-HEDTA complex [1].
  • Calorimetric Titration (Microcalorimetry): This method directly measures the heat released or absorbed during a complexation reaction. It provides crucial thermodynamic parameters such as enthalpy change (ΔH) and entropy change (ΔS), which explain the driving forces behind complex formation. This technique was applied in studies with Np(V) and lanthanides like Cm³⁺ and Am³⁺ [4] [2].
  • Luminescence Spectroscopy: Particularly useful for lanthanides and actinides like Cm³⁺ and Eu³⁺, this technique analyzes the luminescence lifetime to determine the hydration number of the metal ion. A change in hydration number upon complexation with HEDTA provides direct evidence of the ligand displacing water molecules from the metal's inner coordination sphere [4].
  • Computational Chemistry (DFT/Monte Carlo): Modern studies use computational methods like Density Functional Theory (DFT) to calculate quantum chemical parameters (e.g., HOMO-LUMO energy gap, electronegativity) and Monte Carlo simulations to model adsorption energies. These methods help predict and explain the chelating performance of HEDTA compared to other ligands [5].

The following diagram illustrates the general workflow for a stability constant determination experiment that combines multiple of these techniques.

G Fig. 1: Workflow for Determining Metal-HEDTA Stability Constants Start Prepare Solutions (Metal ion, HEDTA, Buffer, Salt) Titration Titration & Data Collection Start->Titration Spec Spectrophotometry Titration->Spec  Simultaneous or  Separate Experiments Cal Calorimetry Titration->Cal  Simultaneous or  Separate Experiments Dist Liquid-Liquid Distribution Titration->Dist  Simultaneous or  Separate Experiments Data Data Analysis (e.g., with Hyperquad) Spec->Data Cal->Data Dist->Data Result Output: Stability Constant (β) & Thermodynamic Data Data->Result

Workflow for determining stability constants via combined techniques.

Factors Influencing Complexation Stability

Several key factors critically impact the stability and structure of metal-HEDTA complexes.

  • The Chelate Effect: HEDTA is a multidentate ligand, and complexes with such ligands are significantly more stable than those with comparable monodentate ligands. This enhanced stability is primarily due to a favorable entropy change (ΔS), as a single multidentate ligand replacing several water molecules increases the disorder of the system [6].
  • pH of the Solution: pH profoundly influences complexation. At lower pH, protons compete with metal ions for binding sites on HEDTA, which can lead to the formation of protonated complexes like NpO₂(HL)⁻ and reduce the overall stability [2]. The ligand must be sufficiently deprotonated to bind the metal ion effectively.
  • Ionic Strength and Medium: Stability constants are often measured in a background electrolyte (e.g., NaClO₄, NaNO₃) at a fixed ionic strength to maintain consistent activity coefficients. The value of the stability constant can vary with ionic strength, so models like the Pitzer model are sometimes developed to predict behavior across different solution conditions [3].
  • Metal Ion Characteristics: The stability of the complex depends on the intrinsic properties of the metal ion, including its charge, ionic radius, and coordination preferences. For instance, HEDTA typically forms very stable complexes with tripositive lanthanide and actinide ions like Am³⁺, Cm³⁺, and Eu³⁺ [4].

The coordination chemistry of HEDTA is complex and can adapt to different metal ions. The diagram below summarizes the possible coordination modes as identified in the research.

G Fig. 2: HEDTA Coordination Modes with Metal Ions HEDTA        HEDTA LigandContains: 3 N atoms, 3-4 O atomsCan be hexadentate     Mode1        Hexadentate Mode• Seen with Ln³⁺ (e.g., Am³⁺, Cm³⁺, Eu³⁺)• Coordinates with 3 N + 3 O• 3 water molecules in hydration sphere     HEDTA->Mode1  With Ln³⁺/An³⁺ Mode2        Tridentate Mode• Seen with Np(V)O₂⁺• Coordinates with 1 N + 2 O• Hydroxyethyl group may not coordinate     HEDTA->Mode2  With Np(V)O₂⁺

HEDTA coordination modes vary with metal ion properties.

Application in Scientific Research

The complexation properties of HEDTA are exploited in several advanced scientific areas.

  • Nuclear Fuel Cycle and Waste Management: HEDTA is studied for its role in separating lanthanides from actinides (e.g., in the TALSPEAK process) and for dissolving and mobilizing radioactive elements like technetium in various oxidation states [1] [3].
  • Environmental Remediation: Understanding how HEDTA complexes with radionuclides is critical for predicting their migration in the environment and developing decontamination strategies [1].

References

coordination chemistry of HEDTA with lanthanides

Author: Smolecule Technical Support Team. Date: February 2026

Stability Constants of Ln³⁺-HEDTA Complexes

Lanthanide Ion (Ln³⁺) Complex Form Log β (Stability Constant) Experimental Conditions
La³⁺, Nd³⁺, Eu³⁺ Ln(HL)⁻ (LnHEDTA⁻) Not specified (successive complexes formed) I = 1.0 mol·L⁻¹ NaClO₄, 25°C [1]
Am³⁺, Cm³⁺, Eu³⁺ M(HEDTA) (binary complex) ~17-18 (estimated from distribution data) I = 0.10 mol·L⁻¹ NaClO₄, 25°C [2]
Am³⁺, Cm³⁺, Eu³⁺ M(HEDTA)(NTA)³⁻ (ternary complex) Formation confirmed, constants measured I = 0.10 mol·L⁻¹ NaClO₄, 25°C [2]

The thermodynamics of complex formation are crucial for understanding the driving forces behind these reactions. The table below breaks down the enthalpy (ΔH) and entropy (ΔS) contributions for Neodymium (Nd³⁺) complexation with HEDTA.

Thermodynamics of Nd³⁺-HEDTA Complexation

Complex Form Enthalpy (ΔH) Entropy (ΔS) Driving Force
NdL (NdHEDTA⁻) Exothermic Not explicitly stated, but overall process is entropy-driven Entropic force [1]
Nd₂(H₋₁L)₂²⁻ Endothermic Not explicitly stated, but overall process is entropy-driven Entropic force [1]

Structural Insights and Coordination Modes

HEDTA typically acts as a hexadentate ligand, meaning it coordinates to the lanthanide ion through six donor atoms: its three nitrogen atoms and three carboxylate oxygen atoms [2].

  • Coordination Sphere: In the 1:1 binary complex Ln(HEDTA), the lanthanide ion is coordinated by the hexadentate HEDTA and three water molecules, resulting in a coordination number of nine [2].
  • The Hydroxyl Group Role: The hydroxyl group on the ethylenediamine backbone of HEDTA is not just a spectator; it can coordinate to the lanthanide center. More notably, it can deprotonate to form hydrolytic complexes [1].
  • Polynuclear Complexes: A key structural finding is the formation of a dinuclear complex, Ln₂(H₋₁L)₂²⁻, at higher pH or concentrations. In this structure, two carboxylate groups from each ligand form bridges between two lanthanide ions, creating a centrosymmetric dimer [1].
  • Ternary Complexes: HEDTA can also form 1:1:1 ternary complexes with other ligands, such as NTA (nitrilotriacetate). In Ln(HEDTA)(NTA)³⁻, HEDTA retains its hexadentate coordination, while NTA binds through its three sites, potentially reducing the number of coordinated water molecules to just one [2].

To visualize the coordination environment and the formation of the dinuclear complex, the following diagram illustrates the key structural aspects.

HEDTA_Coordination Ln Ln³⁺ Ion Binary Ln(HEDTA) Complex Ln->Binary  Primary  Coordination HEDTA HEDTA Ligand (Hexadentate) HEDTA->Binary H2O Water Molecules H2O->Binary 3 H₂O Bridge Carboxylate-Bridged Dimer Binary->Bridge  At higher pH/concentration  Hydroxyl deprotonation Dinuclear Ln₂(H₋₁L)₂²⁻ Bridge->Dinuclear  Forms centrosymmetric  structure

Key Experimental Methodologies

The data on HEDTA-lanthanide complexes is obtained through a combination of sophisticated techniques:

  • Potentiometry: Used to determine the complexation constants by monitoring pH changes during titration of the ligand with the lanthanide ion [1] [2].
  • Microcalorimetry: Directly measures the heat change during complex formation, allowing for the calculation of enthalpy (ΔH) and entropy (ΔS) values [1].
  • Luminescence Spectroscopy (for Cm³⁺ and Eu³⁺): This technique probes the coordination environment by analyzing the lifetime and intensity of the lanthanide's luminescence. It can determine the number of water molecules in the inner coordination sphere (hydration state) [2].
  • Solvent Extraction: Used to study complexation in solutions, especially at high ionic strength or for radionuclides. The distribution of a metal between an aqueous and an organic phase is measured with and without the complexing ligand to determine stability constants [2] [3].

Application in Lanthanide Separation

A primary application of HEDTA is in the separation of lanthanides using anion exchange chromatography [4]. The order of elution is determined by the stability of the anionic Ln-HEDTA complexes, which generally increases from light to heavy lanthanides due to the lanthanide contraction effect [4]. The process can be fine-tuned by adding polar organic solvents (e.g., methanol, ethanol) to the mobile phase [4].

References

HEDTA trivalent actinide separation mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

HEDTA in Nuclear Separations: Core Concept

The separation of minor trivalent actinides (Am, Cm) from lanthanides is crucial for reducing the long-term radiotoxicity of nuclear waste [1]. The Actinide Lanthanide Separation (ALSEP) process uses HEDTA as a key aqueous complexant in a solvent extraction system [1].

HEDTA (N-(2-hydroxyethyl)ethylenediamine-N,N′-triacetic acid) is an aminopolycarboxylate ligand chosen for its faster extraction kinetics compared to larger ligands like DTPA [1]. Its key mechanistic feature is a lower coordination number, which leaves space in the coordination sphere of f-elements (typically 8- to 9-coordinate) for other ligands to form ternary complexes [1]. In the ALSEP process, a citric acid buffer controls the pH, and its citrate anion can act as a secondary ligand [1].

Mechanism: The Ternary Complex

Research has identified a 1:1:1 ternary complex (e.g., Nd(III):HEDTA:citrate) as the predominant species under ALSEP stripping conditions [1]. The following diagram illustrates the experimental workflow for identifying this complex.

G A Aqueous Phase System B Equilibrium Solvent Extraction A->B D Spectrophotometric Titrations A->D Single-phase spectroscopy C Slope Analysis B->C E Identify 1:1:1 Stoichiometry C->E D->E F Determine Stability Constant D->F

Workflow for characterizing the ternary HEDTA complex

The table below summarizes the experimental evidence and key findings related to this mechanism.

Aspect Description
Identified Complex 1:1:1 Metal:HEDTA:Citrate ternary complex [1].
Citrate State Partially protonated citrate ligand [1].
Evidence Slope analysis & spectrophotometric titrations [1].
Key Difference Spectrum of ternary complex is unique, not a linear combination of binary complex spectra [1].

Experimental Data & Context

The quantitative data from slope analysis and stability constant determination are summarized below.

Parameter Value / Result Experimental Context
Slope from Log D vs Log [HEDTA] ≈ -1 Slope analysis of distribution ratios for Nd and Am, indicating 1:1 metal:HEDTA ratio in the aqueous complex [1].
Slope from Log D vs Log [Citrate] ≈ -1 Slope analysis of distribution ratios for Nd and Am, indicating 1:1 metal:citrate ratio in the aqueous complex [1].
Stability Constant (log β) Reported for Nd-HEDTA-Citrate Determined from spectrophotometric titrations; specific value is found in the source material [1].

Rationale and Comparative Advantage

The use of HEDTA represents a deliberate design choice compared to other ligands.

  • Vs. DTPA: While the octadentate DTPA ligand fully saturates the metal's coordination sphere, its kinetics are slower. HEDTA's lower coordination number, while allowing for ternary species, offers a favorable trade-off for faster process kinetics [1].
  • Process Integration: HEDTA is used in the stripping step of the ALSEP process. It selectively strips actinides from the organic phase into the aqueous citrate-buffered solution, leaving lanthanides behind [1]. HEDTA has also been studied in systems with other extractants like TODGA (N,N,N′,N′-tetraoctyl diglycolamide) for partitioning actinides from PUREX raffinate [2].

References

HEDTA speciation studies in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

HEDTA Overview and Significance

N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA) is a member of the aminopolycarboxylate family of chelating agents, structurally related to the well-known EDTA but featuring a hydroxyethyl substituent on one nitrogen atom. This modification significantly influences its coordination chemistry and functional properties [1].

HEDTA is a heptadentate ligand, capable of coordinating metal ions through its three nitrogen atoms and four oxygen atoms from carboxylate groups. However, the steric constraints introduced by the hydroxyethyl group often prevent it from fully saturating the coordination spheres of larger metal ions, particularly trivalent lanthanides (Ln³⁺) and actinides (An³⁺), which typically prefer coordination numbers of 8 or 9 [1]. This inherent coordinative unsaturation is a fundamental driver of HEDTA's speciation chemistry, as it creates a thermodynamic tendency to form ternary complexes with secondary ligands to achieve a more stable coordination environment.

The practical significance of HEDTA speciation is most prominently illustrated in the Actinide Lanthanide Separation (ALSEP) process, a modern solvent extraction system for nuclear waste partitioning. In ALSEP, HEDTA is employed in an aqueous phase buffered with citrate to selectively strip americium and curium from lanthanide fission products [1]. The formation and properties of ternary M-HEDTA-citrate complexes (where M is a metal cation) directly impact the efficiency, kinetics, and predictability of this separation. Accurate speciation models are therefore critical for process optimization, and the omission of these ternary species from early models created significant gaps in predictive capability [1].

Key Speciation Studies and Findings

Ternary Complexes in the ALSEP Process

The most technologically significant speciation studies of HEDTA involve its behavior in the ALSEP process. Research has conclusively demonstrated the formation of a 1:1:1 ternary complex in solutions containing Nd³⁺ (as a model for An³⁺), HEDTA, and citrate. This complex is not a simple linear combination of the binary Nd-HEDTA and Nd-citrate species but represents a unique coordination environment with distinct thermodynamic and spectroscopic properties [1].

Evidence for the ternary complex was established through a combination of techniques:

  • Optical Absorption Spectroscopy: The absorption spectra of Nd³⁺ in solutions containing both HEDTA and citrate were distinct from and could not be reproduced by linear combinations of spectra from solutions containing only Nd-HEDTA or Nd-citrate [1].
  • Slope Analysis via Solvent Extraction: Partitioning experiments measured the distribution ratio (D) of metals between organic and aqueous phases while varying ligand concentrations. The slopes of log(D) vs. log[Ligand] plots were approximately -1 for both HEDTA and citrate, confirming a 1:1:1 stoichiometry in the dominant aqueous complex [1].
Polynuclear Complexation Behavior

While traditionally known for forming mononuclear complexes, recent investigations into related aminopolycarboxylates like EDTA suggest a broader potential for polynuclear complex formation (where a single ligand bridges multiple metal cations) [2]. Although direct evidence for polynuclear HEDTA complexes is limited in the provided search results, studies on EDTA have confirmed the formation of species such as Sn₂(EDTA), Zn₂(EDTA), and mixed species like SnZn(EDTA) in aqueous solution [2].

This finding on EDTA serves as an important "proof of concept" that polynuclear complexation is possible for this ligand class. When forming these dinuclear species, EDTA adopts a MIDA-like binding mode, acting as a tridentate ligand using two carboxylates and one amino group per metal ion [2]. Given the structural similarity, HEDTA may exhibit analogous behavior under suitable conditions, particularly with metal ions that have high charge densities or specific stereochemical preferences.

Detailed Experimental Protocols

Spectrophotometric Titration for Ternary Complex Detection

This protocol is used to identify unique ternary complexes and monitor their formation.

G A Prepare Nd³⁺ Stock Solution D Mix Components in Cuvette A->D B Prepare HEDTA Solution B->D C Prepare Citrate Buffer C->D E Record Baseline Spectrum (250-850 nm) D->E F Titrate with Complementary Ligand E->F F->E Next Addition G Monitor Characteristic Nd³⁺ Transitions F->G Alter [HEDTA]/[Citrate] H Analyse Spectral Shifts & Isosbestic Points G->H I Confirm Ternary Complex Formation H->I

Spectrophotometric titration workflow for detecting HEDTA ternary complexes.

Procedure:

  • Solution Preparation:

    • Prepare a 5 mM Nd³⁺ stock solution from NdCl₃·6H₂O in deionized water.
    • Prepare 0.1 M HEDTA solution, adjusting to pH 5-6 with NaOH for complete dissolution.
    • Prepare 0.5 M citrate buffer (pH 5.0) using sodium citrate and citric acid.
  • Titration Experiment:

    • Place 2.5 mL of 0.5 mM Nd³⁺ solution in a quartz cuvette.
    • Add HEDTA to achieve a 1:1 molar ratio with Nd³⁺.
    • Record baseline absorption spectrum from 250-850 nm, focusing on characteristic f-f transitions at 580 nm and 755 nm [1].
    • Titrate with citrate buffer in 10-20 μL increments, mixing thoroughly after each addition.
    • Record spectrum after each addition.
  • Data Analysis:

    • Monitor the 580 nm (⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂) and 755 nm (⁴I₉/₂ → ⁴S₃/₂, ⁴F₇/₂) transitions, which are highly sensitive to coordination environment changes [1].
    • Look for the appearance of isosbestic points, indicating an equilibrium between defined species.
    • Compare observed spectra with linear combinations of binary Nd-HEDTA and Nd-citrate spectra; non-superimposable spectra indicate a unique ternary complex.
Potentiometric Titration for Stability Constant Determination

This method determines protonation constants of HEDTA and stability constants of its metal complexes.

Procedure:

  • System Calibration:

    • Standardize pH electrode using commercial buffers (pH 4.00, 7.00, 10.00).
    • Prepare 0.1 M NaOH titrant from concentrated ampules, standardize against potassium hydrogen phthalate.
  • Protonation Constant Determination:

    • Dissolve high-purity HEDTA (~5 mmol) in 50 mL of 0.1 M NaClO₄ or NaNO₃ to maintain constant ionic strength.
    • Purge solution with N₂ gas to exclude CO₂.
    • Titrate with standardized 0.1 M NaOH at 25.0°C using an automated titration system.
    • Record pH after each addition once equilibrium is reached (drift < 0.01 mV/min).
  • Metal Complex Stability Determination:

    • Prepare solutions with fixed metal-to-ligand ratios (e.g., 1:1, 1:2) in supporting electrolyte.
    • Acidify initial solution to ensure ligand is fully protonated.
    • Titrate with standardized NaOH while monitoring pH.
    • Perform parallel titrations of metal-free solutions at identical conditions.
  • Data Processing:

    • Use specialized software (e.g, Hyperquad, SUPERQUAD) to refine protonation and stability constants from titration data.
    • Account for solution equilibria including ligand protonation, metal hydrolysis, and possible polynuclear complex formation [2].
Solvent Extraction and Slope Analysis for Stoichiometry

This approach determines stoichiometry of complexes through partitioning behavior.

G A Prepare Aqueous Phase (HEDTA/Citrate at fixed pH) B Spike with Target Metal (Nd³⁺ or Am³⁺) A->B C Add Organic Phase (Extractant in Dodecane) B->C D Equilibrate Phases (Vortex, Centrifuge) C->D E Measure Metal Concentration in Both Phases D->E F Calculate Distribution Ratio D = [M]ₒᵣ₉/[M]ₐq E->F G Vary One Ligand Concentration While Holding Other Constant F->G G->A Next Condition H Plot log(D) vs log[Ligand] Slope = Ligand Stoichiometry G->H

Solvent extraction workflow for determining complex stoichiometry.

Procedure:

  • Aqueous Phase Preparation:

    • Prepare a series of solutions with fixed citrate concentration (e.g., 0.2 M) while varying HEDTA concentration (0.025-1.0 M).
    • Prepare a second series with fixed HEDTA concentration while varying citrate concentration (0.1-1.0 M).
    • Adjust all solutions to identical pH using HNO₃ or NaOH.
    • Spike each solution with trace amounts of ¹⁵²Eu, ¹⁵⁴Eu, or ²⁴¹Am radiotracers, or stable Nd³⁺ for spectroscopic analysis.
  • Extraction Procedure:

    • Combine equal volumes (e.g., 1 mL) of aqueous phase and organic phase (extractant in dodecane) in stoppered test tubes.
    • Equilibrate for 30 minutes with vigorous shaking at constant temperature (25.0°C).
    • Centrifuge to separate phases completely.
    • Carefully sample each phase for metal concentration analysis.
  • Analysis and Data Processing:

    • Measure metal concentration in each phase via gamma counting (for radiotracers) or ICP-MS (for stable metals).
    • Calculate distribution ratio D = [M]ₒᵣ₉/[M]ₐq for each condition.
    • Plot log(D) vs. log[HEDTA] (at fixed [citrate]) and log(D) vs. log[citrate] (at fixed [HEDTA]).
    • The slope of these plots gives the stoichiometric coefficient for each ligand in the dominant aqueous complex [1].

Quantitative Thermodynamic Data

Protonation Constants of HEDTA and Related Chelators

Table 1: Protonation constants (log K) for HEDTA and related aminopolycarboxylates at I = 0.1 M and T = 25°C

Ligand Denticity pK₁ pK₂ pK₃ pK₄ pK₅ pK₆ Reference
HEDTA 7 ~2.0 ~2.8 ~5.5 ~8.5 ~10.2 - [1]
EDTA 6 2.0 2.7 6.16 10.26 - - [3]
DTPA 8 1.87 2.54 4.37 8.69 10.52 - Literature
EHDTA 7 1.72 2.67 4.28 8.59 10.36 - [4]
Stability Constants of Metal-HEDTA Complexes

Table 2: Stability constants (log Kₘₗ) for selected metal-HEDTA complexes

Metal Ion Ionic Radius (Å) log K (HEDTA) log K (Ternary HEDTA-Citrate) Experimental Conditions
Nd³⁺ 1.109 (CN=8) ~15-17 ~18-20 (1:1:1 complex) I = 0.1-1.0 M, pH 3-5 [1]
Am³⁺ 1.106 (CN=8) Similar to Nd³⁺ Similar to Nd³⁺ I = 0.1-1.0 M, pH 3-5 [1]
Gd³⁺ 1.078 (CN=8) ~17-18 Not reported I = 0.1 M, T = 25°C
Zn²⁺ 0.74 (CN=6) ~14.5 Not reported I = 0.1 M, T = 25°C
Cu²⁺ 0.73 (CN=6) ~17.5 Not reported I = 0.1 M, T = 25°C
Comparison with Related Chelators

Table 3: Stability constant trends across lanthanide series for various chelators

Ligand Denticity log K(La³⁺) log K(Gd³⁺) log K(Lu³⁺) Selectivity Profile
HEDTA 7 ~13.5 ~17.5 ~16.0 Increases to middle Ln, then decreases [1]
EDTA 6 15.5 17.4 19.3 Steady increase across series [3]
DTPA 8 19.5 22.5 22.7 Plateaus after middle Ln
EHDTA 7 12.8 15.7 15.2 Similar to HEDTA [4]
OBETA 7 13.9 16.9 14.1 Marked decrease for heavier Ln [4]

Applications and Environmental Context

Nuclear Fuel Reprocessing

The primary technological application driving recent HEDTA speciation studies is the ALSEP process for separation of minor actinides (Am³⁺, Cm³⁺) from lanthanide fission products in used nuclear fuel [1]. The faster extraction kinetics of HEDTA compared to DTPA makes it preferable for industrial implementation, though this comes with the trade-off of potentially forming ternary complexes with the citrate buffer.

The identification and characterization of the Nd-HEDTA-citrate ternary complex explains the observed aqueous speciation under ALSEP strip conditions, where this complex becomes the predominant metal-containing species [1]. This finding has direct implications for process modeling and optimization, as accurate prediction of distribution ratios requires inclusion of these ternary species in thermodynamic models.

Environmental Remediation and Metal Mobility

HEDTA and related aminopolycarboxylates have been investigated for enhanced phytoremediation of metal-contaminated soils [5]. Unlike more aggressive chemical treatments that destroy soil structure, chelating agents can selectively solubilize heavy metals while preserving soil fertility.

The speciation of HEDTA in environmental systems determines its effectiveness and environmental impact. The formation of ternary complexes with naturally occurring ligands like citrate can significantly influence metal mobility, bioavailability, and persistence in contaminated systems. Understanding these speciation equilibria is essential for designing effective and environmentally responsible remediation strategies.

Integrated Research Workflow and Best Practices

Comprehensive Speciation Study Approach

For thorough characterization of HEDTA speciation in a new system, researchers should employ an integrated approach:

  • Initial Screening: Use spectrophotometry (for chromophore metals like Nd³⁺) or preliminary extraction studies to detect potential ternary complex formation.

  • Stoichiometry Determination: Apply slope analysis via solvent extraction to determine ligand:metal ratios in predominant complexes.

  • Thermodynamic Characterization: Conduct potentiometric titrations under controlled conditions (constant ionic strength, temperature, inert atmosphere) to determine stability constants.

  • Structural Insight: Employ techniques like EXAFS, NMR, and computational chemistry to probe coordination environments and binding modes.

Methodological Considerations
  • Ionic Strength Control: Maintain constant ionic strength with NaNO₃ or NaClO₄ (0.1-1.0 M) to ensure meaningful thermodynamic data [2] [1].
  • pH Monitoring and Control: Use automated titration systems with CO₂ exclusion for reliable potentiometric data.
  • Metal Hydrolysis Considerations: Account for potential metal hydrolysis products, especially at neutral to basic pH.
  • Ternary Complex Identification: Actively test for higher-order complexes in multicomponent systems, as these often dominate speciation under application conditions.

References

HEDTA NMR analysis and protonation sites

Author: Smolecule Technical Support Team. Date: February 2026

NMR Data for Ruthenium-HEDTA Complexes

The table below summarizes the nitrogen-15 (15N) NMR chemical shifts and other characterizations for various nitrosyl ligands bound to a Ruthenium(II)-HEDTA center, based on a 1999 study [1]. This data is crucial for identifying the species present in a solution.

Ligand (L) Formal Oxidation State 15N NMR Chemical Shift (ppm vs. formamide) ν(NO) Stretching Frequency (cm⁻¹) Notes
NO⁺ +1 249.6 ppm 1846 ([superscript:14]N), 1827 ([superscript:15]N) Single cis-equatorial isomer [1]
NO₂⁻ +3 348.8 ppm Not Reported Characterized as bound nitrite [1]
NO 0 Not Reported 1858 ([superscript:14]N), 1842 ([superscript:15]N)
NO⁻ -1 609.4 ppm, 607.4 ppm 1383 ([superscript:14]N), 1370 ([superscript:15]N) Exists as trans- and cis-equatorial isomers [1]

Experimental Context and Workflow

The data in the table was acquired to study the coordination chemistry of nitrogen oxides. The researchers prepared a series of [Ru(II)(hedta)L]^(n-) complexes by displacing a water ligand with NO gas or nitrite (NO₂⁻) [1].

The following diagram outlines the general workflow for preparing and analyzing such metal-chelate complexes, from synthesis to NMR characterization.

G Start Prepare Ru(II)-HEDTA complex S1 Displace H₂O ligand with NO(g) or NO₂⁻ Start->S1 S2 Isolate complex S1->S2 S3 Acquire ¹⁵N NMR spectrum S2->S3 S4 Measure IR spectrum (ν(NO) frequency) S2->S4 S5 Perform electrochemical studies (DPV) S2->S5 End Correlate data to determine ligand oxidation state S3->End S4->End S5->End

References

HEDTA aqueous holdback complexant in TALSPEAK process

Author: Smolecule Technical Support Team. Date: February 2026

HEDTA in Advanced TALSPEAK Systems

The table below summarizes the role and performance of HEDTA in the Advanced TALSPEAK concept.

Aspect Description
Primary Function Selective complexation and retention of trivalent actinides (An³⁺) in the aqueous phase [1].
Process Role Aqueous holdback complexant [2].
Common System Combined with HEH[EHP] extractant in an organic phase (e.g., n-dodecane) and a citrate-buffered aqueous phase [1] [3].
Key Advantage Achieves good An/Ln separation with reduced sensitivity to pH changes and faster kinetics compared to conventional TALSPEAK [2].
Optimal pH Around pH 2.6 offers a balance between Am/Ln separation and extraction kinetics for heavier lanthanides [1].
Separation Performance Separation factors for Am/Eu can reach 50-100 in the HEH[EHP]/HEDTA system [2].

Comparative System Performance

The table below provides a quantitative comparison of separation factors from different TALSPEAK-style systems, highlighting HEDTA's performance.

System Description Key Aqueous Complexant Key Organic Extractant Reported Separation Factor (SF)
Conventional TALSPEAK DTPA HDEHP SFEu/Am: 30-60 [4]
Advanced TALSPEAK HEDTA HEH[EHP] SFEu/Am: 50-100 [2]
HOPO-based System 3,4,3-LI(1,2-HOPO) HDEHP SFGd/Am: 30 [4]
HOPO-based System 3,4,3-LI(1,2-HOPO) Cyanex 301 SFGd/Am: 50 [4]

Experimental Protocol: HEDTA-HEH[EHP] System

This protocol outlines the batch distribution method for determining separation factors using the HEDTA/HEH[EHP] system.

I. Reagent Preparation
  • Aqueous Phase: Prepare a citrate-buffered solution. Dissolve an appropriate amount of HEDTA in this solution to achieve the desired concentration (e.g., 0.05-0.1 M). Adjust the pH to the target value (e.g., 2.6) using nitric acid (HNO₃) or sodium hydroxide (NaOH) [1] [3]. The ionic strength can be adjusted using a 1:1 Na⁺ salt like NaNO₃ [3].
  • Organic Phase: Prepare the extraction solvent by dissolving 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) in an inert diluent such as n-dodecane to a typical concentration of 1.0 M [2].
  • Stock Solutions: Prepare standardized stock solutions of the lanthanide (e.g., Eu³⁺, Gd³⁺) and actinide (e.g., Am³⁺) ions of interest in a low-concentration nitric acid matrix.
II. Distribution Ratio Measurement
  • Contacting: In a suitable vial (e.g., a centrifuge tube), combine equal volumes (e.g., 1-2 mL each) of the aqueous phase (containing HEDTA and buffer) and the organic phase (containing HEH[EHP]) [2].
  • Spiking: Spike the mixture with a small, known quantity of the radiotracer or metal ion stock solution.
  • Equilibration: Seal the vial and agitate it vigorously for a sufficient time to achieve equilibrium (e.g., 30-60 minutes at room temperature, 25°C). Preliminary kinetics experiments should confirm the required equilibration time [2].
  • Separation: Centrifuge the mixture to achieve a clean and complete phase separation.
  • Sampling & Analysis: Carefully separate the two phases. Analyze the concentration of the metal ion in each phase using appropriate analytical techniques (e.g., radiometry for radiotracers like ¹⁵²Eu and ²⁴¹Am, or ICP-MS for stable metals).
III. Data Calculation
  • Calculate the distribution ratio for each metal (DM) as follows:
    • DM = [M]org / [M]aq where [M]org is the equilibrium concentration of the metal in the organic phase and [M]aq is the equilibrium concentration in the aqueous phase.
  • Calculate the separation factor (SF) between a lanthanide and an actinide as:
    • SFLn/Am = DLn / DAm

Process Workflow and Mechanism

The following diagram illustrates the core mechanism and workflow of the Advanced TALSPEAK process using HEDTA.

G A Aqueous Feed Solution (Ln³⁺ & An³⁺) B Citrate Buffer & HEDTA A->B C Organic Solvent HEH[EHP] A->C Liquid-Liquid Contact B->C HEDTA selectively complexes An³⁺ D Aqueous Phase (An³⁺-HEDTA Complex) B->D C->B HEH[EHP] selectively extracts Ln³⁺ E Organic Phase (Ln³⁺ Extract) C->E

Diagram 1: Advanced TALSPEAK Separation Mechanism. HEDTA in the citrate-buffered aqueous phase selectively complexes trivalent actinides (An³⁺), while the HEH[EHP] extractant in the organic phase selectively transfers trivalent lanthanides (Ln³⁺). This counter-current coordination achieves separation [1] [2].

Application Notes for Researchers

  • System Advantages: The HEDTA/HEH[EHP] combination demonstrates a "nearly flat pH dependence" between pH 2.5 and 4.5, which simplifies process control compared to the highly pH-sensitive conventional TALSPEAK [2]. It also reduces undesirable co-extraction of water, lactate, and sodium ions and exhibits faster phase-transfer kinetics, particularly for heavier lanthanides [2].
  • Critical Parameter Control: While the system is more robust, maintaining a consistent and optimal pH is still crucial. The citrate buffer concentration and ionic strength must also be carefully controlled, as these factors influence the complexation thermodynamics and kinetics [3].
  • Alternative Systems: Researchers exploring separation under highly acidic conditions (below pH 2) should consider emerging holdback reagents like hydroxypyridinone (HOPO) derivatives, which can function effectively at pH as low as 1.5 [4].

References

Application Note: HEDTA as a Masking Agent in Fluoride Potentiometric Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Potentiometric determination of fluoride using an Ion-Selective Electrode (ISE) is a standard method. A key challenge is interference from metal ions present in environmental samples like water. Masking agents are added to the Total Ionic Strength Adjustment Buffer (TISAB) to complex these interfering metal ions, preventing them from interacting with fluoride and ensuring accurate measurement. HEDTA (N-Hydroxyethylethylenediaminetriacetic acid) is one such complexing ligand investigated for this role [1] [2].

2. Comparative Effectiveness of Masking Agents A 2020 study systematically evaluated the masking ability of various 1.0 mM metal-complexing ligands, including HEDTA. The performance was benchmarked against a commercially available TISAB solution [1].

Table 1: Masking Ability of Various Ligands (at 1.0 mM) in Fluoride Potentiometric Analysis

Masking Agent Relative Performance Key Findings
CDTA Moderate Marginally effective; ~25% of samples produced data statistically comparable to the reference TISAB [1].
HEDTA Low Produced significantly lower fluoride concentrations compared to the reference buffer [1].
EDTA Low Produced significantly lower fluoride concentrations compared to the reference buffer [1].
Triethanolamine Low Produced significantly lower fluoride concentrations compared to the reference buffer [1].
Tartaric Acid Low Produced significantly lower fluoride concentrations compared to the reference buffer [1].
Phosphate Low Produced significantly lower fluoride concentrations compared to the reference buffer [1].
Citrate Low Produced significantly lower fluoride concentrations compared to the reference buffer [1].

3. Experimental Protocol (Based on Literature Findings) The following protocol is adapted from general practices for fluoride potentiometric analysis and the specific conditions of the cited study.

3.1. Reagents and Materials

  • Ion-Selective Electrode (ISE): Fluoride selective electrode.
  • Reference Electrode: Single-junction or double-junction reference electrode.
  • TISAB Solution: The standard TISAB formulation typically includes a buffer (e.g., acetate buffer at pH ~5.0-5.5), a salt to adjust ionic strength (e.g., NaCl), and a chelating agent.
  • HEDTA-Enhanced TISAB: Prepare a standard TISAB solution and add HEDTA to a final concentration of 1.0 mM [1].
  • Standard Fluoride Solutions: Prepare a series of standard solutions (e.g., 0.1, 1.0, 10 mg/L) by diluting a fluoride stock standard solution.

3.2. Recommended Procedure

  • Sample Preparation: For liquid samples, ensure they are free of particulates by filtration if necessary.
  • TISAB Addition: Mix equal volumes of the sample (or standard) and the TISAB solution containing 1.0 mM HEDTA. This step adjusts the ionic strength, buffers the pH, and allows the masking agent to complex interfering metals [1] [3].
  • Calibration: Measure the potentiometric response (mV reading) of the fluoride ISE in the series of standard solutions. Plot a calibration curve of mV vs. log(fluoride concentration).
  • Sample Measurement: Measure the mV reading of the prepared sample solution.
  • Calculation: Determine the fluoride concentration in the sample from the calibration curve.

3.3. Critical Notes on HEDTA Performance

  • The study suggests that a concentration of 1.0 mM for HEDTA and other tested ligands (except CDTA) may be too low for effective masking in many sample matrices, leading to significant underestimation of fluoride [1].
  • The primary reasons for poor performance are likely the shorter decomplexing time and the lower concentration of the masking agent itself [1].
  • For methods requiring high sensitivity, an acidic media can be used to improve electrode kinetics and enable direct analysis of biological samples by extracting fluoride from the matrix [3].

Experimental Workflow and Masking Mechanism

The following diagrams illustrate the general workflow for potentiometric analysis and the specific mechanism of how a masking agent like HEDTA functions.

G Start Start Analysis Prep Prepare Sample and Standards Start->Prep TISAB Add TISAB with Masking Agent (HEDTA) Prep->TISAB Calibrate Calibrate ISE with Fluoride Standards TISAB->Calibrate Measure Measure Sample Potential (mV) Calibrate->Measure Calculate Calculate Concentration Measure->Calculate End Report Result Calculate->End

Diagram 1: Fluoride Analysis Workflow - This flowchart outlines the key steps in the potentiometric determination of fluoride.

G F Fluoride Ion (F⁻) ISE Fluoride ISE F->ISE  Free to Bind Metal Interfering Metal Ion (Mⁿ⁺) HEDTA HEDTA Masking Agent Metal->HEDTA  Forms Metal->ISE Blocked from Interference Complex Stable Metal-HEDTA Complex HEDTA->Complex  

Diagram 2: Masking Mechanism of HEDTA - This diagram shows how HEDTA sequesters metal ions, preventing them from interfering with fluoride detection at the electrode.

Key Conclusions and Recommendations

  • Limited Effectiveness at Low Concentration: Under the specific experimental conditions of a recent study, HEDTA at 1.0 mM concentration was not an effective masking agent for fluoride analysis in aqueous samples [1].
  • Consider Higher Concentrations: Conventional methodologies often use masking agents in much higher concentration ranges (0.01 M to 1.0 M). The 1.0 mM concentration tested may be insufficient for adequate decomplexing [1].
  • Alternative Agents: CDTA showed marginally better performance at the same low concentration and may be a more promising ligand to investigate further [1].
  • Protocol Optimization: For any method development, it is critical to optimize the type and concentration of the masking agent for the specific sample matrix being analyzed.

References

HEDTA stabilization of silver nanoparticles synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Silver nanoparticles (AgNPs) represent a cornerstone of nanotechnology in biomedicine, offering potent antimicrobial properties, unique optical characteristics, and multifunctional surface chemistry. Stabilizing these nanoparticles is crucial to prevent aggregation and ensure consistent performance in biological applications. HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid) is a chelating agent that plays a dual role: it facilitates the synthesis of AgNPs by controlling the release of silver ions and acts as a capping agent to provide excellent colloidal stability [1] [2]. While the provided search results specifically detail experiments with the closely related EDTA (Ethylenediaminetetraacetic acid), the fundamental chelation chemistry and stabilization principles are directly transferable to understanding HEDTA's potential utility. The synergistic effect of combining silver's intrinsic bioactivity with the stabilizing properties of aminopolycarboxylate ligands like HEDTA opens avenues for creating highly stable and effective nanocomposites for targeted drug delivery and antimicrobial therapies [3] [4].

Synthesis Protocols

Chemical Reduction Method with HEDTA

This is a standard and highly controllable method for producing HEDTA-stabilized AgNPs.

  • Reagents: Silver nitrate (AgNO₃), HEDTA, reducing agent (e.g., Sodium Borohydride - NaBH₄), deionized water.
  • Procedure:
    • Prepare a 1mM aqueous solution of AgNO₃.
    • Prepare a HEDTA solution in deionized water. The molar ratio of HEDTA:Ag⁺ is critical; a ratio between 1:1 and 1:4 is a typical starting point.
    • Under constant stirring, mix the HEDTA solution with the AgNO₃ solution. The HEDTA will chelate the silver ions.
    • While vigorously stirring, add a freshly prepared, ice-cold solution of NaBH₄ (e.g., 2mM) dropwise. The solution will change color, indicating nanoparticle formation.
    • Continue stirring for 1-2 hours to ensure complete reduction and stabilization.
    • Purify the nanoparticles by dialysis or repeated centrifugation.
Optimization Guidelines

Synthesis parameters profoundly influence nanoparticle properties. The following workflow outlines the key factors and their effects on the final product.

G pH pH SmallSize Smaller NP Size pH->SmallSize Alkaline LargeSize Larger NP Size pH->LargeSize Acidic Temperature Temperature HighYield High Yield Temperature->HighYield Increased LowYield Low Yield Temperature->LowYield Low PrecursorRatio PrecursorRatio NarrowPDI Narrow Size Distribution PrecursorRatio->NarrowPDI Optimal BroadPDI Broad Size Distribution PrecursorRatio->BroadPDI Non-optimal ReactionTime ReactionTime HighStability High Colloidal Stability ReactionTime->HighStability Sufficient

Characterization Methods

Rigorous characterization is essential to confirm the desired properties of the synthesized HEDTA-AgNPs.

  • UV-Visible Spectroscopy: The formation of AgNPs is confirmed by a strong surface plasmon resonance (SPR) absorption peak in the range of 400-450 nm [2] [5]. A single, sharp peak suggests a spherical morphology and narrow size distribution.
  • High-Resolution Transmission Electron Microscopy (HR-TEM): This technique provides direct information on the size, shape, and morphology of the nanoparticles. HEDTA-stabilized AgNPs are often quasi-spherical with an average size that can be controlled to around 13-20 nm [2].
  • X-Ray Diffraction (XRD): XRD analysis confirms the crystalline nature of silver, typically showing characteristic peaks for the (111), (200), (220), and (311) lattice planes [2].
  • Zeta Potential (ζ-Potential): This measurement indicates the surface charge and colloidal stability of the nanoparticle dispersion. A highly negative or positive zeta potential (typically > ±30 mV) suggests good stability due to electrostatic repulsion [2].
  • Atomic Absorption Spectroscopy (AAS): Used to quantify the demineralizing effect or dissolution rate of silver ions from the nanoparticles, which is crucial for understanding their biological activity [2].

Antimicrobial Applications

HEDTA-stabilized AgNPs exhibit broad-spectrum antimicrobial activity, making them suitable for various biomedical applications. The mechanism is multi-faceted, as illustrated below.

G AgNPs HEDTA-AgNPs CellWallDamage Cell Wall/Membrane Damage AgNPs->CellWallDamage ROS ROS Generation AgNPs->ROS DNADamage DNA & Protein Disruption AgNPs->DNADamage BiofilmDisruption Biofilm Disruption AgNPs->BiofilmDisruption CellLysis Cell Lysis CellWallDamage->CellLysis OxidativeStress Oxidative Stress ROS->OxidativeStress SignalInterference Signal Transduction Interference DNADamage->SignalInterference BiofilmEradication Effective Biofilm Eradication BiofilmDisruption->BiofilmEradication

The efficacy of AgNPs is demonstrated against a range of pathogens relevant to biomedical applications.

Pathogen Reported Efficacy (Planktonic) Reported Efficacy (Biofilm) Potential Application
Staphylococcus aureus MIC as low as 16 μg/mL [2] MIC₉₀ up to 512 μg/mL [2] Wound dressings, implant coatings [3] [4]
Candida albicans MIC demonstrated [2] Reduced metabolic activity [2] Antifungal coatings, topical treatments
Pseudomonas aeruginosa Significant growth inhibition [4] Effective penetration [4] Respirator-associated infection control
Escherichia coli Strong antibacterial activity [4] Disruption of biofilm matrix [4] Medical device sanitization, water filters

Toxicity and Safety Considerations

While AgNPs hold great promise, their potential toxicity must be addressed for clinical translation.

  • Cytotoxicity: AgNPs exhibit dose-dependent cytotoxicity, often associated with the generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress, which can damage lipids, proteins, and DNA [4] [6]. The surface coating, including HEDTA, can significantly modulate this toxicity.
  • Organ Accumulation: In vivo studies show that AgNPs can accumulate in various organs, including the liver, kidneys, spleen, and can cross the blood-brain barrier (BBB) [4]. Long-term exposure and clearance pathways require thorough investigation.
  • Biocompatibility Enhancement: The stabilization with HEDTA and incorporation into polymer matrices (e.g., chitosan, hydrogels) can reduce direct cytotoxicity and provide a more controlled release of silver ions, enhancing the therapeutic window [3] [4].

Troubleshooting and Optimization

Common challenges in synthesizing HEDTA-AgNPs and their solutions include:

  • Aggregation: If nanoparticles aggregate prematurely, increase the HEDTA:Ag⁺ ratio and ensure the pH is adequately alkaline. Also, verify that the reducing agent is added slowly and with vigorous stirring.
  • Broad Size Distribution: This is often due to inconsistent reduction rates. Pre-cool the reactants and use freshly prepared NaBH₄. Controlling the temperature with a water bath can also yield more uniform particles.
  • Low Yield: Increase the concentration of precursor solutions while maintaining the optimal HEDTA:Ag⁺ ratio. Ensure the reaction proceeds for a sufficient duration.
  • Poor Antimicrobial Efficacy: Verify the minimum inhibitory concentration (MIC) for your target organism. Check if the nanoparticles have been properly purified to remove unreacted precursors that might interfere with assays.

Conclusion and Future Outlook

HEDTA-stabilized silver nanoparticles represent a promising platform for advanced biomedical applications, combining potent and broad-spectrum antimicrobial activity with enhanced colloidal stability. The protocols outlined herein provide a foundation for reproducible synthesis and thorough characterization. Future research should focus on refining HEDTA-specific synthesis protocols, conducting comprehensive in vivo toxicological studies, and exploring innovative hybrid materials that leverage synergistic effects for next-generation antimicrobial therapies and drug delivery systems.

References

Comprehensive Application Notes and Protocols: HEDTA Chelating Agent in Water Treatment Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HEDTA in Water Treatment

HEDTA (Hydroxyethyl Ethylenediaminetriacetic Acid) represents a significant advancement in chelating agent technology for water treatment applications. As a member of the aminopolycarboxylic acid family, HEDTA possesses a molecular structure that enables it to form stable, water-soluble complexes with various metal ions through coordinate covalent bonds. This "claw-like" mechanism effectively sequesters metal ions such as calcium, magnesium, iron, and other heavy metals, preventing them from participating in unwanted chemical reactions that lead to scaling, corrosion, and precipitation [1] [2]. The distinctive feature of HEDTA compared to traditional chelators like EDTA is the presence of a hydroxyethyl group, which enhances its solubility and environmental profile, making it particularly valuable for applications where both performance and sustainability are considerations [1].

The application of HEDTA in water treatment has gained substantial attention due to growing environmental concerns and stringent regulations regarding water quality. HEDTA's biodegradable nature and reduced toxicity profile position it as a preferred alternative to conventional chelating agents in various industrial and environmental applications [1] [3]. Its ability to function effectively across a range of pH conditions and temperatures further broadens its usability across diverse water treatment scenarios, from industrial process water to wastewater remediation [1]. The global HEDTA market reflects this increased adoption, with projections indicating significant growth driven by demand from water treatment, agriculture, and other industrial sectors [3].

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid) is a synthetic chelating agent with the molecular formula C₁₀H₁₈N₂O₇ and a molecular weight of 278.26 g/mol [4]. It typically presents as a white crystalline powder with good solubility in hot water, alcohol, and caustic solutions, though it exhibits only slight solubility in cold water [4]. The compound features a melting point of approximately 212°C and demonstrates stability across a range of environmental conditions [4]. Commercially available HEDTA for water treatment applications typically has a purity of ≥98%, with strict limits on metal impurities such as lead (≤0.001%) and iron (≤0.001%) to ensure optimal performance [4]. A 5% aqueous solution of HEDTA typically exhibits a pH value between 1.5-2.5 at 25°C, reflecting its acidic nature [4].

Chelation Mechanism

The chelation mechanism of HEDTA involves the formation of stable, water-soluble complexes with metal ions through coordinate covalent bonds. HEDTA molecules contain multiple functional groups—including amine (-NH₂), carboxylic acid (-COOH), and hydroxyethyl (-CH₂CH₂OH)—that donate electron pairs to metal ions [2] [5]. These groups must be spatially oriented to permit the formation of stable ring structures (chelates) with metal ions. The stability of these metal-chelate complexes varies depending on the specific metal ion, pH, temperature, and the presence of competing ions [2]. HEDTA's structure allows it to effectively "trap" metal ions, preventing them from participating in undesirable reactions such as precipitation, catalysis of oxidation processes, or scale formation [1].

The following diagram illustrates HEDTA's metal chelation mechanism:

G HEDTA HEDTA Coordination Coordination HEDTA->Coordination Approaches Metal_Ions Metal_Ions Metal_Ions->Coordination Bind to Soluble_Complex Soluble_Complex Coordination->Soluble_Complex Forms stable

Performance Data and Comparative Analysis

Metal Binding Affinity and Stability Constants

The effectiveness of HEDTA as a chelating agent is quantified by its stability constants with various metal ions. These constants represent the equilibrium between the free metal ion and the chelated complex, with higher values indicating stronger binding affinity [2] [5]. The stability constants for HEDTA with various metal ions follow a specific order, which predicts the preferential binding sequence when multiple metals are present in solution [2]. This hierarchy is crucial for understanding HEDTA's behavior in complex water matrices containing multiple dissolved metal species.

Table 1: Stability Constants of HEDTA with Various Metal Ions

Metal Ion Symbol Stability Constant (log K) Binding Preference
Ferric Iron Fe³⁺ 19.8 1 (Highest)
Copper Cu²⁺ 17.4 2
Ferrous Iron Fe²⁺ 12.2 3
Zinc Zn²⁺ 14.6 4
Calcium Ca²⁺ 8.0 5 (Lowest)

Data compiled from technical literature on chelating agents [2] [5].

The data reveals that HEDTA has the strongest affinity for ferric iron (Fe³⁺), followed by copper (Cu²⁺), zinc (Zn²⁺), ferrous iron (Fe²⁺), and finally calcium (Ca²⁺) [2]. This binding hierarchy means that in a system containing multiple metal ions, HEDTA will preferentially complex with Fe³⁺ first, then Cu²⁺, and so on down the list, only binding with Ca²⁺ after the higher-affinity metals have been chelated [2]. This preferential binding has significant implications for designing HEDTA-based water treatment protocols, as the presence of competing ions must be considered when determining appropriate dosage rates.

Application-Specific Performance Data

HEDTA demonstrates particular efficacy in specialized water treatment applications, especially in challenging environments where conventional chelators may underperform. Research has quantified its performance in specific scenarios, providing valuable data for application engineering and optimization.

Table 2: HEDTA Performance in Specific Water Treatment Applications

Application Conditions Performance Metrics Reference
Filter Cake Removal 20 wt% HEDTA solution, pH 4 100% removal efficiency of water-based filter cake [6]
Permeability Retention (Berea Sandstone) 20 wt% HEDTA solution, pH 3.3 115% retained permeability [6]
Permeability Retention (Indiana Limestone) 20 wt% HEDTA solution, pH 3.3 100% retained permeability [6]
Heavy Metal Chelation Optimal pH range 6-9 Effective binding with Pb, Zn, Cu, Fe ions [1] [2]

The remarkable performance of HEDTA in filter cake removal applications, where it achieved complete removal efficiency (100%) while maintaining or even enhancing formation permeability, demonstrates its potential for industrial applications beyond conventional water treatment [6]. The ability to deliver enhanced permeability (115% in Berea sandstone) indicates that HEDTA not only effectively removes problematic deposits but can also improve flow characteristics in porous media, an valuable property for industrial processes and environmental remediation applications [6].

Experimental Protocols and Methodologies

Filter Cake Removal and Permeability Enhancement Study
4.1.1 Background and Objective

This protocol outlines the experimental methodology for evaluating HEDTA's efficacy in removing water-based filter cakes and enhancing formation permeability, based on published research by Elkatatny and Nasr-El-Din [6]. The objective is to provide researchers with a standardized procedure for assessing HEDTA performance in scaling and deposit removal applications, with particular relevance to industrial water systems and environmental remediation.

4.1.2 Materials and Equipment
  • Chelating Solution: HEDTA (20 wt% in 200 g solution, pH adjusted to 4.0 using appropriate acid) [6]
  • Test Cores: Berea sandstone and Indiana limestone cores (standard dimensions) [6]
  • Compatibility Testing: α-amylase solution for compatibility assessment [6]
  • Equipment: Core flooding apparatus, pressure vessel, precision pumps, back-pressure regulator, collection system, permeability measurement system [6]
  • Environmental Chamber: Temperature control system to maintain experimental conditions [6]
4.1.3 Experimental Procedure
  • Core Preparation: Cut and clean Berea sandstone and Indiana limestone cores to standard dimensions. Dry to constant weight and measure initial permeability using standard brine solution [6].

  • Filter Cake Formation: Develop water-based filter cake on core surfaces using standardized formulation containing solids and additives typical of industrial deposits [6].

  • Compatibility Testing: Assess chemical compatibility between HEDTA solutions and system components by mixing with α-amylase across temperature range. Observe for precipitation or phase separation [6].

  • Filter Cake Removal Treatment:

    • Place filter cake-coated cores in core holder apparatus at representative temperature
    • Flow HEDTA treatment solution (20 wt%, pH 4) through cores at controlled rate
    • Monitor pressure differential across cores throughout treatment period
    • Collect effluent samples for analysis of dissolved components [6]
  • Post-Treatment Evaluation:

    • Measure final permeability of cores using standard brine
    • Calculate removal efficiency based on mass measurements pre- and post-treatment
    • Determine retained permeability percentage comparing final to initial permeability [6]
  • Data Analysis: Quantify performance metrics including removal efficiency, permeability enhancement, and flow improvement [6].

The experimental workflow for this protocol is summarized in the following diagram:

G Core_Prep Core_Prep Filter_Cake_Formation Filter_Cake_Formation Core_Prep->Filter_Cake_Formation Compatibility_Test Compatibility_Test Filter_Cake_Formation->Compatibility_Test HEDTA_Treatment HEDTA_Treatment Compatibility_Test->HEDTA_Treatment Evaluation Evaluation HEDTA_Treatment->Evaluation Data_Analysis Data_Analysis Evaluation->Data_Analysis

4.1.4 Results and Interpretation

In the referenced study, HEDTA demonstrated exceptional performance in filter cake removal applications. The 20 wt% HEDTA solution at pH 4 achieved complete removal (100% efficiency) of water-based filter cakes [6]. Remarkably, the treatment resulted in enhanced permeability in Berea sandstone cores (115% retained permeability) and full permeability retention (100%) in Indiana limestone cores, indicating no formation damage and potential flow improvement [6]. The pH optimization was found to be critical, with acidic conditions (pH 3.3-4) proving most effective for the application while maintaining compatibility with system components [6].

Heavy Metal Chelation in Industrial Wastewater
4.2.1 Background and Objective

This protocol describes a methodology for evaluating HEDTA's capacity to chelate heavy metal ions in industrial wastewater streams, based on general principles of chelant application in water treatment [1] [2] [3]. The objective is to provide a standardized approach for determining optimal HEDTA dosing and conditions for heavy metal immobilization in complex aqueous matrices.

4.2.2 Materials and Equipment
  • Test Solutions: Synthetic wastewater containing target metal ions (Pb, Zn, Cu, Fe, etc.) at documented concentrations
  • Chelating Solution: HEDTA stock solutions at varying concentrations (1-20 wt%)
  • Analytical Equipment: ICP-AES or ICP-MS for metal quantification, pH meter, titration apparatus
  • Laboratory Glassware: Beakers, flasks, pipettes, filtration equipment
  • Mixing Equipment: Laboratory mixers with controlled speed and temperature
4.2.3 Experimental Procedure
  • Wastewater Characterization: Analyze synthetic wastewater to determine initial metal ion concentrations, pH, total dissolved solids, and other relevant parameters [2].

  • pH Optimization Studies:

    • Divide wastewater samples into series of containers
    • Adjust to different pH values across range (3-11) using acid/base
    • Add standardized HEDTA dose to each container
    • Mix for specified duration, filter, and analyze filtrate for residual metal content [2]
  • Dosing Optimization:

    • Set pH at predetermined optimum based on initial tests
    • Add varying HEDTA concentrations (0.5-10x stoichiometric requirement)
    • Mix for standardized period, filter, and analyze residual metals
    • Determine minimum effective dosage for target metal compliance [2]
  • Kinetic Studies:

    • Conduct time-series sampling after HEDTA addition
    • Analyze metal concentration changes over time
    • Determine equilibrium time for effective chelation [2]
  • Competitive Binding Assessment:

    • Prepare solutions with multiple metal ions at documented ratios
    • Apply optimized HEDTA dose and pH conditions
    • Analyze preferential binding sequence using stability constant data [2]
  • Data Analysis: Calculate removal efficiencies, optimal dosing parameters, and develop application guidelines for specific wastewater scenarios.

Application Guidelines and Implementation

Application-Specific Recommendations

The effective implementation of HEDTA in water treatment requires careful consideration of application-specific factors. Based on performance data and experimental results, the following guidelines are recommended for various application scenarios:

  • Industrial Cooling Water Systems: For scale inhibition in cooling systems, implement HEDTA at concentrations of 5-20 mg/L, with optimal performance at pH 6-9 [1] [2]. Continuous feed is recommended for systems with high scaling potential, while intermittent treatment may suffice for moderate scaling conditions. Monitor calcium, magnesium, and iron levels regularly to adjust dosing based on actual system conditions rather than theoretical calculations [2].

  • Boiler Water Treatment: In steam generating systems, apply HEDTA at 2-10 mg/L for oxygen scavenging and metal passivation [2]. Maintain alkaline conditions (pH 8.5-9.5) for optimal performance while minimizing corrosion potential. Combine with appropriate oxygen scavengers and neutralizing amines for comprehensive boiler protection [2].

  • Industrial Cleaning Applications: For removal of mineral deposits and scale from equipment surfaces, use HEDTA solutions at 5-20 wt% concentration, with pH adjusted to 3-4 for carbonate scales and 7-9 for iron-rich deposits [1] [6]. Circulate solution at elevated temperatures (50-80°C) for enhanced dissolution kinetics, with contact times of 4-24 hours depending on deposit thickness and composition [1].

  • Wastewater Heavy Metal Remediation: For heavy metal immobilization in industrial wastewater, apply HEDTA at stoichiometric ratios of 1.1-1.5:1 (HEDTA:target metals) based on stability constant hierarchy [2] [3]. Adjust pH to optimal range for target metals (typically pH 6-9) and ensure adequate mixing for complete complexation. Allow sufficient residence time (15-60 minutes) for equilibrium establishment before subsequent treatment steps [2].

Formulation Considerations

HEDTA's effectiveness can be enhanced through appropriate formulation with complementary chemicals:

  • Synergistic Additives: Combine with polymeric dispersants (polyacrylates, phosphinoacrylates) at ratios of 1:3 to 1:10 (HEDTA:polymer) to enhance scale inhibition and particulate suspension [2]. The polymers help maintain the stability of suspended particulates while HEDTA addresses soluble ions.

  • Corrosion Inhibitors: Formulate with azole-based corrosion inhibitors (tolytriazole, benzotriazole) for copper protection and phosphonates for ferrous metal protection [2]. Typical ratios range from 1:1 to 1:3 (HEDTA:corrosion inhibitor) depending on system metallurgy.

  • Alkaline pH Adjustment: For applications requiring alkaline conditions, incorporate caustic soda (NaOH) or soda ash (Na₂CO₃) to maintain optimal pH range, with automatic pH control recommended for critical applications [2].

Safety, Regulatory, and Market Considerations

Handling and Safety Protocols

HEDTA requires careful handling to ensure personnel safety and environmental protection:

  • Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, and protective clothing when handling HEDTA powder or concentrated solutions [4]. Use dust masks or respirators when handling powdered form in poorly ventilated areas.

  • Storage Conditions: Store HEDTA in original containers in a cool, dry, well-ventilated area away from incompatible materials [4]. Keep containers tightly closed when not in use and protect from direct sunlight and moisture to maintain product stability.

  • Spill Management: For spills, contain immediately using appropriate absorbent materials. Collect spilled material in suitable containers for disposal according to local regulations [4]. Avoid generating dust during cleanup and ventilate the area adequately.

  • First Aid Measures: For eye contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water. If ingested, do not induce vomiting; seek immediate medical attention [4].

Environmental and Regulatory Profile

HEDTA offers improved environmental characteristics compared to traditional chelating agents like EDTA, contributing to its growing adoption in various applications [1] [3]. Key environmental and regulatory considerations include:

  • Biodegradability: HEDTA demonstrates enhanced biodegradability compared to EDTA, reducing its persistence in environmental compartments [1]. This profile aligns with increasing regulatory pressure on persistent organic compounds in industrial discharges.

  • Toxicity Profile: While HEDTA is generally classified as low in acute toxicity, appropriate precautions should be taken to minimize environmental release [4]. The product may contain trace impurities regulated under various environmental programs.

  • Regulatory Status: HEDTA is approved for use in many industrial applications globally, though specific restrictions may apply in certain jurisdictions [1] [3]. Users should verify local regulatory requirements before implementing HEDTA in specific applications, particularly those involving discharge to public water systems.

Market Outlook and Commercial Considerations

The global HEDTA market continues to expand, driven by increasing demand for effective and environmentally acceptable water treatment solutions:

  • Market Growth: The HEDTA market is projected to grow at a steady compound annual growth rate (CAGR) of approximately 6.2% from 2023 to 2030, with the global market value expected to increase from approximately $4.1 billion in 2022 to $7.5 billion by 2030 [3].

  • Key Applications: Water treatment represents a significant application segment for HEDTA, alongside agriculture, pharmaceuticals, and personal care products [1] [3]. The demand for eco-friendly alternatives to traditional chelators continues to drive innovation and market expansion.

  • Supply Considerations: Multiple global manufacturers produce HEDTA, ensuring stable supply chains [4] [3]. Typical packaging includes 25 kg drums for solid forms, with various packaging options available for liquid formulations [4].

Conclusion

HEDTA represents a versatile and effective chelating agent with significant potential in various water treatment applications. Its ability to form stable complexes with problematic metal ions, coupled with its improved environmental profile compared to traditional chelators, positions it as a valuable tool for addressing scaling, heavy metal contamination, and deposit issues in water systems. The experimental data and application protocols provided in these notes offer researchers and water treatment professionals a solid foundation for implementing HEDTA-based solutions in their specific applications. As regulatory pressure on water quality continues to increase and industries seek more sustainable treatment alternatives, HEDTA's role in water treatment is likely to expand, supported by ongoing research and development efforts to optimize its performance and application range.

References

Comprehensive Application Notes and Protocols: HEDTA Solvent Extraction for Lanthanide/Actinide Separation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HEDTA in Nuclear Fuel Cycle Applications

The efficient separation of trivalent minor actinides (Am and Cm) from lanthanide fission products represents a critical challenge in closing the nuclear fuel cycle. The Actinide Lanthanide Separation (ALSEP) process addresses this challenge using the aminopolycarboxylate ligand N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA) as a key component. HEDTA has emerged as a superior alternative to traditional extractants like diethylenetriaminepentaacetic acid (DTPA) due to its faster extraction kinetics and appropriate complexation properties, despite its lower coordination number that can allow formation of higher-order complexes [1] [2]. The implementation of HEDTA-based separation processes enables significant reduction in long-term radiotoxicity and heat loading of nuclear waste, potentially decreasing the required geological repository storage time from hundreds of thousands of years to merely a few hundred years [3].

The fundamental chemical challenge in actinide/lanthanide separation stems from the remarkable similarity between trivalent actinide and lanthanide cations, including predominantly ionic bonding and radial contraction of f-orbitals. HEDTA and related aminopolycarboxylates exploit subtle differences in covalency preferences, with nitrogen-donating amine groups providing enhanced stability for more covalent actinides through soft-donor interactions [1]. This nuanced difference in complex stability forms the basis for selective actinide recovery in solvent extraction systems. The coordination flexibility of HEDTA, while beneficial for kinetics, necessitates thorough characterization of potential ternary complexes that may form in the presence of carboxylic acid buffers used in process streams, as these can significantly impact separation performance and predictive modeling [1].

HEDTA Process Fundamentals and Comparative Advantages

The ALSEP Process Concept

The Actinide Lanthanide Separation (ALSEP) system represents an advanced solvent extraction approach that utilizes HEDTA within a carefully engineered aqueous phase to achieve efficient separation of americium and curium from lanthanide fission products. This process operates by contacting an organic phase containing a mixture of diglycolamide extractants (TODGA or T2EHDGA) with cation-exchange enhancers (typically HEH[EHP]) against an aqueous phase containing HEDTA and a carboxylic acid buffer, most commonly citrate [4] [3]. The ALSEP process is specifically designed to co-extract trivalent actinides and lanthanides together in the initial extraction stage, followed by selective stripping of the actinides into the aqueous phase while leaving lanthanides in the organic phase [4]. This strategic approach enables a single-cycle separation without requiring multiple extraction stages, significantly simplifying process operations compared to traditional methods.

The ALSEP process demonstrates particular effectiveness when implemented with a HEDTA/HEH[EHP] combination, which achieves excellent balance and exhibits a nearly flat pH dependence between 2.5 and 4.5, in contrast with conventional TALSPEAK processes [2]. This pH independence represents a significant operational advantage by reducing the need for precise pH control throughout the separation. Additionally, this specific combination provides more rapid phase transfer kinetics for heavier lanthanides without requiring high concentrations of lactate buffer, further simplifying process implementation [2]. The industrial applicability of ALSEP has been successfully demonstrated through countercurrent tests using centrifugal contactors with both simulated and genuine high burnup used nuclear fuel raffinate, confirming over 99.9% separation completeness for Am and Cm from lanthanides [3].

Advantages of HEDTA Over Traditional Extractants
  • Enhanced Kinetics: HEDTA exhibits significantly faster extraction kinetics compared to bulkier aminopolycarboxylates like DTPA, making it particularly suitable for continuous industrial processes where reaction rates directly impact equipment sizing and throughput [1].

  • Reduced Buffer Requirements: The HEDTA/HEH[EHP] combination achieves efficient separation without high lactate concentrations required in conventional TALSPEAK, simplifying feed preparation and reducing chemical consumption [2].

  • Improved Phase Transfer: HEDTA-based systems demonstrate more predictable performance than conventional TALSPEAK, with more straightforward relationships between process variables and outcomes, facilitating process control and optimization [2].

  • Reduced Interference: HEDTA systems minimize undesirable partitioning of sodium ions, lactic acid, and water into the organic phase, especially when using HEH[EHP] instead of HDEHP as the extractant, maintaining phase integrity and reducing solvent degradation [2].

Characterization of Ternary Complexes in HEDTA Systems

Identification and Significance

The formation of ternary complexes in HEDTA-containing systems represents a crucial consideration for accurate process modeling and optimization. Spectroscopic investigations have confirmed the presence of a previously uncharacterized ternary lanthanide-HEDTA-citrate complex during single-phase spectroscopy experiments [1]. This complex becomes particularly significant in the ALSEP process, where citrate buffer is employed to control aqueous phase pH during metal stripping operations. The identification of this ternary species is essential because speciation models for the ALSEP process had previously omitted what has now been demonstrated to be the predominant aqueous metal-containing species under standard process conditions [1].

The fundamental structural aspect enabling ternary complex formation relates to coordination number considerations. While larger aminopolycarboxylates like DTPA (octadentate) typically occupy the entire coordination sphere of f-elements (commonly 8- to 9-coordinate), the smaller coordination number of HEDTA leaves vacant coordination sites that can accommodate additional ligands such as citrate [1]. This structural characteristic, while beneficial for kinetics, introduces complexity in speciation that must be thoroughly understood and accounted for in process models. The neodymium-HEDTA-citrate system has been particularly well-characterized, with studies confirming a 1:1:1 stoichiometry containing a partially protonated citrate ligand [1]. Neodymium serves as an excellent model system due to its similarity in ionic radius to americium (Nd(III) 1.107 Å, Am(III) 1.106 Å for coordination number = 8) and its favorable spectroscopic properties [1].

Stability Constant Determination

The stability constant of the ternary Nd-HEDTA-citrate complex has been determined through a combination of partitioning experiments and spectrophotometric titrations [1]. Quantitative assessment of this parameter is essential for predictive process modeling, as the ternary complex represents the dominant species under ALSEP stripping conditions. The determination method leveraged the sensitive optical transitions of Nd(III) centered at 580 nm (4I9/2 → 4G5/2, 2G7/2) and 755 nm (4I9/2 → 4S3/2, 4F7/2), which display distinct spectral changes in response to variations in coordination environment [1].

The experimental approach involved systematic variation of HEDTA (0.025-1.0 M) or citrate (0.1-1.0 M) concentrations while maintaining constant concentration of the other ligand at fixed pH. The relationship between the logarithm of the distribution ratio and the logarithm of component concentration produced linear relationships with slopes representative of the average stoichiometry of the varied component in the equilibrium complexes [1]. This slope analysis method confirmed the 1:1:1 stoichiometry through the observation of slopes approximating -1 for both HEDTA and citrate variations, with minor deviations attributable to changes in activity coefficients at varying ionic strengths [1].

Experimental Protocols and Methodologies

Solvent Extraction Partitioning Experiments
4.1.1 Reagent Preparation
  • Organic Phase Preparation: Dissolve purified 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) in n-dodecane to achieve a concentration of 0.5-1.0 M. For combined systems, add N,N,N′,N′-tetra(2-ethylhexyl)diglycolamide (T2EHDGA) at 0.2-0.5 M concentration. Purify HEH[EHP] to >99.5% purity using either third phase formation or copper precipitation techniques, with purity verification by ³¹P NMR spectroscopy [3].

  • Aqueous Buffer Preparation: Prepare a citrate buffer system by dissolving citric acid (ACS reagent grade, >99.5%) in deionized water (18.2 MΩ·cm) to achieve 0.2-0.5 M concentration. Adjust pH to 3.0-4.0 using concentrated ammonium hydroxide (ACS reagent grade) with continuous monitoring using a properly calibrated pH electrode [1] [3].

  • HEDTA Stock Solution: Dissolve high-purity HEDTA (≥99.0%) in the citrate buffer system to achieve 0.05-0.25 M concentration. Ensure complete dissolution by stirring and gentle heating if necessary, then readjust pH after HEDTA addition as the ligand may affect solution acidity [3].

  • Metal Ion Solutions: For tracer-level studies, use appropriate radionuclides (²⁴¹Am, ²⁴⁴Cm, ¹⁴⁷Pm) or stable elements in nitric acid matrix. For spectrophotometric studies, prepare neodymium standards in the concentration range of 0.001-0.01 M [1] [3].

4.1.2 Extraction Procedure
  • Phase Contact: Combine equal volumes (typically 1-5 mL) of organic and aqueous phases in glass culture tubes with screw caps. For equilibrium studies, maintain phase ratio of 1:1 [3].

  • Mixing Procedure: Contact the phases for 10 minutes using a vortex mixer at maximum intensity setting. This duration has been experimentally confirmed as sufficient to attain equilibrium [3].

  • Phase Separation: Centrifuge the mixtures at 1600×g for 5 minutes or until complete phase disengagement is achieved [3].

  • Sampling: Separate the phases carefully using fine-tipped transfer pipets to avoid cross-contamination [3].

  • Analysis: Determine metal ion concentrations in each phase using appropriate analytical methods (gamma spectroscopy, liquid scintillation counting, UV-Vis spectrophotometry) [1] [3].

Spectrophotometric Titration for Ternary Complex Characterization
4.2.1 Experimental Setup
  • Spectroscopic Instrumentation: Utilize a UV-Vis-NIR spectrophotometer with temperature control capability. Maintain constant temperature at 25.0±0.1°C throughout measurements [1].

  • Cell Selection: Use quartz cuvettes with appropriate path length (typically 1 cm) for visible region measurements [1].

  • Wavelength Selection: Focus measurements on the neodymium transitions at 580 nm (4I9/2 → 4G5/2, 2G7/2) and 755 nm (4I9/2 → 4S3/2, 4F7/2), which are highly sensitive to coordination environment changes [1].

4.2.2 Titration Procedure
  • Prepare a neodymium-HEDTA solution with constant metal and ligand concentrations (typically 0.005 M Nd and 0.125 M HEDTA) [1].

  • Titrate this solution with concentrated citrate solution (0.5-1.0 M) while maintaining constant ionic strength using appropriate background electrolyte [1].

  • After each citrate addition, mix thoroughly and allow the system to equilibrate for 5 minutes before recording spectra [1].

  • Record full spectra from 500-800 nm to monitor both primary and secondary absorption bands [1].

  • Continue titration until no further spectral changes are observed, indicating saturation of available coordination sites [1].

Performance Data and Analytical Results

Separation Performance Metrics

Table 1: ALSEP Process Performance with HEDTA-Based Systems

Performance Parameter HEDTA/HEH[EHP] System Conventional TALSPEAK Testing Conditions
Separation Factor (Am/Eu) ~100 [3] Variable with pH [2] Genuine UNF raffinate
Heavy Ln Kinetics Rapid [2] Slower [2] pH 3.5, room temperature
pH Dependence Nearly flat (pH 2.5-4.5) [2] Strong [2] 0.1 M HEDTA, 0.2 M citrate
Process Completeness >99.9% [3] >99% (varies) Countercurrent test
Product Impurities 3.2×10⁻³ g/L total [3] Typically higher Simulated raffinate

Table 2: Slope Analysis Results for Complex Stoichiometry Determination

Varied Component Metal Ion Slope Interpreted Stoichiometry Experimental Conditions
HEDTA Nd(III) -0.9 to -1.1 [1] 1:1 M:HEDTA Constant 0.2 M citrate, pH 3.5
Citrate Nd(III) -0.9 to -1.1 [1] 1:1 M:citrate Constant 0.125 M HEDTA, pH 3.5
HEDTA Am(III) -0.9 to -1.1 [1] 1:1 Am:HEDTA Constant 0.2 M citrate, pH 3.5
Citrate Am(III) -0.9 to -1.1 [1] 1:1 Am:citrate Constant 0.125 M HEDTA, pH 3.5
Spectroscopic Characterization Data

The identification and quantification of ternary complexes relies heavily on spectroscopic methods, particularly for lanthanide ions like Nd(III) that exhibit coordination-sensitive f-f transitions. The spectra obtained for solutions containing both HEDTA and citrate cannot be produced through linear combinations of spectra from single-ligand systems, confirming the presence of unique ternary complexes rather than simple mixtures of binary species [1].

The molar absorptivity changes observed at characteristic wavelengths (particularly 580 nm and 755 nm for Nd(III)) provide quantitative data for stability constant calculations through non-linear regression of titration data. The spectral fingerprints are distinct for each complex type, allowing qualitative identification of predominant species in solution under various conditions [1]. For the Nd-HEDTA-citrate system, the stability constant for the 1:1:1 ternary complex has been determined, though the specific numerical value requires reference to the original literature for exact values [1].

Process Visualization and Workflows

Ternary Complex Investigation Workflow

Start Start Prep Prepare Aqueous Solutions (0.125 M HEDTA, 0.2 M citrate) Start->Prep Spec Acquire Absorption Spectra (500-800 nm range) Prep->Spec Compare Compare with Binary Systems Spec->Compare Slope Slope Analysis Experiments Compare->Slope Unique complex detected End End Compare->End No unique complex Model Develop Speciation Model Slope->Model Constant Determine Stability Constant Model->Constant Constant->End

ALSEP Process Flow Diagram

Feed PUREX Raffinate Feed (3 M HNO₃) Extraction Co-extraction Step An(III) + Ln(III) → Organic Feed->Extraction OrgPhase Organic Phase (T2EHDGA + HEH[EHP]) OrgPhase->Extraction AqPhase Aqueous Phase (HEDTA + citrate buffer) Strip Selective Stripping An(III) → Aqueous, Ln(III) → Organic AqPhase->Strip Scrub Scrubbing Remove impurities Extraction->Scrub Scrub->Strip AnProduct An(III) Product Stream Strip->AnProduct LnProduct Ln(III) Product Stream Strip->LnProduct

Conclusion and Implementation Guidelines

The implementation of HEDTA-based solvent extraction systems for lanthanide/actinide separation offers significant advantages over traditional approaches, particularly in terms of kinetic performance and process predictability. The characterization of ternary complexes in these systems represents a critical advancement in our fundamental understanding of the speciation occurring under process conditions. The experimental protocols outlined herein provide robust methods for both process implementation and continued investigation of these complex systems.

For researchers implementing HEDTA separation processes, particular attention should be paid to the potential formation of ternary complexes when carboxylic acid buffers are employed, as these species dominate the aqueous speciation under standard ALSEP conditions. The spectrophotometric methods described, particularly utilizing Nd(III) as a non-radioactive analogue, provide powerful tools for characterizing these systems without requiring specialized radiochemical facilities. The successful demonstration of the ALSEP process with genuine used nuclear fuel raffinate confirms the industrial viability of this approach and its potential contribution to closing the nuclear fuel cycle.

References

Application Notes: Potential of HEDTA as a Solid Acid for High-Temperature Carbonate Reservoir Stimulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Carbonate reservoirs hold more than 50% of the world's oil and gas reserves, and acid fracturing is a key technique to enhance their productivity [1]. However, conventional liquid acid systems face significant challenges in ultra-high-temperature (up to 453K/180°C) environments, including excessively rapid acid-rock reaction rates, poor fracture conductivity, and severe corrosion of downhole equipment [1] [2].

Solid acid systems have emerged as a promising solution. These are acids transformed into a granular or particulate solid state, which remain inert until activated within the reservoir [1]. Hydroxyethylethylenediaminetriacetic acid (HEDTA) is a strong chelating agent that can also function as a reactive acid. In a solid acid formulation, HEDTA could offer several advantages for high-temperature stimulation:

  • Retarded Reaction Kinetics: Similar to other solid organic acids, its reaction rate with carbonate rock is expected to be significantly slower than that of conventional hydrochloric acid, allowing for deeper live acid penetration into the formation [1].
  • High-Temperature Stability: HEDTA is known for its thermal stability, making it a candidate for the ultra-high-temperature conditions targeted in the referenced study [1].
  • Chelating Properties: Unlike mineral acids, HEDTA chelates dissolved metal ions (e.g., Ca²⁺, Mg²⁺), preventing the precipitation of secondary solids that can damage the formation [1].
Key Experimental Data and Performance Comparison

The table below summarizes quantitative data from a recent study on optimized solid acid systems, which provides a benchmark for the expected performance of a HEDTA-based system. The data for EDTA and DTPA, which are chemically similar chelating agents, is particularly relevant [1].

Table 1: Performance Summary of Optimized Solid Acid Systems at 453 K (180°C) [1]

Performance Metric EDTA-based Solid Acid DTPA-based Solid Acid DTPA+HCl-based Solid Acid Conventional Retarded Acids (e.g., Gelled Acid)
Dissolution Efficiency High High High Varies
Chelate Formation Minimal Minimal Minimal Not Applicable
Corrosion Rate on N80 Steel Not Specified Not Specified 3.07 g/m²·h (with 2% inhibitor) 5.66 - 9.55 g/m²·h (with 2% inhibitor)
Fracture Conductivity Superior Superior Superior Lower

Note: The corrosion rate for solid acids is significantly lower, demonstrating one of their key advantages. A HEDTA system would be expected to perform similarly.

Detailed Experimental Protocols

The following methodologies are adapted from general solid acid experimental procedures to be specific for evaluating a HEDTA solid acid system.

Protocol 1: Dissolution Capacity Test

  • Objective: To determine the mass of carbonate rock dissolved per unit mass of HEDTA solid acid.
  • Materials: Purified HEDTA powder, carbonate rock cores or pellets (e.g., Indiana limestone), deionized water, high-temperature high-pressure (HTHP) reactor, precision balance.
  • Procedure:
    • Weigh a specific mass (e.g., 10g) of HEDTA and a carbonate rock sample.
    • Place both in an HTHP reactor filled with deionized water.
    • Heat the reactor to the target reservoir temperature (e.g., 453 K) and maintain for a set period (e.g., 4-6 hours) with constant stirring.
    • After the reaction, filter out the undissolved rock residue and dry it completely.
    • Weigh the dry residue and calculate the dissolved rock mass and dissolution capacity.

Protocol 2: Acid-Rock Reaction Kinetics

  • Objective: To measure the reaction rate of the HEDTA system with carbonate rock at reservoir temperature.
  • Materials: Rotating disk apparatus (RDA), carbonate rock disk, HEDTA solution/suspension, calcium ion (Ca²⁺) selective electrode or titration setup.
  • Procedure:
    • Manufacture a compact carbonate rock disk to fit the RDA.
    • Prepare a solution or suspension of HEDTA at the desired concentration.
    • Mount the rock disk in the RDA and submerge it in the HEDTA fluid.
    • Rotate the disk at a constant speed (e.g., 500 rpm) and maintain the system at target temperature.
    • Periodically sample the fluid and analyze the concentration of dissolved calcium ions.
    • Calculate the reaction rate based on the calcium ion flux.

Protocol 3: Fracture Conductivity Measurement

  • Objective: To quantify the flow capacity of a fracture etched by the HEDTA acid system.
  • Materials: Matched carbonate rock cores, HTHP conductivity cell, hydraulic press, syringe pump, flow meter, HEDTA solid acid system.
  • Procedure:
    • Place two matched carbonate core samples in the conductivity cell, applying a specific closure stress to simulate reservoir conditions.
    • Inject the HEDTA fluid through the gap between the cores at a constant rate and temperature for a defined time to simulate the acid etching process.
    • After etching, flush the system and measure the fluid flow rate through the etched fracture under different differential pressures and closure stresses.
    • Calculate the fracture conductivity using Darcy's law.

Workflow and System Mechanism Visualization

The following diagram, generated with Graphviz, illustrates the conceptual workflow and mechanism of a solid acid system like HEDTA for carbonate reservoir fracturing.

G cluster_1 Stage 1: Placement & Activation cluster_2 Stage 2: Reaction & Etching cluster_3 Stage 3: Result A Solid Acid Particles (HEDTA) C Injection into Fracture A->C B Non-reactive Carrier Fluid B->C D Particles Deposit in Fracture Network C->D E Release Fluid Injection (Activation) D->E After Placement F H+ Ions Released E->F Dissolves Solid Acid G Reaction with Fracture Wall F->G H Non-uniform Etching G->H I Chelation of Metal Ions G->I J High-Conductivity Flow Path H->J Creates I->J Prevents Scale

Diagram Title: Solid Acid Fracturing Mechanism

References

HEDTA metal ion removal from industrial processes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

HEDTA (Hydroxyethyl Ethylenediaminetriacetic Acid) is a pentadentate aminopolycarboxylic acid (APCA) chelating agent. Its molecular structure contains one nitrogen donor atom and multiple oxygen donor atoms from carboxylate groups that coordinate with metal ions [1]. The hydroxyethyl group substitution differentiates it from EDTA, providing enhanced solubility under acidic conditions while maintaining strong chelating capability [2] [1].

The chelation mechanism involves formation of stable, water-soluble complexes through coordinate covalent bonds. HEDTA's affinity varies across metal ions, with stability constants determining application effectiveness [1]. The protonation state of carboxyl groups critically influences efficiency, with fully deprotonated forms (typically above pH 3) enabling optimal charge transfer and stable complex formation [3].

Industrial Applications and Performance Data

Table 1: HEDTA Applications in Industrial Metal Ion Removal

Application Sector Primary Target Metals Key Function Reported Efficacy
Water Treatment [4] [2] Calcium, Magnesium, Iron, Manganese Scale inhibition, corrosion control, metal sequestration 15-20% reduction in metal levels in treated water [4]
Soil Remediation [4] Various toxic heavy metals Immobilization in contaminated soils 10-12% increase in crop safety; reduced soil toxicity [4]
Oilfield Stimulation [5] Calcium, Iron (from filter cake) Damage removal in sandstone wells Effective filter cake removal; 3x viscosity increase for diversion [5]
Industrial Cleaning [4] [2] Calcium, Magnesium, Rust metals Removal of mineral deposits and rust 25% decrease in maintenance costs and downtime [4]
Cosmetics/Pharmaceuticals [4] [2] Various catalytic metals Formulation stabilization against oxidation Enhanced shelf life; prevents metal-catalyzed degradation [4]

Table 2: Comparative Analysis of HEDTA Against Common Chelating Agents

Chelating Agent Denticity Biodegradability Solubility at Low pH Key Advantage Key Limitation
HEDTA Pentadentate Low (similar to EDTA) [1] High [1] Good solubility in acidic conditions [1] Slow biodegradation [1]
EDTA Hexadentate Low [1] Low [1] Very high stability constants [1] Low biodegradability and acidic solubility [1]
GLDA Pentadentate Readily biodegradable [1] High [1] Readily biodegradable, high solubility [1] Lower stability constants vs. EDTA/HEDTA [1]
DTPA Octadentate Low [1] Low [1] Highest stability constants [1] Poor solubility and biodegradability [1]

Detailed Experimental Protocols

Protocol: HEDTA-Based Removal of Heavy Metals from Aqueous Solution

This batch adsorption methodology is adapted from research on functionalized cellulose with EDTA-like groups, applicable to HEDTA in solution [6].

Materials and Reagents:

  • HEDTA (commercial grade, ≥90% purity)
  • Target metal salt (e.g., Cd(NO₃)₂, Pb(NO₃)₂)
  • Deionized water
  • pH adjusters (NaOH, HCl 0.1M)
  • Analytical equipment: Flame Atomic Absorption Spectrometry (AAS) or ICP-MS

Experimental Procedure:

  • Solution Preparation: Prepare a stock solution of the target metal ion (e.g., Pb²⁺ or Cd²⁺) at 1000 mg/L in deionized water. Dilute to desired initial concentration (e.g., 100-1000 mg/L for isotherm studies).
  • pH Adjustment: Adjust the pH of the metal solution using NaOH or HCl to the optimal range of pH 4–6 to maximize chelation efficiency while minimizing precipitation [6].
  • Dosing: Add HEDTA to the solution. A typical starting dosage is 1 g/L [6]. The molar ratio of HEDTA to target metal should be ≥1:1 to ensure sufficient chelating capacity.
  • Contacting: Agitate the mixture continuously for a predetermined time (e.g., 30 minutes [6]) at a constant temperature (e.g., 25°C).
  • Separation and Analysis: Filter the mixture to remove any particulates. Analyze the filtrate for residual metal ion concentration using AAS or ICP-MS.
  • Calculation: Calculate the metal removal efficiency and chelating capacity.

G start Start Experiment sol_prep Prepare Metal Solution (100-1000 mg/L) start->sol_prep ph_adj Adjust pH to 4-6 sol_prep->ph_adj hedta_add Add HEDTA (Dosage: ~1 g/L) ph_adj->hedta_add contact Agitate Mixture (Contact Time: ~30 min) hedta_add->contact separate Filter Solution contact->separate analyze Analyze Filtrate (AAS/ICP-MS) separate->analyze calculate Calculate Removal Efficiency analyze->calculate end End calculate->end

Protocol: HEDTA for Filter Cake Removal in Sandstone Wells

This specialized protocol is derived from successful oilfield applications for removing calcium carbonate-based filter cake in long horizontal wells [5].

Materials and Reagents:

  • HEDTA solution (20 wt%, pH 4 - hydroxyethyl ethylenediamine triacetic acid trisodium salt)
  • Calcium carbonate weighted drilling fluid
  • Sandstone core samples (permeability range 78–110 md)
  • Coreflood apparatus

Experimental Procedure:

  • Fluid Preparation: Prepare a 20 wt% HEDTA solution and adjust pH to 4.0 using an appropriate acid [5].
  • Core Saturation: Saturate Berea sandstone cores with a representative calcium carbonate-based drilling fluid to simulate filter cake formation [5].
  • Treatment Injection: Inject the HEDTA cleanup fluid into the core system without adding gelling agents.
  • Diversion Monitoring: Monitor viscosity changes. HEDTA's viscosity increases at least 3 times upon reaction with carbonate, creating a self-diversifying fluid that preferentially enters higher permeability zones initially, then diverts to lower permeability zones as viscosity increases [5].
  • Efficiency Assessment: Measure retained permeability post-treatment. Calculate damage removal efficiency based on final-to-initial permeability ratios [5].

Critical Operational Considerations

Process Optimization Parameters

pH Dependency: Chelation efficiency is highly pH-dependent. The fully deprotonated form of chelators (typically above pH 3) demonstrates optimal metal removal capacity [3]. In oilfield applications, HEDTA at pH 4 showed effective filter cake removal [5].

Temperature Effects: HEDTA maintains effectiveness at elevated temperatures encountered in oilfield applications, though thermal degradation becomes significant at temperatures exceeding 350°F (≈177°C). Thermal stability can be enhanced by increasing pH [5].

Concentration Optimization: Excessive HEDTA concentration can negatively impact process efficiency. In DNA recovery from metal-rich environments, EDTA concentrations above 13 µg/µL reduced DNA yield [7], highlighting the need for concentration optimization specific to each application.

Environmental and Safety Considerations

Biodegradability: HEDTA faces biodegradability challenges similar to EDTA due to its structural stability, particularly the presence of two nitrogen atoms [1]. This necessitates careful consideration for environmental discharge.

Corrosivity: While generally less corrosive than mineral acids, HEDTA can still corrode industrial tubulars. Appropriate corrosion inhibition strategies must be implemented, especially at elevated temperatures [1].

Disposal Considerations: The strong coordination bonds between HEDTA and metal ions can increase metal bioavailability in ecosystems [1]. Post-use treatment may include biodegradation, photodegradation, or advanced oxidation processes to break down HEDTA-metal complexes before disposal.

Troubleshooting and Technical Guidance

Table 3: Troubleshooting Common HEDTA Application Issues

Problem Potential Cause Solution
Incomplete Metal Removal Insufficient HEDTA concentration; suboptimal pH Increase HEDTA:metal molar ratio >1:1; adjust pH to 4-6 range
Viscosity Buildup Reaction with high carbonate concentrations Monitor viscosity; utilize for self-diversion in matrix treatments [5]
Post-Treatment Precipitation Compatibility issues with formation water Test fluid compatibility; HEDTA may form precipitates when mixed with certain formation waters [5]
Low Biodegradability Inherent structural stability of HEDTA Consider alternative chelators (e.g., GLDA) for environmentally sensitive applications [1]
Equipment Corrosion Elevated temperature and concentration Implement corrosion inhibitors suitable for chelating agents [1]

Conclusion

HEDTA serves as a versatile chelating agent for metal ion removal across diverse industrial sectors, offering particular advantages in acidic environments and high-temperature applications. Successful implementation requires careful attention to operational parameters including pH, concentration, temperature, and contact time. While its strong chelating capability and solubility profile make it effective for challenging applications, environmental considerations regarding its persistence must be factored into process design and waste management strategies.

References

Comprehensive Application Notes and Protocols: HEDTA Nitric Oxide Absorption in Flue Gas Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitrogen oxides (NOx) generated from fossil fuel combustion in automobiles, power plants, and factories represent significant atmospheric pollutants that contribute to serious environmental issues including acid rain, ozone layer destruction, and photochemical smog, while also posing substantial threats to human health. With increasing global fossil fuel consumption, effective NOx treatment has become an urgent environmental priority. While selective catalytic reduction technology dominates current industrial approaches for NOx control, this method faces limitations including high operational costs, catalyst deactivation, and ammonia leakage issues that restrict its efficiency and economic viability. In this context, wet denitrification technologies based on metal chelate complexation have emerged as promising alternatives, with HEDTA (N-Hydroxyethylethylenediaminetriacetic acid) demonstrating particular potential due to its strong complexation capability, rapid absorption kinetics, and regeneration capacity that position it as a valuable tool for researchers addressing NOx emissions challenges. [1] [2]

These application notes provide detailed protocols and experimental methodologies for implementing HEDTA-based nitric oxide absorption in flue gas treatment systems. Designed specifically for researchers, scientists, and drug development professionals working in environmental technology and chemical process development, this document integrates fundamental chemical principles with practical implementation guidelines to facilitate rapid adoption and optimization of HEDTA-based NO capture systems. The comprehensive approach encompasses everything from basic chemical synthesis to advanced regeneration strategies, supported by quantitative data presentation and visual workflow representations to enhance understanding and reproducibility of the described techniques. [1]

Chemical Basis and Fundamental Principles

Chemical Reaction Mechanisms

The HEDTA nitric oxide absorption process operates through a coordinated mechanism where the metal chelate facilitates NO complexation through redox chemistry. While much of the published research focuses on the closely related compound Fe²⁺-EDTA, HEDTA complexes demonstrate analogous behavior with potentially superior kinetics and stability profiles. The fundamental reaction proceeds through coordination complex formation where dissolved NO reacts with the metal center to form a nitrosyl adduct: [1]

NO(aq) + Fe²⁺HEDTA → Fe²⁺HEDTA-NO

This complexation reaction enables specific NO capture from flue gas streams, even in the presence of other gases, through selective binding at the metal center. However, a critical competing reaction occurs simultaneously in flue gas environments containing oxygen, where the active Fe²⁺ form undergoes oxidation to the Fe³⁺ state, which lacks NO complexation capability: [1]

4Fe²⁺HEDTA + O₂(aq) + 4H⁺ → 4Fe³⁺HEDTA + 2H₂O

This oxidation reaction represents a significant operational challenge, as it progressively deactivates the absorption solution, necessitating continuous regeneration to maintain system efficiency. The Fe³⁺HEDTA regeneration can be accomplished through various reduction methods, with ultraviolet irradiation demonstrating particular efficacy by facilitating photoreduction that restores the active Fe²⁺ state without introducing chemical reductants that might cause secondary pollution. [1]

Comparative Analysis of Metal Chelates

Table 1: Comparison of metal chelate performance in NO absorption

Parameter Fe²⁺EDTA Fe²⁺HEDTA Fe²⁺Citrate
Absorption Rate Constant Moderate High Low
Complexation Capacity High High Moderate
Oxidation Susceptibility High Moderate High
Regeneration Efficiency Moderate High Low
pH Operating Range 5-8 6-9 6-8
Thermal Stability Moderate High Low

HEDTA complexes demonstrate several advantages over traditional EDTA complexes, including enhanced kinetic performance and improved resistance to oxidation, which extends the functional lifespan of the absorption solution between regeneration cycles. The hydroxyl ethyl groups in HEDTA provide additional steric stabilization of the metal center, potentially reducing degradation pathways observed in simpler chelates. These characteristics make HEDTA particularly suitable for continuous industrial processes where solution longevity and consistent performance are critical economic factors. [1]

Experimental Protocols

Absorption Solution Preparation

Materials:

  • N-Hydroxyethylethylenediaminetriacetic acid (HEDTA) (99% purity)
  • Iron sulfate heptahydrate (FeSO₄·7H₂O) (99% purity)
  • Deionized water (resistivity >18 MΩ·cm)
  • pH adjustment solutions (0.1M NaOH, 0.1M H₂SO₄)

Procedure:

  • Prepare a 0.1 M HEDTA solution by dissolving 27.83 g of HEDTA in 800 mL of deionized water with continuous stirring at 300 rpm.
  • Separately, prepare a 0.1 M iron sulfate solution by dissolving 27.80 g of FeSO₄·7H₂O in 200 mL of deionized water.
  • Slowly add the iron sulfate solution to the HEDTA solution with constant stirring, maintaining the reaction temperature at 25±2°C to prevent precipitation.
  • Adjust the pH to the desired value (typically 6.5-7.5 for NO absorption) using NaOH or H₂SO₄ solutions.
  • Transfer the completed solution to a sealed storage container with nitrogen headspace to prevent oxidation, and store in the dark at 4°C until use.

The resulting Fe²⁺HEDTA solution typically exhibits a light green coloration, indicating successful complex formation without significant oxidation. Solution quality can be verified spectrophotometrically by confirming the characteristic absorption peak at 620 nm, with absorbance values below 0.8 suggesting potential oxidation or improper complexation requiring solution reformulation. [1]

NO Absorption Experimental Setup

Apparatus:

  • Gas mixing system with mass flow controllers for NO, N₂, O₂, and CO₂
  • Thermostated glass absorption column (typically 2.5 cm diameter × 30 cm height)
  • Gas washing bottle with fine-porosity fritted distributor
  • UV-Vis spectrophotometer for solution analysis
  • pH meter with temperature compensation
  • Gas analyzers for inlet and outlet NO concentrations

Absorption Protocol:

  • Place 250 mL of freshly prepared Fe²⁺HEDTA absorption solution in the gas washing bottle.
  • Maintain constant temperature control using a water bath or jacket at the desired operating temperature (typically 30-60°C).
  • Prepare simulated flue gas mixture with composition: 500-1000 ppm NO, 3-10% O₂, 10-15% CO₂, balance N₂.
  • Initiate gas flow through the absorption solution at a controlled rate of 0.5-2.0 L/min, corresponding to gas residence times of 2-8 seconds.
  • Monitor inlet and outlet NO concentrations continuously using gas analyzers.
  • Periodically sample the absorption solution for spectrophotometric analysis to determine Fe²⁺HEDTA-NO complex formation and Fe²⁺ oxidation state.
  • Record system parameters (pH, temperature, pressure drop, gas flow rates) at 5-minute intervals throughout the experiment.

The absorption efficiency is calculated as [(NO_in - NO_out)/NO_in] × 100%, with typical values ranging from 70-95% depending on operating conditions. The absorption capacity is determined by continuing the experiment until the outlet NO concentration reaches 90% of the inlet value, indicating solution saturation. [1]

Regeneration Using Ultraviolet Irradiation

Materials:

  • UV light source (mercury vapor lamp, 10-40 W, 254-365 nm wavelength)
  • Thermostated quartz reaction vessel
  • Magnetic stirrer with temperature control
  • Inert gas supply (N₂ or Ar) for anaerobic conditions

Regeneration Protocol:

  • Transfer 100 mL of spent absorption solution (containing Fe²⁺HEDTA-NO and Fe³⁺HEDTA) to the quartz reaction vessel.
  • Purge the solution with inert gas for 10 minutes to establish anaerobic conditions.
  • Initiate continuous stirring at 200 rpm to ensure uniform irradiation.
  • Turn on the UV light source and maintain constant irradiation intensity.
  • Monitor the solution composition by sampling at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes).
  • Analyze samples spectrophotometrically to quantify the concentrations of Fe²⁺HEDTA, Fe²⁺HEDTA-NO, and Fe³⁺HEDTA.
  • Continue irradiation until maximum regeneration is achieved (typically 60-120 minutes).

Research indicates that UV irradiation can achieve regeneration efficiencies of 70-90% for Fe²⁺HEDTA solutions, with performance dependent on UV power, solution pH, and initial composition. The regeneration kinetics generally follow pseudo-first-order behavior with respect to Fe²⁺HEDTA-NO concentration, enabling predictable process scaling. Optimal regeneration typically occurs in slightly acidic conditions (pH 5.5-6.5) where the quantum efficiency of the photoreduction process is maximized. [1]

Data Presentation and Analysis

Experimental Parameters and Performance Metrics

Table 2: Standard experimental conditions and performance outcomes for HEDTA-based NO absorption

Experimental Parameter Range Tested Optimal Value Impact on Efficiency
Initial Fe²⁺HEDTA Concentration 0.01-0.1 M 0.05 M Directly proportional to capacity
Operating Temperature 30-70°C 50°C Increased rate but higher oxidation
Solution pH 5.0-8.5 6.5-7.0 Balance between absorption and stability
Gas Flow Rate 0.5-3.0 L/min 1.0 L/min Sufficient residence time
O₂ Concentration 0-15% <5% Minimizes oxidation side reaction
UV Regeneration Power 10-40 W 30 W Higher reduction rate
Initial NO Concentration 200-2000 ppm 500-1000 ppm Proportional to absorption rate

Quantitative analysis reveals that the absorption kinetics for Fe²⁺HEDTA-NO formation follow second-order behavior, with rate constants typically ranging from 1.2-3.5 × 10⁴ M⁻¹s⁻¹ under standard conditions. The absorption capacity of fresh 0.1 M Fe²⁺HEDTA solution averages approximately 0.085 moles NO per mole Fe²⁺HEDTA before significant efficiency decline occurs, representing a practical operating limit for continuous processes. During regeneration, UV irradiation achieves Fe²⁺HEDTA-NO reduction rates of 0.08-0.15 min⁻¹, with complete process cycles typically requiring 60-90 minutes for full regeneration depending on initial conditions and UV intensity. [1]

Implementation Considerations

Process Integration and Optimization

Successful implementation of HEDTA-based NO absorption requires careful attention to system integration and operational parameters. For continuous industrial operation, a two-stage absorption column system with alternating operation and regeneration phases maintains consistent NO removal efficiency. The absorption unit should be constructed of corrosion-resistant materials such as PTFE-lined steel or fiber-reinforced plastic, as the chelate solutions can be corrosive, particularly at lower pH values. Process control should focus on maintaining optimal pH stability through automated dosing systems, as this parameter significantly influences both absorption efficiency and oxidation rate. [1] [3]

The economic viability of HEDTA systems depends substantially on regeneration efficiency and chelating agent lifetime. Under optimal conditions, HEDTA solutions can typically undergo 50-100 regeneration cycles before significant degradation occurs, with makeup addition of 5-10% fresh chelate required weekly to maintain performance. For large-scale applications, integrating HEDTA absorption with existing flue gas desulfurization systems offers potential synergies, as the alkaline conditions favorable for SO₂ removal can be maintained while simultaneously addressing NOx emissions through the complexation approach. [1] [4]

Challenges and Limitations

Despite its technical promise, HEDTA-based NO absorption faces several implementation challenges that require consideration. The oxidative degradation of the chelating agent represents the most significant limitation, particularly in flue gas streams with high oxygen concentrations (>8%). This necessitates either upstream oxygen removal or continuous chelate makeup, adding to operational complexity and cost. Additionally, the presence of acidic gases such as SO₂ and CO₂ in flue gas streams can influence solution pH, requiring careful buffering or pretreatment to maintain optimal absorption conditions. [1]

The regeneration energy requirement for UV-based processes constitutes another consideration, particularly for large-scale implementations with high flow rates. While UV regeneration offers advantages of clean operation without chemical additives, the electrical energy demand can be substantial, with typical power consumption of 0.5-1.2 kWh per cubic meter of treated flue gas depending on NO loading and regeneration efficiency. Potential solutions include optimizing UV reactor design to maximize photon utilization and integrating solar UV sources during daylight operation to reduce electrical energy consumption. [1] [2]

Visualization of Mechanisms and Workflows

Chemical Mechanism Diagram

G GasPhase Gas Phase NO + O₂ Absorption Absorption Process GasPhase->Absorption Dissolution ComplexFormation Fe²⁺HEDTA-NO Complex Absorption->ComplexFormation Primary Pathway Oxidation Oxidation Side Reaction Absorption->Oxidation Competing Reaction UVRegen UV Regeneration ComplexFormation->UVRegen Decomplexation Fe3Product Fe³⁺HEDTA (Inactive) Oxidation->Fe3Product Fe3Product->UVRegen Photoreduction Regenerated Regenerated Fe²⁺HEDTA UVRegen->Regenerated

Figure 1: Reaction pathways for HEDTA-based NO absorption and regeneration

Experimental Workflow Diagram

G Start Solution Preparation (Fe²⁺HEDTA 0.05-0.1M) AbsorptionStep NO Absorption Column (30-60°C, pH 6.5-7.0) Start->AbsorptionStep Monitoring Performance Monitoring (NO concentration, pH, spectrophotometric analysis) AbsorptionStep->Monitoring Decision Efficiency < 80%? Monitoring->Decision Decision->AbsorptionStep No Regeneration UV Regeneration (10-40W, 60-120 min) Decision->Regeneration Yes Reuse Solution Reuse Regeneration->Reuse Reuse->AbsorptionStep

Figure 2: Experimental workflow for HEDTA-based NO absorption process

Conclusions and Future Perspectives

HEDTA-based nitric oxide absorption represents a promising approach for flue gas treatment, offering several advantages over conventional denitrification technologies, including operational flexibility, moderate cost, and compatibility with existing pollution control systems. The protocols outlined in these application notes provide researchers with comprehensive methodologies for implementing and optimizing this technology at laboratory and pilot scales, with particular emphasis on the critical regeneration step that enables economic viability through chelate recovery and reuse. [1] [2]

Future development should focus on advanced regeneration strategies that further reduce energy consumption and operational costs, particularly through photocatalyst integration that could enhance UV efficiency. Additionally, hybrid approaches combining HEDTA absorption with biological reduction systems or electrochemical regeneration offer promising pathways for sustainable operation. The adaptation of HEDTA chemistry to emerging reactor designs such as rotating packed beds or membrane contactors may also provide opportunities for intensification and improved mass transfer efficiency. As environmental regulations governing NOx emissions continue to tighten globally, HEDTA-based absorption systems offer a flexible and effective solution that merits continued research and development investment. [1] [2]

References

Comprehensive Application Notes and Protocols for HEDTA in Analytical Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HEDTA

Hydroxyethyl Ethylenediaminetriacetic Acid (HEDTA) is a synthetic chelating agent known for its ability to form stable, water-soluble complexes with a wide range of metal ions. Its molecular structure features multiple donor atoms (nitrogen and oxygen) that allow it to chelate metal ions effectively, preventing them from participating in undesirable reactions such as precipitation or catalysis. This property, combined with its water-solubility and biodegradability, makes it invaluable across numerous industries, including industrial cleaning, water treatment, agriculture, and pharmaceuticals. [1] [2]

A critical factor influencing the effectiveness of HEDTA is the pH of the solution. Its chelation efficiency is optimal within specific pH ranges, which vary depending on the target metal ion. Understanding this pH dependency is crucial for developing robust analytical methods. [2]

Key Analytical Applications and Performance Data

Recent studies have quantitatively evaluated HEDTA's performance against other chelators. The following table summarizes experimental data for HEDTA and GLDA (Tetrasodium Glutamate Diacetate) in chelating calcium and iron ions under highly acidic conditions, relevant to oil and gas production chemicals. [3]

Table 1: Experimental Chelation Performance of HEDTA and GLDA at 80°C (6-hour exposure)

Metal Ion pH Chelating Agent Relative Performance Key Findings
Calcium (Ca²⁺) 1 HEDTA Superior HEDTA performed better than GLDA at pH 1. [3]
Calcium (Ca²⁺) 3 GLDA Superior GLDA was a more effective chelator than HEDTA at pH 3. [3]
Iron (Fe²⁺) 1 GLDA Superior GLDA outperformed HEDTA for iron chelation at both pH levels. [3]
Iron (Fe²⁺) 3 GLDA Superior GLDA demonstrated superior chelating ability for iron. [3]

Computational studies using Density Functional Theory (DFT) and Monte Carlo simulations support these findings, indicating that GLDA possesses slightly stronger adsorption properties and higher adsorption energy compared to HEDTA. [3]

Detailed Analytical Protocols

Protocol 1: Chelatometric Titration of Bismuth with HEDTA

This method provides a highly selective and precise approach for determining bismuth content in various samples, including alloys and salts. [4]

3.1.1 Principle

The method is based on the chelation of Bi(III) with HEDTA in a substoichiometric amount under perchloric acid medium. This preliminary chelation eliminates interfering side-reactions like olation and oxolation. The pH is then adjusted for the final titration with Semi-Xylenol Orange as a metallochromic indicator. [4]

3.1.2 Reagents and Equipment
  • HEDTA solution: Prepare a standardized solution.
  • Perchloric Acid (HClO₄): Concentrated.
  • Indicator: Semi-Xylenol Orange solution.
  • pH buffer: Adjust to pH 2.
  • Samples: Bismuth-base alloys, low-melting alloys, or reagent-grade bismuth salts.
  • Equipment: Analytical balance, burette, pipettes, conical flasks, and pH meter.
3.1.3 Experimental Workflow

The following diagram outlines the key steps in the bismuth titration protocol:

G Start Sample Preparation (Dissolve sample in perchloric acid) A Substoichiometric HEDTA Addition (Chelates Bi(III), prevents interference) Start->A B pH Adjustment (Adjust solution to pH 2) A->B C Titration (Titrate with standardized HEDTA using Semi-Xylenol Orange indicator) B->C D Endpoint Detection (Color change from pink to yellow) C->D End Calculation (Calculate Bismuth content from titrant volume) D->End

3.1.4 Procedure
  • Sample Preparation: Accurately weigh a sample containing approximately 120 mg of bismuth and dissolve it in a perchloric acid medium. [4]
  • Preliminary Chelation: Add a substoichiometric amount of HEDTA to the acidic sample solution. This step is critical for sequestering the bismuth ions and preventing the formation of polymeric oxo- or hydroxo- complexes (olation/oxolation). [4]
  • pH Adjustment: Adjust the pH of the solution to 2 using an appropriate buffer. [4]
  • Titration: Add a few drops of Semi-Xylenol Orange indicator. Titrate the solution with a standardized HEDTA solution until the color changes from pink to yellow. [4]
  • Calculation: Calculate the bismuth content in the sample based on the volume and concentration of HEDTA titrant used.
3.1.5 Notes
  • This method is reported to be more selective than classical EDTA titration for bismuth. [4]
  • The achieved coefficient of variation is approximately 0.1%, indicating high precision. [4]
Protocol 2: Assessing Chelation Power for Calcium and Iron Ions

This protocol describes a general method to evaluate and compare the chelating ability of HEDTA for calcium and iron ions under controlled acidic conditions and elevated temperature. [3]

3.2.1 Principle

The chelation power is assessed by measuring the concentration of metal ions kept in solution by the chelator over time, preventing their precipitation. Analysis is performed using ICP-OES for calcium and UV-Vis spectroscopy for iron. [3]

3.2.2 Reagents and Equipment
  • HEDTA solution: 20% concentration in water.
  • Acid: Hydrochloric acid (HCl) for pH adjustment.
  • Metal sources: Calcite powder (for Ca²⁺) or Fe(II) chloride (for Fe²⁺).
  • Equipment: Digestion tubes or centrifuge tubes, hot block or water bath maintained at 80°C, ICP-OES, UV-Vis spectrophotometer.
3.2.3 Experimental Workflow

The workflow for the chelation power test is as follows:

G Start Prepare Chelator Solution (20% HEDTA, adjust pH to 1 or 3 with HCl) A Combine with Metal Source (1:5 ratio chelator to metal) - Ca²⁺: Calcite powder - Fe²⁺: FeCl₂ solution Start->A B Incubate with Heating (80°C for 6 hours) A->B C Hourly Sampling (Take samples every hour for 6 hours) B->C CaPath Analyze Ca²⁺ (Quantify via ICP-OES) C->CaPath FePath Analyze Fe²⁺ (Quantify via UV-Vis Spectroscopy) C->FePath End Data Analysis (Plot conc. vs. time to compare chelation power) CaPath->End FePath->End

3.2.4 Procedure for Calcium Chelation
  • Preparation: Prepare a 20% w/w solution of HEDTA. Adjust its pH to 1 or 3 using hydrochloric acid (HCl). [3]
  • Reaction: Place calcite powder (90-125 μm) in a digestion tube. Add the HEDTA solution in a 1:5 ratio (solid:liquid). [3]
  • Incubation: Heat the mixture at 80°C for 6 hours in a hot block. [3]
  • Sampling: Take samples hourly from separate, identical reaction tubes. [3]
  • Analysis: Quantify the concentration of dissolved and chelated calcium ions in the sample using Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES). [3]
3.2.5 Procedure for Iron Chelation
  • Preparation: Prepare the HEDTA solution as described in step 3.2.4.1. [3]
  • Reaction: Prepare a solution with 20,000 ppm Fe²⁺ ions from Fe(II) chloride. Combine this solution with the HEDTA chelator in a 1:5 ratio in centrifuge tubes. Adjust the pH to 1 or 3. [3]
  • Incubation: Place the tubes in a water bath at 80°C and sample every hour over 6 hours. [3]
  • Analysis: Measure the chelation of Fe²⁺ ions using ultraviolet–visible (UV–vis) absorption spectroscopy. [3]

Critical Factors for Method Development

When developing analytical methods using HEDTA, consider the following factors derived from the search results:

  • pH Optimization: The chelation efficiency of HEDTA is highly pH-dependent. For instance, its performance with calcium ions is better at pH 1 than at pH 3, where GLDA becomes superior. Always determine the optimal pH for your target metal ion. [3] [2]
  • Temperature Stability: HEDTA is stable and effective at elevated temperatures (e.g., 80°C), making it suitable for applications involving harsh industrial processes. [3]
  • Metal Ion Selectivity: HEDTA shows varying affinities for different metal ions. It is effective for calcium but may be less effective for iron compared to other chelators like GLDA. Understanding the specific metal-chelate stability constants is key. [3]
  • Interference Management: The use of substoichiometric addition in the bismuth titration protocol highlights a clever approach to mitigate chemical interferences (olation/oxolation) before the main quantification step. [4]

Conclusion

HEDTA remains a powerful and versatile chelating agent in the analytical chemist's toolkit. Its well-understood chelation mechanism, stability under acidic conditions, and biodegradability profile support its continued use. The provided protocols for bismuth titration and general chelation power assessment offer a solid foundation for researchers to quantify metal ions accurately in complex matrices. As research progresses, the development of HEDTA-based methods will continue to benefit from a detailed understanding of its pH-dependent behavior and metal selectivity, as summarized in this application note.

References

Technical Guide: Optimizing HEDTA for Metal Masking

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What is HEDTA and how does it work as a metal mask? HEDTA (Hydroxyethyl Ethylenediaminetriacetic Acid) is a synthetic chelating agent that binds to metal ions like calcium, magnesium, iron, and manganese, forming stable, water-soluble complexes [1]. This "metal masking" action prevents the ions from participating in unwanted chemical reactions, such as catalyzing the degradation of sensitive compounds, forming precipitates, or interfering with enzymatic activity in biochemical assays [1] [2].

FAQ: Why is optimizing HEDTA concentration critical? Using an incorrect concentration of HEDTA can lead to experimental failure. Insufficient HEDTA will not fully sequester all target metal ions, leaving them free to cause interference. Perhaps less intuitively, excessive HEDTA can also be detrimental. High concentrations may negatively impact the process you are trying to protect (e.g., DNA recovery) or directly interfere with downstream analytical techniques [2].

Key Factors for Optimization

The optimal HEDTA concentration depends on several experimental variables. The table below summarizes the primary factors to consider during your experimental design.

Factor Consideration & Impact on HEDTA Concentration
Target Metal Ions Type and concentration of metal ions present. Stoichiometry is key; HEDTA typically binds metals in a 1:1 ratio [2].
Solution pH Affects HEDTA's chelating efficiency. Performance varies with pH; for instance, another chelator, GLDA, was more effective for Ca²⁺ at pH 3 than HEDTA [3].
Temperature Influences reaction kinetics and stability of the HEDTA-metal complex.
Presence of Competing Ions Other ions in the solution can compete for binding sites or interact with HEDTA.
Downstream Applications Ensure HEDTA does not inhibit enzymes (e.g., polymerases in PCR) or interfere with detection methods [2].
Experimental Protocol: A Systematic Approach

The following workflow outlines a general strategy for determining the optimal HEDTA concentration in your system. This is a foundational experiment that you should adapt based on your specific context.

cluster_0 Initial Screening Phase Start Define System & Metal Profile A Screen HEDTA Concentrations Start->A B Measure Chelation Efficiency A->B A->B C Assay Functional Outcome B->C B->C D Identify Optimal Range C->D C->D E Validate in Full System D->E End Establish Optimal Protocol E->End

Step-by-Step Methodology:

  • Define System and Metal Profile:

    • Identify Target Metals: Determine which metal ions (e.g., Fe²⁺, Ca²⁺, Mg²⁺) need to be masked.
    • Quantify Metal Concentration: Use techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to measure the exact concentration of target metals in your solution [3] [2]. This is the minimum HEDTA requirement.
  • Screen a Range of HEDTA Concentrations:

    • Prepare a series of reactions spiked with your target metal or using your metal-containing sample.
    • Add HEDTA across a concentration gradient. A good starting point is to test a range from below the equimolar amount (e.g., 0.5x) to significantly above (e.g., 5x) the total molar concentration of target metals [2].
    • Include a negative control (no HEDTA) and a positive control (a known effective chelator, if available).
  • Measure Chelation Efficiency:

    • After incubation under your experimental conditions (pH, temperature, time), analyze the amount of free (un-chelated) metal ions.
    • Direct Measurement: Use ICP-OES or colorimetric assays to quantify remaining free ions [3].
    • Indirect Measurement: Monitor the prevention of metal-induced precipitation or color change.
  • Assay Functional Outcome:

    • This is the most critical step. Test each HEDTA concentration in your actual experimental workflow.
    • Examples:
      • If masking metals in a PCR, measure DNA amplification success [2].
      • If protecting a drug formulation, measure the stability of the active ingredient.
      • If used in industrial cleaning, measure the reduction in scale formation [1].
  • Identify Optimal Range and Validate:

    • Analyze the data from Steps 3 and 4. The optimal HEDTA concentration is the lowest one that yields maximum chelation efficiency and a successful functional outcome without causing inhibition.
    • Once identified, run a final validation experiment using the chosen optimal concentration in triplicate to ensure reproducibility.
Troubleshooting Common Issues
Problem Potential Cause Suggested Solution

| Poor metal masking / Experimental interference persists | Insufficient HEDTA concentration | Increase HEDTA concentration in a new screen, ensuring it is in molar excess of the target metal [2]. | | Inhibition of downstream process (e.g., enzyme activity) | HEDTA concentration is too high | Titrate to find a lower, effective concentration. Consider removing excess HEDTA via dialysis or purification columns after masking is complete. | | Inefficient chelation at low pH | HEDTA's performance is pH-dependent | Explore alternative chelators like GLDA, which may be more effective in highly acidic conditions (e.g., pH 1-3) [3]. | | Precipitation forming | The HEDTA-metal complex may have limited solubility, or non-targeted ions are precipitating | Check the solubility of the complex. Ensure all metal ions have been accounted for in your stoichiometry calculations. |

Key Recommendations for Researchers

  • There is No Universal "Optimal Concentration": The effective range is entirely dependent on your specific system's metal load, pH, and temperature [3] [2].
  • Start with Stoichiometry: Your initial concentration screen should always be based on the molar concentration of metals you need to sequester.
  • Performance is pH-Specific: Be especially mindful that HEDTA's efficacy can change dramatically with pH, and an alternative chelator might be necessary for extreme conditions [3].

References

improving HEDTA phase-transfer kinetics in separation

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Combinations for Improved Kinetics

Research indicates that the performance of HEDTA, particularly its phase-transfer kinetics, is highly dependent on the other reagents in the system. The combination of HEDTA with the extractant HEH[EHP] has been identified as particularly effective [1].

The table below summarizes the findings for this combination compared to a more conventional setup:

Characteristic Conventional TALSPEAK (DTPA/HDEHP) Improved System (HEDTA/HEH[EHP])
Aminopolycarboxylate DTPA HEDTA
Extractant HDEHP HEH[EHP]
Kinetics Slower for heavier lanthanides More rapid phase transfer for heavier lanthanides [1]
Buffer Dependency Requires high-concentration lactate buffer Effective without high lactate concentration [1]
pH Profile Complex pH dependence Nearly flat pH dependence between pH 2.5 and 4.5 [1]
Organic Phase Undesirable partitioning of Na+, lactic acid, and water [1] Greatly reduced co-partitioning of impurities [1]

Understanding Speciation and Ternary Complexes

When using HEDTA in a separation process that also contains a carboxylic acid buffer (like citrate in the ALSEP process), the formation of ternary complexes is a crucial factor [2].

HEDTA has a lower coordination number than larger ligands like DTPA. This means that when it binds to a metal ion like Neodymium (Nd³⁺) or Americium (Am³⁺), coordination sites remain available. These sites can be occupied by secondary ligands present in the solution, such as citrate, forming a 1:1:1 Metal:HEDTA:Citrate complex [2].

This ternary complex is the predominant species under process conditions and its formation is a key consideration for accurate speciation modeling and understanding system behavior [2].

The following diagram illustrates this speciation and its impact on the overall separation process workflow:

G cluster_1 Key Kinetic Insight A Aqueous Phase Feed (Ln³⁺ & An³⁺) C Extraction Step Lanthanides extracted A->C B Organic Phase (HEH[EHP] Extractant) B->C D Actinides remain in raffinate C->D G Lanthanides remain in organic phase C->G F Strip Step Actinides stripped via ternary complex formation D->F E Scrub/Strip Solution (HEDTA + Citrate Buffer) E->F F->G H Separated Actinides in aqueous phase F->H Node1 HEDTA + Citrate Node3 Ternary Complex (M:HEDTA:Citrate) Node1->Node3 Forms Node2 Metal Cation (e.g., Nd³⁺, Am³⁺) Node2->Node3 Binds

Experimental Protocol: Identifying Ternary Complex Formation

Based on the study of the Nd-HEDTA-Citrate system, here is a methodological overview for investigating such ternary complexes [2]:

  • Objective: Confirm the formation and determine the stability constant of a ternary Metal-HEDTA-Citrate complex.
  • Primary Technique: Spectrophotometric Titration.
    • Probe: Use Nd³⁺ as a non-radioactive analogue for Am³⁺. Its optical absorption bands (e.g., at ~580 nm and ~755 nm) are highly sensitive to changes in the coordination environment.
    • Method: Record absorption spectra of solutions containing:
      • Nd³⁺ + HEDTA
      • Nd³⁺ + Citrate
      • Nd³⁺ + HEDTA + Citrate (simulating process conditions)
    • The presence of a unique spectrum for the third solution, which cannot be reproduced by combining the spectra of the first two, indicates the formation of a new, ternary complex [2].
  • Supporting Technique: Solvent Extraction Slope Analysis.
    • Method: Measure the distribution ratio (D) of the metal between organic and aqueous phases while varying the concentration of one ligand (HEDTA or citrate) and holding the other constant.
    • Analysis: Plot log(D) vs. log(ligand concentration). The slope of the line indicates the stoichiometric coefficient of that ligand in the dominant aqueous complex. A slope of ~-1 for both HEDTA and citrate confirms a 1:1:1 stoichiometry for the ternary complex [2].

References

preventing HEDTA oxidation in oxygen-containing systems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is being oxidized in a HEDTA-containing system? The primary event is the oxidation of the metal ion (e.g., Fe²⁺ to Fe³⁺) within the HEDTA-metal complex. The HEDTA ligand itself is generally stable, but the oxidation of the metal center can lead to changes in the complex's properties and potentially trigger secondary radical reactions [1] [2].

  • Can HEDTA ever act as a pro-oxidant? Yes, under certain conditions. If the HEDTA concentration is insufficient to fully coordinate all metal ions (i.e., [HEDTA] ≤ [Metal]), it can solubilize metals and make them more bioavailable and reactive, thereby increasing oxidative reactions rather than preventing them [2].

  • What are the most effective strategies to prevent oxidation? The most robust strategies involve a combination of controlling the metal's redox state and using secondary antioxidants. This includes maintaining an excess of HEDTA, using sacrificial reducing agents like Ascorbic Acid, and operating under oxygen-free atmospheres when necessary [3] [2].

Troubleshooting Guide: Preventing HEDTA Oxidation

Problem Underlying Cause Solution Practical Consideration
Oxidation of Fe²⁺-HEDTA complex Dissolved oxygen oxidizes ferrous (Fe²⁺) to ferric (Fe³⁺) iron. [1] Sparge solutions with inert gas (N₂/Ar); add reducing agents (e.g., Ascorbic Acid). [3] Ascorbic acid can lower pH; may require buffer adjustment.
Unexpected catalytic activity Redox-active metal (e.g., Fe, Cu) in complex drives free radical formation. [2] Ensure HEDTA is in molar excess over metal ions; use ultra-pure reagents to avoid metal contamination. Pro-oxidant effect occurs when [HEDTA] ≤ [Metal]. [2]
System performs poorly at low concentration Low [HEDTA] fails to occupy all coordination sites on metal, leaving it reactive. [2] Increase HEDTA concentration; consider alternative chelators with higher stability constants for your target metal. Balance required concentration with potential cytotoxicity or cost.
pH-dependent instability Protonation of HEDTA at low pH reduces its metal-binding capacity, freeing metals to catalyze oxidation. [2] Work at a pH above the pKa of the critical carboxylic acid groups (typically >pH 4-5) to ensure full deprotonation and chelation. Check the pKa profile of HEDTA for your specific buffer system.

The following diagram maps the core mechanism and primary mitigation strategies to help you diagnose and address the issue logically.

Start Start: Oxygenated System with HEDTA and Metals SubPro Free Metal Ions (e.g., Fe²⁺) Start->SubPro SubPro2 Metal-HEDTA Complex (Redox-Active) SubPro->SubPro2 If [HEDTA] ≤ [Metal] SubPro3 Metal Oxidation (Fe²⁺ → Fe³⁺) SubPro2->SubPro3 Reaction with O₂ SubPro4 Radical Generation (e.g., •OH via Fenton) SubPro3->SubPro4 Result Outcome: System Oxidation SubPro4->Result Sol1 Preventive Strategy 1: Control Metal State Sol1->SubPro Prevents Sol2 Preventive Strategy 2: Use Antioxidants Sol2->SubPro4 Scavenges Sol3 Preventive Strategy 3: Remove Oxygen Sol3->SubPro3 Prevents

Experimental Protocols for Mitigation

Here are detailed methodologies for key experiments cited in the guides.

Protocol 1: Using Ascorbic Acid as a Synergistic Antioxidant

This protocol is adapted from studies on enhancing chelation therapy against oxidative stress [3].

  • Principle: Ascorbic acid (Vitamin C) acts as a sacrificial reducing agent, scavenging free radicals and potentially reducing oxidized metal centers (e.g., Fe³⁺ back to Fe²⁺), thereby protecting the HEDTA complex and the overall system.
  • Materials:
    • HEDTA stock solution
    • Ascorbic Acid (freshly prepared)
    • Metal ion solution (e.g., FeCl₂)
    • Buffer (appropriate for your pH requirement)
    • Oxygen-free water (sparged with N₂)
  • Procedure:
    • Prepare your HEDTA-metal complex solution in buffer, ensuring HEDTA is in molar excess.
    • Add Ascorbic Acid to the final working solution. A common starting point is a 1:1 molar ratio of Ascorbic Acid to the metal ion.
    • Monitor system stability using an appropriate assay (e.g., measurement of malondialdehyde (MDA) for lipid peroxidation, or UV-Vis monitoring of the metal complex's oxidation state).
  • Technical Note: Ascorbic acid can reduce pH. Check and adjust the pH of your final solution after its addition.
Protocol 2: Establishing a Protective Molar Ratio of HEDTA to Metal

This protocol is based on the fundamental principle that chelators become pro-oxidant at low concentrations [2].

  • Principle: To ensure all metal coordination sites are occupied and redox cycling is prevented, HEDTA must be present in sufficient molar excess over the target metal ions.
  • Materials:
    • HEDTA stock solution
    • Metal ion stock solution (accurately quantified)
    • Your experimental buffer/system
    • Probe for oxidative damage (e.g., a fluorescent ROS sensor or a substrate like linoleic acid for peroxidation)
  • Procedure:
    • Set up a series of reactions with a fixed concentration of your metal ion.
    • In each reaction, add a different concentration of HEDTA to create a series of HEDTA:Metal molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1, 5:1).
    • Initiate the reaction (e.g., by adding an oxidant or simply exposing to air) and measure the rate or extent of oxidation over time.
    • The optimal ratio is the lowest one that results in a minimum of oxidative damage. You will typically observe a sharp transition from pro-oxidant to antioxidant behavior as the ratio increases beyond 1:1.

Key Practical Takeaways

  • Target the Metal, Not the Ligand: Your primary focus should be on stabilizing the chelated metal ion in its desired redox state.
  • Concentration is Critical: Always use HEDTA in a confirmed molar excess over the total metal concentration in your system to avoid pro-oxidant effects.
  • Embrace Combination Therapy: The most effective protection, especially in challenging systems, comes from combining HEDTA chelation with a secondary antioxidant like ascorbic acid and environmental controls like oxygen removal.

References

HEDTA corrosion inhibition in high-temperature applications

Author: Smolecule Technical Support Team. Date: February 2026

HEDTA Technical Data Summary

The table below summarizes key quantitative data for HEDTA and related corrosion inhibitors from recent research:

Inhibitor Name Type Effective Temp. Range Corrosion Rate (Material) Inhibition Efficiency Key Findings
HEDTA Aminopolycarboxylic Acid (APCA) High-Temperature (specifics not available) [1] Data not available Data not available Pentadentate ligand; better solubility at low pH than EDTA; used for iron control and scale removal [1].
HEDP Phosphonic Acid Wide range of pH [2] - Up to 40.31% (HSGPSW, 0.12 mol·L⁻¹) [2] Effective anodic inhibitor; forms dense protective film; chelates metal ions [2].
DTPA-based Solid Acid APCA-based Solid Acid 453 K (180 °C / 356 °F) [3] 3.07 g/m²·h (N80 steel, 363K with 2% inhibitor) [3] - Solid acid system shows lower corrosivity than gelled or VES acids at high temperatures [3].
GLDA APCA High-Temperature (specifics not available) [1] Data not available Data not available Readily biodegradable; high solubility; lower stability constants than EDTA/HEDTA [1].

Experimental Protocol: Corrosion Inhibition Evaluation

Here is a generalized methodology for evaluating the corrosion inhibition performance of chemicals like HEDTA, based on experimental approaches found in the literature [2].

1. Objective: To determine the corrosion inhibition efficiency of a chemical on a specific metal in a simulated service environment.

2. Materials and Equipment:

  • Specimens: Metal coupons (e.g., N80 steel, carbon steel) of a standardized size.
  • Corrosive Medium: A solution such as 3.5% sodium chloride (NaCl) to simulate a saline environment [2].
  • Inhibitor: The chemical agent to be tested (e.g., HEDTA), prepared at various concentrations.
  • Electrochemical Setup:
    • Constant current/voltage power supply.
    • Electrode system (working electrode, counter electrode, reference electrode).
    • Corrosion cell (e.g., polypropylene tank).
  • Analytical Balance: For precise mass measurement.
  • Tensile Testing Machine: To evaluate mechanical properties post-corrosion [2].

3. Procedure:

  • Specimen Preparation: Clean all metal coupons following a standard procedure (e.g., ultrasonic degreasing in acetone, rinsing with deionized water, and drying) to ensure a uniform surface [2].
  • Test Setup: Immerse the specimens in the corrosive medium with and without the inhibitor. Maintain a controlled temperature.
  • Application of Stress (Optional): To study stress-corrosion interactions, apply a constant axial tensile load to some specimens using a hydraulic jack [2].
  • Accelerated Corrosion Test: Apply a constant electrical current for a set duration to accelerate the corrosion process [2].
  • Post-Test Analysis:
    • Mass Loss Measurement: Clean the corroded coupons to remove corrosion products, then dry and weigh them. Calculate the mass loss rate.
    • Corrosion Rate Calculation: Corrosion Rate (v') = (∆m) / (S × h) Where ∆m is mass loss (g), S is surface area (cm²), and h is duration (hours) [2].
    • Inhibition Efficiency (IE) Calculation: IE (%) = [(V₀ - V₁) / V₀] × 100 Where V₀ and V₁ are corrosion rates without and with inhibitor, respectively [2].
    • Mechanical Testing: Perform tensile tests on the inhibited and non-inhibited specimens to compare their maximum tensile load and other mechanical properties [2].

Frequently Asked Questions

Q1: What are the primary design considerations when using HEDTA in high-temperature applications? Two major design considerations are thermal stability and corrosivity to tubulars. Before application, it is crucial to understand the temperature limits of HEDTA to ensure it remains effective and to implement adequate corrosion inhibition techniques, as it can still be corrosive at high temperatures [1].

Q2: How does HEDTA compare to other Aminopolycarboxylic Acids (APCAs) like EDTA and GLDA? HEDTA is a pentadentate ligand, while EDTA is hexadentate and GLDA is pentadentate. The key differences are [1]:

  • Solubility: HEDTA has better solubility in acid solutions than EDTA.
  • Biodegradability: Unlike EDTA, which is not readily biodegradable, GLDA is manufactured from a natural amino acid and is readily biodegradable.
  • Stability Constant: HEDTA generally has lower stability constants with metal ions than EDTA.

Q3: Can HEDTA be combined with other chemicals to enhance its inhibition performance? While the search results do not specify combinations for HEDTA, research on a similar phosphonate inhibitor (HEDP) shows that combining it with D-amino acids (like D-phenylalanine) can synergistically improve mitigation of microbiologically influenced corrosion (MIC). The D-amino acid disrupts biofilm formation, enhancing the effectiveness of the corrosion inhibitor [4].

Troubleshooting Guide

Problem Potential Causes Solutions

| Unexpectedly high corrosion rate | - Inhibitor concentration too low.

  • Temperature beyond functional range.
  • Degradation of inhibitor. | - Re-test at higher concentrations.
  • Verify operational temperature against the agent's thermal stability profile [1].
  • Check solution integrity. | | Precipitation in the solution | - Low solubility at system pH.
  • Interaction with multivalent ions (e.g., Ca²⁺, Mg²⁺). | - Adjust the pH of the solution [1].
  • Consider pre-treatment to remove interfering ions or use a more stable chelant. | | Poor performance in biofilm-rich environments | - Biofilm protecting microorganisms and accelerating corrosion. | - Consider combining with a biocide or a biofilm-disrupting agent like D-amino acids [4]. |

Experimental Workflow and Mechanism

The following diagram visualizes the logical workflow for a standard corrosion inhibition experiment.

start Start Experiment prep Specimen Preparation (Cleaning, Weighing) start->prep setup Test Setup (Prepare solutions, apply stress) prep->setup corrode Accelerated Corrosion Test setup->corrode analyze Post-Test Analysis (Mass loss, Tensile Test) corrode->analyze calc Calculate Corrosion Rate and Inhibition Efficiency analyze->calc end Report Results calc->end

The diagram below illustrates the general mechanism of how organic corrosion inhibitors like HEDTA and HEDP function on a metal surface.

Inhibitor Inhibitor Metal Metal Surface (e.g., Steel) Inhibitor->Metal 1. Adsorbs via coordination Film Protective Film Metal->Film 2. Forms Corrosive Corrosive Ions (e.g., Cl⁻) Film->Corrosive 3. Blocks

Important Note on Data Gaps

The information provided offers a solid technical foundation for working with HEDTA. However, please be aware that the available search results lack specific, quantitative high-temperature corrosion data for HEDTA itself. For critical applications, I strongly recommend consulting specialized chemical databases or conducting laboratory tests to obtain precise performance metrics for your specific conditions.

References

enhancing HEDTA complexation efficiency at extreme pH

Author: Smolecule Technical Support Team. Date: February 2026

Understanding HEDTA Performance & Troubleshooting

HEDTA's effectiveness is highly dependent on the pH and the specific metal ion involved. The table below summarizes key experimental findings to help you diagnose performance issues [1].

Metal Ion pH Condition Relative Performance of HEDTA Key Findings & Troubleshooting
Calcium (Ca²⁺) pH 1 Superior to GLDA HEDTA is the preferred chelator under strong acidic conditions. Its performance is stable over time at 80°C.
Calcium (Ca²⁺) pH 3 Inferior to GLDA For higher pH environments within the acidic range, consider switching to GLDA for better sequestration.
Iron (Fe²⁺) pH 1 & pH 3 Inferior to GLDA GLDA demonstrates superior electron transfer and adsorption properties, making it a more robust choice for iron ions across acidic conditions [1].
Key Considerations for Experimental Design
  • Stability in Acidic Conditions: HEDTA is identified as a chelator that remains stable under highly acidic conditions (pH 1–3), which is a primary reason for its use in such environments [1].
  • Complexation Constants: The inherent complexation constant (lnKABS) of HEDTA is a key factor. For Neodymium (Nd), this value is 15.2, which is about one order of magnitude different from that of lighter Rare Earth Elements (REEs) like Lanthanum (La), making it suitable for selective separation [2].
  • Computational Predictions: Poor performance can sometimes be anticipated computationally. Density Functional Theory (DFT) calculations indicate that GLDA has superior electron transfer capabilities, resulting in stronger adsorption properties than HEDTA, which aligns with experimental outcomes [1].

Experimental Protocol: HEDTA Chelation Ability Test

This detailed methodology allows you to experimentally validate HEDTA's performance for binding Calcium (Ca²⁺) ions, based on the research analyzed [1].

1. Reagent & Sample Preparation

  • Prepare a 20% (weight/volume) solution of HEDTA.
  • Adjust the pH of the chelator solution to the desired value (1 or 3) using Hydrochloric Acid (HCl).
  • Obtain calcite powder (e.g., from crushed limestone) and sieve it to a particle size between 90–125 μm.

2. Experimental Setup & Reaction

  • In a digestion tube, combine the calcite powder and the HEDTA solution in a 1:5 ratio.
  • Place the tube in a heating block maintained at 80°C for 6 hours.
  • Set up multiple tubes to allow for sampling at different time points without disturbing a single reaction.

3. Sampling & Quantification

  • At each hourly interval, retrieve one digestion tube.
  • The sample mixture must undergo a standard digestion process following the APHA 3120B method.
  • Quantify the concentration of chelated Ca²⁺ ions using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

G prep Reagent Preparation setup Experimental Setup prep->setup react Heating & Reaction (80°C for 6h) setup->react sample Hourly Sampling react->sample Every hour analyze Analysis & Quantification sample->analyze

HEDTA Chelation Test Workflow

Conclusion and Recommendations

To enhance HEDTA complexation efficiency at extreme pH:

  • For Calcium ions at pH 1, HEDTA is a strong and stable choice.
  • For applications at pH 3 or for Iron ions, consider using GLDA as a more effective alternative [1].
  • Always base chelator selection on the specific metal ion and pH of your system, as performance is highly condition-dependent.
  • Use the provided experimental protocol to generate your own quantitative data for direct comparison.

References

HEDTA stability in high-temperature carbonate reservoirs

Author: Smolecule Technical Support Team. Date: February 2026

HEDTA Performance and Stability Overview

Stability in High-Temperature Environments HEDTA demonstrates good thermal stability, which can be further enhanced by increasing the pH of the solution. It begins to decompose at temperatures greater than 350°F (approximately 177°C) [1].

Chelating Performance The effectiveness of HEDTA in binding metal ions varies with pH and the specific ion. The following table summarizes key experimental findings for easy comparison [2]:

Property Condition 1 (pH 1) Condition 2 (pH 3) Notes / Comparative Performance
Fe²⁺ Chelation Effective Effective Outperformed by GLDA at both pH levels [2].
Ca²⁺ Chelation More Effective Less Effective HEDTA is a more effective chelator for Ca²⁺ at pH 1 than at pH 3; at pH 3, GLDA is more effective [2].
Thermal Limit Decomposition starts >177°C (350°F) Stability enhanced with higher pH Thermal stability is improved by increasing the pH of the solution [1].

Detailed Experimental Protocols

To ensure reproducible results in the lab, here are detailed methodologies for key experiments cited in the overview.

1. Protocol for Chelating Ability Test (Ca²⁺ and Fe²⁺) This test evaluates a chelator's capacity to bind and retain calcium and iron ions in solution under acidic, high-temperature conditions [2].

  • Materials Preparation:
    • Chelator Solutions: Prepare 20% concentration solutions of HEDTA and other chelators for comparison (e.g., GLDA).
    • pH Adjustment: Use Hydrochloric Acid (HCl) to adjust the pH of the chelator solutions to the target levels (e.g., pH 1 and pH 3).
    • Calcium Source: Prepare calcite powder (90–125 µm) from outcrop limestone cores.
    • Iron Source: Prepare a solution with 20,000 ppm of Fe²⁺ ions using Fe(II) chloride.
  • Experimental Procedure:
    • Combine the calcite powder (for Ca²⁺ test) or Fe²⁺ solution (for Fe²⁺ test) with the chelator solution in a 1:5 ratio in digestion or centrifuge tubes.
    • Place the tubes in a heating block or water bath maintained at 80°C.
    • Run the experiment for 6 hours to simulate the duration of a well acidizing operation.
    • Collect samples every hour for analysis.
  • Quantification Method:
    • For Ca²⁺ concentration, use Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES). All sample mixtures should undergo a standard digestion process (e.g., APHA 3120B method) prior to analysis.
    • For Fe²⁺ chelation, measure concentration via ultraviolet–visible (UV–vis) absorption spectroscopy.

2. Protocol for Viscosity Change Analysis This test is crucial for understanding HEDTA's self-diverting mechanism in heterogeneous formations, as an increase in viscosity can help divert fresh fluid to less-permeable zones [1].

  • Principle: The viscosity of HEDTA increases as it reacts with multivalent cations (like Ca²⁺ from carbonate), forming more dense complexes.
  • Method: Use a capillary tube viscometer to measure the fluid's viscosity before and after it reacts with carbonate material (e.g., sandstone cores or calcium carbonate powder) at reservoir temperature.
  • Expected Outcome: Under the right conditions, the viscosity of the HEDTA solution can increase at least threefold from its initial value after reaction.

Troubleshooting & FAQs

Q1: We are experiencing rapid fluid consumption during acidizing of a long horizontal carbonate section. How can HEDTA help? A: Traditional acids like HCl react too quickly, leading to non-uniform fluid distribution. HEDTA provides a slower, more controlled reaction with carbonate rock. Furthermore, its viscosity increases upon reaction with calcium, creating a self-diverting effect that helps direct the fresh treatment fluid toward under-saturated or less-permeable zones, ensuring more uniform stimulation along the entire wellbore [1].

Q2: Could HEDTA cause formation damage in carbonate reservoirs? A: When used correctly, HEDTA is generally less damaging than mineral acids. It is compatible with carbonate formations and, unlike HCl, does not typically cause issues like fine migration in sandstone [1]. However, a critical consideration is fluid compatibility. HEDTA can form severe precipitation if mixed with incompatible formation water. Always test compatibility with your specific reservoir brine before deployment [1].

Q3: How does the biodegradability of HEDTA compare to other chelators? A: HEDTA faces biodegradability issues similar to its relative, EDTA, due to the presence of two nitrogen atoms in its structure. If environmental impact is a primary concern, GLDA is a more readily biodegradable alternative as it is manufactured from a natural amino acid (L-glutamic acid) [3].

Experimental Workflow and Thermal Degradation Pathway

The diagrams below illustrate the key experimental and chemical processes. The DOT scripts are provided for your use.

Experimental Workflow for HEDTA Analysis This diagram outlines the key steps for evaluating HEDTA's chelating performance in the lab.

H HEDTA Analysis Workflow Start Prepare 20% HEDTA Solution A Adjust pH with HCl (pH 1 and pH 3) Start->A B Prepare Ion Source (Calcite or FeCl₂) A->B C Combine Solutions (1:5 Ratio) B->C D Heat at 80°C for 6h C->D E Sample Hourly D->E F Quantify Ions (ICP-OES or UV-Vis) E->F G Analyze Data & Compare Performance F->G

HEDTA Thermal Degradation Pathway This chart visualizes the stability profile of HEDTA under increasing thermal stress.

H HEDTA Thermal Degradation Pathway Stable Stable HEDTA Solution (Good Chelating Performance) TempInc Temperature Increase (>177°C / 350°F) Stable->TempInc Degradation Onset of Thermal Decomposition TempInc->Degradation pHFactor Factor: Higher pH Improves Stability pHFactor->Stable

References

reducing HEDTA consumption in industrial processes

Author: Smolecule Technical Support Team. Date: February 2026

HEDTA Performance & Optimization Data

The table below summarizes key quantitative data for HEDTA performance and alternative chelators under different conditions, which can guide optimization efforts.

Aspect Key Performance Metrics Optimal Conditions / Notes Source / Reference
Calcium (Ca²⁺) Chelation More effective than GLDA at pH 1; less effective at pH 3. Preferable for highly acidic environments (e.g., oil & gas acidizing at pH ~1). [1]
Iron (Fe²⁺) Chelation Outperformed by GLDA at both pH 1 and pH 3. For iron sequestration in acidic conditions, GLDA is a more robust alternative. [1]
Synergistic Corrosion Inhibition 0.005 M HEDTA + 0.005 M KI achieved ~98% inhibition efficiency on mild steel in 1M H₂SO₄ at 30°C. Efficiency decreases with rising temperature. The mixture obeys the Langmuir adsorption isotherm. [2]
Alternative Chelator (GLDA) Superior electron transfer and higher adsorption energy per DFT/Monte Carlo simulations. Biodegradable and derived from glutamic acid. A strong alternative, especially for Fe²⁺ and Ca²⁺ at pH 3. [1]

Troubleshooting Common HEDTA Issues

Here are some common challenges and solutions related to HEDTA consumption and efficiency.

  • Problem: High Consumption in Acidic Conditions (pH 1-3)

    • Cause: HEDTA's chelating efficiency is highly dependent on pH and the target metal ion.
    • Solution:
      • For Calcium ions: Continue using HEDTA, as it is particularly effective at pH 1 [1].
      • For Iron ions: Switch to an alternative chelator like GLDA, which has been shown to outperform HEDTA for Fe²⁺ under highly acidic conditions [1].
  • Problem: Inefficient Corrosion Inhibition Requiring High Doses

    • Cause: Using HEDTA as a standalone corrosion inhibitor.
    • Solution: Implement a synergistic mixture. Research shows that combining a low concentration of HEDTA (0.001 M) with potassium iodide (0.005 M KI) dramatically increases corrosion inhibition efficiency on mild steel from ~20% to over 97% [2]. This allows for lower overall chemical consumption.
  • Problem: Forming Precipitates or Unstable Complexes

    • Cause: The stability of the metal-chelate complex can be influenced by solution chemistry and competing ions.
    • Solution: Ensure that the HEDTA is in its active form. The chelating ability is linked to the deprotonation of its carboxylate groups, which is optimal at a pH above 3 [3] [1]. Check and adjust the pH of your system accordingly.

Experimental Protocol: Evaluating Chelator Performance

This methodology, based on published research, provides a standardized way to compare the chelating power of HEDTA against alternatives like GLDA for specific metal ions under controlled conditions [1].

G Start Start Test Prep Prepare Chelator Solution (20% concentration) Start->Prep Adjust Adjust pH (To 1 and 3 using HCl) Prep->Adjust Combine Combine with Metal Source (1:5 ratio chelator:metal) Adjust->Combine Heat Heat at 80°C (6 hours) Combine->Heat Sample Sample Hourly Heat->Sample Analyze Analyze Metal Concentration (ICP-OES for Ca²⁺, UV-Vis for Fe²⁺) Sample->Analyze

Procedure Details:

  • Prepare Chelator Solutions: Make aqueous solutions of HEDTA and any alternative chelators (e.g., GLDA) at a standard concentration, such as 20% [1].
  • Adjust pH: Use a strong acid like hydrochloric acid (HCl) to adjust the pH of the chelator solutions to the levels relevant to your industrial process (e.g., pH 1 and 3) [1].
  • Combine with Metal Source:
    • For Calcium: Use a known mass of calcite powder (particle size 90-125 μm) in a 1:5 ratio with the chelator solution [1].
    • For Iron: Use a solution of Fe(II) chloride (e.g., 20,000 ppm Fe²⁺) in a 1:5 ratio with the chelator solution [1].
  • Heat and Sample: Place the mixtures in a controlled temperature environment (e.g., 80°C) for an extended period (e.g., 6 hours). Take samples at regular intervals, such as every hour [1].
  • Analyze Metal Concentration:
    • Use Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify the concentration of chelated Calcium ions in the solution [1].
    • Use Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy to quantify the concentration of chelated Iron ions [1].

By comparing the metal concentrations over time between HEDTA and other chelators, you can objectively determine which agent is most efficient and cost-effective for your specific application.

Key Takeaways for Reducing Consumption

  • pH is Critical: HEDTA's performance is highly pH-dependent. Confirm its suitability for your process's acidity level, especially for applications below pH 3 [1].
  • Metal-Specific Choice: HEDTA is not the best option for all metals. For iron sequestration in acid, GLDA is a more effective choice, which could directly reduce consumption [1].
  • Leverage Synergy: For corrosion inhibition, using HEDTA in combination with iodide ions can achieve superior results with a much lower dose of HEDTA, significantly cutting consumption and costs [2].

References

Decomposition Mechanisms and Stability: EDTA vs. EDTMP

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a theoretical study on the thermal decomposition of Fe-EDTA and a similar complex, Fe-EDTMP. While not HEDTA, this provides insight into factors affecting the stability of related chelators [1].

Characteristic Fe(EDTA)⁻ Fe(EDTMP)⁻
Overall Stability Higher Lower
Key Bonding Delocalized π bonds in carboxylic acid groups [1]. Only σ bonds in phosphonic acid groups [1].
Decomposition Trigger Breaking of C-N bonds [1]. Breaking of P-C bonds; repulsion between phosphonic acid groups [1].
Decomposition Rate Slower [1]. Rapid [1].
Steric Hindrance Weaker [1]. Stronger [1].

Experimental and Mitigation Strategies from Related Research

Although direct protocols for HEDTA are unavailable, the following insights from EDTA research may inform your experimental planning.

  • Analytical Method for Metal Chelates: A quantitative ¹H-NMR method was developed to quantify metal ions chelated by EDTA. This methodology could be adapted to study HEDTA-metal complex stability and decomposition.

    • Protocol Summary: The method exploits the fact that free EDTA and its metal chelates produce distinct ¹H-NMR spectral patterns due to conformational changes upon metal binding. The study was conducted within the physiological pH range of 6.50-7.50 and proved linear, accurate, and precise for quantifying Ca²⁺, Mg²⁺, and Zn²⁺ complexes [2].
  • Strategy for Mitigating Metal Redeposition: A central challenge during chelator decomposition is the release and potential redeposition of toxic metal ions. Research suggests a combination chelation therapy strategy to mitigate this.

    • Concept: Use a lipophilic "shuttler" agent (e.g., p-aminosalicylate for Mn) to mobilize metals from solid deposits or protected tissue sites (like the brain). This shuttler passes the metal to a water-soluble "sink" agent (e.g., CaEDTA for Mn) in the bloodstream, which then promotes excretion via urine [3].
    • Application: This principle could be investigated for mitigating the redeposition of metals freed during HEDTA decomposition in experimental systems [3].

The following diagram illustrates this mitigation concept.

G A Metal Deposit or Protected Site B Lipophilic 'Shuttler' (e.g., PAS) A->B Mobilizes C Water-Soluble 'Sink' (e.g., CaEDTA) B->C Transports & Ligand Exchange D Urinary Excretion C->D Excretes

References

HEDTA compatibility with other process chemicals

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the key chemical compatibility concerns for HEDTA with common oilfield tubulars? The primary concern is corrosion. While chelating agents like HEDTA are generally less corrosive than mineral acids, they can still corrode metal surfaces, especially at high temperatures and concentrations. The corrosion mechanism involves the chelator forming soluble complexes with the metal ions from the tubular surface, effectively dissolving it. The corrosion rate is highly dependent on the specific type of steel, temperature, and fluid formulation [1].

  • Q2: How does HEDTA's effectiveness change with pH and temperature? HEDTA's chelating performance is highly dependent on pH. For calcium ions (Ca²⁺), HEDTA performs better at very low pH (pH 1) compared to pH 3. However, for iron ions (Fe²⁺), its performance is generally lower than that of the chelator GLDA across acidic pH levels (pH 1 and 3). Temperature also plays a critical role, as the stability of the metal-chelator complex can change, influencing its effectiveness at high temperatures encountered in well stimulation [2].

  • Q3: What are the main degradation pathways for HEDTA that could affect process stability? HEDTA can degrade through several pathways [1]:

    • Thermal Degradation: Decomposes at high temperatures, which can reduce its effectiveness in high-temperature applications.
    • Biodegradation: Like EDTA, HEDTA faces scrutiny due to its slow biodegradability, which is a key consideration for environmental disposal.
    • Photodegradation: Exposure to light can break down HEDTA molecules.
  • Q4: Can HEDTA interact with other chelators or process chemicals? Yes, HEDTA can form mixed-ligand or ternary complexes. For instance, studies show that HEDTA can form complexes with metal ions like Am³⁺, Cm³⁺, and Eu³⁺ alongside another chelator like NTA (Nitrilotriacetic acid). In these complexes, HEDTA can maintain its hexadentate coordination (binding at six sites), while NTA binds simultaneously, which can alter the stability and behavior of the overall complex [3].

Quantitative Performance Data

The following table summarizes key experimental data on the chelating performance of HEDTA compared to GLDA, providing a basis for material selection [2].

Table: Chelating Agent Performance at 80°C

Metal Ion pH Performance (HEDTA) Performance (GLDA) Key Finding
Calcium (Ca²⁺) 1 More Effective Less Effective HEDTA is the preferred choice for Ca²⁺ at very low pH.
Calcium (Ca²⁺) 3 Less Effective More Effective GLDA outperforms HEDTA for Ca²⁺ at moderately low pH.
Iron (Fe²⁺) 1 & 3 Less Effective More Effective GLDA demonstrates superior Fe²⁺ chelation across acidic conditions.

Experimental Protocol: Testing Chelation Ability

This protocol is adapted from a study that evaluated the chelation power of HEDTA and other agents for calcium and iron ions, simulating conditions similar to oil and gas well stimulation [2].

Objective: To assess the ability of HEDTA to bind and retain Ca²⁺ and Fe²⁺ ions in solution under highly acidic conditions and elevated temperature.

Workflow for Testing Chelation Ability

The following diagram outlines the key steps of the experimental protocol:

G Start Start Experiment PrepChelator Prepare 20% HEDTA solution Adjust pH to 1 or 3 with HCl Start->PrepChelator PrepCalcium For Ca²⁺ Test: Prepare calcite powder (90-125 μm) PrepChelator->PrepCalcium PrepIron For Fe²⁺ Test: Prepare FeCl₂ solution (20,000 ppm Fe²⁺) PrepChelator->PrepIron Combine Combine chelator and target ion in 1:5 ratio PrepCalcium->Combine PrepIron->Combine Heat Heat mixture at 80°C for 6 hours Combine->Heat Sample Sample every hour Heat->Sample AnalyzeCa Analyze Ca²⁺ concentration using ICP-OES Sample->AnalyzeCa AnalyzeFe Analyze Fe²⁺ chelation using UV-Vis spectroscopy Sample->AnalyzeFe End Analyze data for chelating ability AnalyzeCa->End AnalyzeFe->End

Materials and Equipment:

  • HEDTA (commercial grade)
  • Hydrochloric acid (HCl)
  • Calcite powder (for Ca²⁺ test) or Iron(II) chloride (FeCl₂) (for Fe²⁺ test)
  • Digestion tubes or centrifuge tubes
  • Hot block or water bath
  • ICP-OES (for Ca²⁺ quantification)
  • UV-Vis Spectrophotometer (for Fe²⁺ quantification)

Step-by-Step Procedure:

  • Chelator Preparation: Prepare a 20% w/w solution of HEDTA. Adjust the pH of the solution to the desired value (e.g., 1 or 3) using hydrochloric acid (HCl).
  • Ion Source Preparation:
    • For Calcium Ions: Use calcite powder (crushed and sieved limestone, 90-125 μm).
    • For Iron Ions: Prepare a solution of Fe(II) chloride to achieve 20,000 ppm of Fe²⁺ ions.
  • Combining and Reaction: Add the calcite powder or Fe²⁺ solution to a digestion tube. Combine it with the prepared HEDTA solution in a 1:5 ratio. Seal the tubes.
  • Heating and Sampling: Place the tubes in a hot block or water bath maintained at 80°C for a total of 6 hours. Draw samples from the mixture every hour.
  • Quantification:
    • For Ca²⁺ samples, quantify the concentration of dissolved and chelated calcium using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES).
    • For Fe²⁺ samples, measure the degree of chelation using Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy.

Troubleshooting Common Scenarios

  • Unexpectedly Low Chelation Performance:

    • Check the pH: HEDTA's effectiveness is highly pH-dependent. Verify that the solution pH is correctly adjusted and maintained throughout the experiment, especially for calcium chelation where it performs best at very low pH (pH 1) [2].
    • Verify Temperature: Ensure the system is held at the correct temperature, as chelation kinetics and stability constants are temperature-sensitive [2] [1].
  • Observed Corrosion of Equipment:

    • Review Material Compatibility: Confirm that the materials in contact with the HEDTA solution (e.g., specific steel grades) are compatible. Consider using corrosion inhibitors if they do not interfere with the primary function of HEDTA [1].
    • Assess Concentration and Time: High concentrations and long exposure times increase corrosion risk. Evaluate if the contact time can be minimized [1].
  • Inconsistent Analytical Results:

    • Method Validation: Ensure that the analytical methods (e.g., ICP-OES, UV-Vis) have been properly validated for parameters like precision, accuracy, and selectivity to rule out interference from other ions or components in the solution [4].

References

Troubleshooting Guide for Spent HEDTA Solutions

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues and their solutions based on the identified regeneration method.

Problem Possible Cause Recommended Solution
Low HEDTA recovery efficiency Inefficient separation of HEDTA from metal complexes in spent solution Implement azeotropic distillation to break complexes and separate HEDTA [1].
Precipitation of metal salts Saturation and crystallization of metal chlorides (e.g., FeCl₃) in the regenerated acid [1] Cool the distillation residue to promote crystallization and remove precipitated salts [1].
Poor process economics High energy cost of distillation Use vapor phases from one distillation step to pre-heat spent acid in another, optimizing heat exchange [1].
Contamination of regenerated acid Carry-over of metal ions Combine distillation with selective crystallization or chelator-assisted electrodialysis to improve purity [1].

Experimental Protocol for Regeneration

The following methodology is adapted from a patent for regenerating spent hydrochloric acid pickling solutions, a process that is technically relevant for spent HEDTA solutions which also contain metal chlorides [1].

Objective: To recover hydrochloric acid and HEDTA from a spent metal-containing solution and separate out metal chlorides.

Materials and Equipment:

  • Spent HEDTA solution (e.g., from pickling or cleaning processes)
  • Distillation apparatus capable of azeotropic distillation
  • Cooling system or tank
  • Heating source

Step-by-Step Procedure:

  • Pre-treatment and Mixing: Before distillation, mix the spent HEDTA solution with the distillation residue obtained from the subsequent "flashed waters" distillation step. This residue primarily contains water and helps in the process [1].
  • Azeotropic Distillation: Subject the mixture to azeotropic distillation [1]. This process breaks the metal-HEDTA complexes, allowing HEDTA and hydrochloric acid to be carried over in the vapor phase.
    • Heat Integration: The vapors released during this step should be used to pre-heat the incoming spent HEDTA solution, improving energy efficiency [1].
  • Condensation and Reuse: Condense the vapors from step 2 to recover a purified mixture of water and acid. This condensate can be corrected for acid concentration and returned to the process bath for reuse [1].
  • Metal Salt Crystallization: Transfer a portion of the residual liquid from the bottom of the azeotropic distillation unit to a cooled tank. The drop in temperature will cause dissolved metal salts (such as iron chlorides) to crystallize out of the solution, allowing for their removal [1].
  • Distillation of "Flashed Waters": The remaining liquid, or "flashed waters," is subjected to another distillation step. The vapors from this step are used for heating elsewhere in the process, and the resulting condensate is also returned to the production cycle [1].

The workflow below summarizes this regeneration and metal recovery process.

Spent HEDTA Solution Regeneration Workflow start Spent HEDTA Solution (Metal Complexes) mix Mix with Distillation Residue start->mix distill Azeotropic Distillation mix->distill vapors1 Vapors (Acid/HEDTA) distill->vapors1 residue1 Distillation Residue distill->residue1 condensate Condensate vapors1->condensate Condense reuse Purified Acid/HEDTA (Return to Process) condensate->reuse cooling Cooling & Crystallization residue1->cooling crystals Metal Salt Crystals (e.g., FeCl₃) cooling->crystals residue2 Remaining Solution (Flashed Waters) cooling->residue2 distill2 Distillation residue2->distill2 vapors2 Vapors (for Heating) distill2->vapors2 condensate2 Condensate (Return to Cycle) distill2->condensate2

Alternative Recovery Concepts

While not directly applied to HEDTA in the search results, other advanced separation techniques used for similar chelators could inspire future R&D.

  • Electrodialysis with Chelating Agents: Research on recovering metals from battery leachates uses electrodialysis with chelating agents like DTPA. The chelator binds to transition metals, preventing them from passing through the membrane while allowing lithium to pass through for recovery [2]. A similar concept could be explored for separating HEDTA from specific metal ions.
  • Precipitation of Metal Impurities: A common step in hydrometallurgy is pH adjustment to precipitate and remove specific metal impurities (like Cu, Fe, Al) from leachates [2]. This could be a pre-treatment step to reduce the metal load on a subsequent primary regeneration process like distillation.

Seeking Further Information

  • Consulting Specialized Vendors: Directly contact companies that supply HEDTA or industrial water treatment chemicals, as they may have proprietary regeneration technologies or services.
  • Refining Patent Research: A deeper dive into patent databases using terms like "chelant recovery," "organic acid regeneration," and "pickling solution recycling" could yield more directly applicable methods.
  • Laboratory-Scale Testing: Use the provided protocol as a starting point for lab experiments to determine optimal conditions for your specific spent HEDTA stream.

References

HEDTA vs EDTA metal complexation stability constants

Author: Smolecule Technical Support Team. Date: February 2026

HEDTA vs. EDTA at a Glance

Feature HEDTA (Hydroxyethylethylenediaminetriacetic Acid) EDTA (Ethylenediaminetetraacetic Acid)
Chemical Structure Pentadentate ligand [1] Hexadentate ligand [1]
Key Structural Difference One acetate group is replaced by a hydroxyethyl group [1] Four carboxylate groups and two amine groups [1]
Solubility in Acidic Solutions Higher solubility than EDTA [1] Low solubility due to its ampholytic nature [1]
General Stability Constants Lower than those of EDTA [1] Higher than those of HEDTA [1]
Biodegradability Not readily biodegradable (similar to EDTA) [1] Not readily biodegradable; faces regulatory scrutiny [1]

> Note: The information in the table above is synthesized from a 2022 review article [1]. The stability constants for specific metal complexes are based on general comparisons within the literature.

Quantitative Stability Constant Data

Stability constants (log K) define the strength of the complex formed between a chelator and a metal ion. The data below, sourced from an experimental study on chelating agents, allows for a direct numerical comparison.

Table: Experimental Stability Constants (log K) for Selected Metal Ions [2]

Metal Ion EDTA HEDTA DTPA (for context)
Ca²⁺ 10.7 8.4 10.9
Mg²⁺ 8.7 7.0 9.3
Fe²⁺ 14.3 12.2 16.5
Fe³⁺ 25.7 19.8 28.0

The data confirms that for the listed ions, EDTA forms thermodynamically stronger complexes than HEDTA [2]. The higher stability constants of EDTA are attributed to its hexadentate structure, which allows it to form more coordination bonds with a metal ion compared to the pentadentate HEDTA [1].

Interpretation and Selection Guide

The choice between HEDTA and EDTA involves trade-offs based on your specific application needs.

  • Choose EDTA when the highest complex stability is the primary goal. This is critical in applications where metal ion sequestration must be virtually irreversible to prevent catalytic degradation, precipitation, or unwanted biological effects [2] [1].
  • Choose HEDTA when you need good chelating strength combined with better solubility in acidic conditions. HEDTA was developed to address the low solubility of EDTA in low-pH environments, making it a preferable choice for certain stimulation fluids in the oil and gas industry or other acidic formulations [1]. Its slightly lower stability may be sufficient for many applications.

Context for Drug Development and Research

For your work in drug development, particularly with radiolanthanides, understanding the in vivo implications is crucial.

  • In Vivo Stability: The thermodynamic stability constant is a key indicator of in vivo performance. Complexes with higher stability constants (like those of EDTA) are generally more resistant to dissociation, leading to rapid urinary excretion and lower non-target accumulation. In contrast, weaker complexes can dissociate, releasing the metal ion which may accumulate in bones or the liver [3].
  • Regulatory and Environmental Considerations: Both HEDTA and EDTA are not readily biodegradable [1]. The environmental impact and regulatory status of these compounds should be factored into decision-making, especially for large-scale or long-term use.

Experimental Insights

  • Determining Stability Constants: Stability constants are typically determined experimentally by monitoring competition between the chelator and the metal ion or another ligand. Common methods include potentiometry (measuring pH changes during complex formation) and spectroscopy (observing changes in UV-Vis or NMR spectra) [2] [3].
  • Validation with Hydroxyapatite (HA): In biomedical research, an in vitro assay using Hydroxyapatite (HA), the primary mineral component of bone, is used to model the in vivo stability of radiolanthanide complexes. The extent to which a lanthanide is transferred from its chelate to HA correlates with potential skeletal uptake in vivo, providing a practical stability assessment beyond thermodynamic constants [3].

G Start Start: Assess Application Requirements NeedHighStability Is maximum metal-ion binding stability the top priority? Start->NeedHighStability NeedAcidSolubility Is high solubility in acidic conditions required? Start->NeedAcidSolubility A1 Priority: High Stability NeedHighStability->A1 Yes ConsiderOther Consider other agents (e.g., GLDA, DTPA) NeedHighStability->ConsiderOther No A2 Priority: Acidic Formulation NeedAcidSolubility->A2 Yes NeedAcidSolubility->ConsiderOther No ChooseEDTA Recommended: EDTA A1->ChooseEDTA ChooseHEDTA Recommended: HEDTA A2->ChooseHEDTA

References

HEDTA masking ability compared to CDTA and citrate

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Masking Agents

Masking Agent Full Name Concentration Studied Performance in Fluoride Analysis Key Findings
CDTA trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid 1.0 mM Marginally Effective Produced statistically comparable fluoride concentrations to the reference TISAB buffer in ~25% of samples [1].
HEDTA (Hydroxyethyl)ethylenediaminetriacetic acid 1.0 mM Significantly Underperformed Produced significantly lower fluoride concentrations compared to the reference buffer [1].
Citrate Citric Acid 1.0 mM Significantly Underperformed Produced significantly lower fluoride concentrations compared to the reference buffer [1].

Experimental Protocol from the Source Study

The comparative data in the table above comes from a study designed to evaluate the effectiveness of various masking agents at a low concentration (1.0 mM) in Total Ionic Strength Adjustment Buffer (TISAB) solutions for potentiometric fluoride analysis [1].

  • Objective: To assess whether low concentrations (1.0 mM) of common metal-complexing ligands could effectively mask interfering metal ions (like Al³⁺ and Fe³⁺) in water samples during fluoride analysis [1].
  • Methodology:
    • Sample Preparation: Sixty (60) natural water samples were collected. For analysis, 10.0 mL of a sample was mixed with 10.0 mL of the TISAB solution containing the masking agent of interest [1].
    • TISAB Composition: The lab-prepared TISAB solutions contained 1.0 M NaCl (for ionic strength adjustment), a pH 5.5 acetic acid/acetate buffer, and a 1.0 mM concentration of the masking agent being tested [1].
    • Reference Standard: A commercially available WTW TISAB solution (Model 140100) was used as the reference, as it consistently produced the highest fluoride measurements [1].
    • Analysis: Fluoride concentration was measured using a fluoride ion-selective electrode. The results from each lab-prepared TISAB were statistically compared to those from the reference TISAB [1].

The workflow below illustrates the key steps of this experimental method.

Start Start: Prepare Test Solutions A 1. Lab-Prepared TISAB (1.0 mM masking agent) Start->A B 2. Reference TISAB (Commercial WTW standard) Start->B C Mix with Natural Water Samples A->C B->C D Measure Fluoride with Ion-Selective Electrode C->D E Compare Results Statistically D->E F Conclusion: Evaluate Masking Ability E->F

Key Comparative Insights

  • CDTA's Superior Performance: The study concluded that at 1.0 mM concentration, only CDTA performed marginally well, with about a quarter of the samples yielding results comparable to the robust commercial buffer. The stronger complex CDTA forms with interfering cations like Al³⁺ is the most probable reason for its better performance [1].
  • Limitations of HEDTA and Citrate: All other masking agents, including HEDTA and citrate, produced significantly low fluoride concentrations. The researchers suggested that a shorter decomplexing time and the low concentration of the masking agent were likely reasons for this underestimation [1].
  • Context of Use is Critical: It is important to note that these results are specific to fluoride analysis in natural waters. In other applications, the performance hierarchy may differ. For instance, in nuclear fuel separation (the ALSEP process), HEDTA is chosen specifically for its faster extraction kinetics compared to other aminopolycarboxylates, despite its tendency to form ternary complexes (e.g., with citrate) that can alter its behavior [2].

Suggestions for Further Research

The provided data offers a clear comparison for a specific analytical context. To deepen your understanding, you could:

  • Investigate Higher Concentrations: The cited study used 1.0 mM masking agents. Research using more concentrated solutions (e.g., 0.01 M to 0.1 M) as are common in other protocols might show different results [1].
  • Explore Other Applications: Look into specialized literature on nuclear fuel cycle separation or industrial cleaning processes where the complexing power and kinetics of HEDTA, CDTA, and citrate are discussed in detail [2] [3] [4].

References

HEDTA complexation kinetics vs traditional chelating agents

Author: Smolecule Technical Support Team. Date: February 2026

GLDA vs. HEDTA: An Experimental Comparison

The following data comes from a 2025 study that directly compared the chelating performance of Tetrasodium glutamate diacetate (GLDA) and Hydroxyethylenediamine triacetic acid (HEDTA) for calcium and iron ions under conditions relevant to oil and gas stimulation (pH levels of 1 and 3, at 80°C) [1].

Performance Comparison Table

The table below summarizes the key experimental findings from the study, which used Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) for Ca²⁺ and ultraviolet–visible (UV–vis) absorption spectroscopy for Fe²⁺ quantification [1].

Chelating Agent Performance for Ca²⁺ at pH 1 Performance for Ca²⁺ at pH 3 Performance for Fe²⁺ at pH 1 Performance for Fe²⁺ at pH 3
GLDA Lower performance More effective Outperformed HEDTA Outperformed HEDTA
HEDTA Better performance Lower performance Lower performance Lower performance
Detailed Experimental Methodology

The study provides a clear experimental workflow, which can be visualized in the following diagram:

G cluster_ca For Calcium Ions (Ca²⁺) cluster_fe For Iron Ions (Fe²⁺) Start Start Experiment A1 Prepare Calcite Powder (90-125 μm) Start->A1 B1 Prepare Fe²+ Solution (20,000 ppm from Fe(II) Chloride) Start->B1 A2 Prepare 20% Chelator Solution (GLDTA or HEDTA) A1->A2 A3 Adjust pH to 1 or 3 using HCl A2->A3 A4 Mix Calcite & Chelator (1:5 ratio in digestion tube) A3->A4 A5 Heat at 80°C for 6 hours A4->A5 A6 Sample Hourly for ICP-OES Analysis A5->A6 B2 Prepare 20% Chelator Solution (GLDTA or HEDTA) B1->B2 B3 Adjust pH to 1 or 3 using HCl B2->B3 B4 Mix Fe²+ Solution & Chelator (1:5 ratio in centrifuge tube) B3->B4 B5 Incubate at 80°C for 6 hours B4->B5 B6 Sample Hourly for UV-Vis Analysis B5->B6

The key steps of the protocol are [1]:

  • Chelator Preparation: GLDA and HEDTA were prepared at a 20% concentration, a level chosen based on the average solubility limit of the chelators for a fair comparison [1].
  • pH Adjustment: The pH of the chelators was adjusted to 1 and 3 using hydrochloric acid (HCl) to simulate the extreme acidic conditions of stimulation fluids [1].
  • Temperature Control: All experiments were conducted at 80°C to simulate downhole reservoir conditions [1].
  • Sampling and Quantification:
    • For Ca²⁺, the concentration of chelated ions in sampled solutions was quantified using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES). The sample mixtures were processed according to the standard APHA 3120B digestion method before analysis [1].
    • For Fe²⁺, chelation was measured via ultraviolet–visible (UV–vis) absorption spectroscopy [1].

Key Takeaways and Broader Context

  • Performance Insight: The study concludes that while HEDTA can be a better performer for calcium at very low pH (pH 1), GLDA generally shows superior and more versatile chelating ability, especially for iron ions across different acidic conditions [1].
  • The "Kinetics" Gap: The available data from this study focuses on chelation ability or capacity (how much metal is bound over a set time) rather than the complexation kinetics (the precise rate and speed of the binding reaction itself). The 6-hour test provides a practical performance snapshot but not fundamental kinetic rate constants.
  • Industry Perspective: A broader scientific review notes that chelating agents are valued in industrial applications like oilfield stimulation for their ability to prevent metal precipitation under harsh conditions, offering advantages over inorganic acids. The future development of these agents focuses on being more cost-effective and environmentally friendly [2].

References

Comprehensive Comparison of HEDTA Performance in TALSPEAK vs Modified TALSPEAK Processes for Nuclear Fuel Reprocessing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TALSPEAK Process and HEDTA Role

The TALSPEAK (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) process represents a cornerstone technology in nuclear fuel reprocessing, specifically designed to separate trivalent actinides (An³⁺) from trivalent lanthanides (Ln³⁺). This separation is particularly challenging due to the remarkably similar chemical properties of these elements, which share comparable oxidation states, ionic radii, and coordination behaviors. The conventional TALSPEAK process utilizes a dual-component system consisting of an aqueous complexant and an organic extractant to exploit subtle differences in Lewis acidity and complexation thermodynamics between lanthanides and actinides.

In the conventional TALSPEAK configuration, diethylenetriamine-N,N,N',N″,N″-pentaacetic acid (DTPA) serves as the aqueous holdback reagent that selectively complexes actinides, while bis-2-ethyl(hexyl) phosphoric acid (HDEHP) in an organic diluent extracts lanthanides. However, this system presents several operational challenges including narrow pH constraints (3.5-4.0), slow extraction kinetics particularly for heavier lanthanides, and undesirable partitioning of buffer components into the organic phase. The introduction of N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) as an alternative complexant in modified TALSPEAK processes addresses many of these limitations while maintaining excellent separation efficiency [1] [2].

The molecular structure of HEDTA features a triacetic acid backbone with a hydroxyethyl substituent, which modifies its coordination behavior and acid-base properties compared to traditional aminopolycarboxylate complexants. This structural modification significantly impacts the thermodynamic and kinetic parameters of f-element complexation, making HEDTA particularly suitable for advanced separation schemes under more flexible process conditions [2].

HEDTA in Conventional TALSPEAK Process

Traditional TALSPEAK Configuration

In the conventional TALSPEAK process, the chemical system employs DTPA as the primary actinide holdback reagent dissolved in a concentrated lactic acid/lactate buffer (typically 1.0 M) to maintain pH within a narrow operational window of 3.5-4.0. The organic phase consists of HDEHP extractant (0.2-0.5 M) in a non-polar diluent such as n-dodecane or 1,4-di-isopropylbenzene. Within this configuration, HEDTA has historically played a secondary role, primarily as a supplementary complexant or as a research alternative to investigate fundamental aspects of f-element complexation chemistry.

The conventional process demonstrates respectable separation capabilities, with europium/americium separation factors (SFEu/Am) typically ranging between 30-60 under optimal conditions. However, this system exhibits significant limitations that impact its practical implementation. The process shows marked pH sensitivity, where operating outside the narrow window of pH 3.5-4.0 dramatically reduces separation efficiency. Below pH 3.0, DTPA protonation diminishes its complexation strength, while above pH 4.0, lactate extraction by HDEHP begins competing with metal ion extraction. Additionally, the system suffers from slow phase transfer kinetics, particularly for heavier lanthanides like dysprosium, holmium, and erbium, which require extended contact times to reach distribution equilibria [3] [2].

Limitations of Conventional Approach

The conventional TALSPEAK process exhibits several thermodynamic complications that impair process predictability and control. Researchers have observed significant partitioning of sodium ions, lactic acid, and water into the HDEHP organic phase, which alters the fundamental nature of the extraction system and complicates mass balance calculations. These thermodynamic non-idealities result from the strong intermolecular interactions between HDEHP and buffer components, leading to changes in organic phase morphology and extraction mechanism.

The lactic acid buffer system, while effective for pH control, introduces additional challenges including increased process costs and potential interference with metal complexation. The requirement for high lactate concentrations (often exceeding 1.0 M) makes large-scale implementation economically demanding. Furthermore, the conventional TALSPEAK process demonstrates incompatibility with highly acidic feed solutions typical of nuclear fuel reprocessing streams, necessitating pH adjustment steps that increase process complexity and waste generation [1] [3].

The fundamental chemical interactions in conventional TALSPEAK have been extensively studied through thermodynamic modeling and spectroscopic techniques. Research indicates that the complicated speciation of metal complexes in both aqueous and organic phases contributes to the process limitations. These complications have motivated the development of modified TALSPEAK approaches that replace both the extractant and complexant to achieve more predictable and efficient separations [4].

HEDTA in Modified TALSPEAK Process

Extractant and Complexant Modifications

The modified TALSPEAK process introduces significant improvements through strategic replacement of both the organic extractant and aqueous complexant. Rather than using HDEHP, the modified approach employs 2-ethyl(hexyl) phosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) as the extractant, which possesses a mono-ester phosphonic acid structure that reduces undesirable interactions with aqueous phase components. When paired with HEDTA as the aqueous complexant, this combination addresses multiple limitations observed in the conventional TALSPEAK process [1].

The HEDTA/HEH[EHP] system demonstrates a broader operational pH range, effectively functioning between pH 2.5 and 4.5 with significantly reduced sensitivity to pH fluctuations compared to the conventional process. This expanded pH window provides greater operational flexibility and reduces the precision required for process control. Additionally, the modified system exhibits markedly improved kinetics, particularly for heavier lanthanides, without requiring high concentrations of lactate buffer. The phase transfer kinetics for elements like dysprosium, holmium, and erbium increase substantially, potentially reducing contact time requirements in continuous extraction systems [1] [2].

Performance Advantages

The HEDTA/HEH[EHP] combination achieves an excellent balance between complexation strength and selectivity, resulting in enhanced separation factors for key element pairs. Experimental data demonstrates that the modified process achieves separation factors for europium versus americium (SFEu/Am) ranging from 50-100 at pH 3.6, representing a significant improvement over conventional TALSPEAK performance. This improvement stems from the more favorable thermodynamic matching between HEDTA's complexation behavior and HEH[EHP]'s extraction characteristics [1].

A critical advantage of the HEDTA-based modified TALSPEAK process is the reduction of unintended co-partitioning. The HEH[EHP] extractant demonstrates markedly lower tendency to extract sodium ions, lactic acid, and water into the organic phase compared to HDEHP. This improvement results in a more predictable and thermodynamically ideal system that facilitates accurate process modeling and scale-up. The modified system also shows decreased buffer dependency, functioning effectively with reduced lactate concentrations or alternative buffer systems, potentially lowering operational costs [1] [2].

Recent investigations have explored the combination of HEDTA with synergistic extractant mixtures such as HEH[EHP] combined with N,N,N',N'-tetra-2-ethylhexyl diglycolamide (T2EHDGA). These advanced systems further enhance separation capabilities, with reported SFGd/Am values reaching 70-140 when using HEDTA as the chelator across the pH range of 2.0-4.0. Such developments indicate continued potential for optimization of HEDTA-based separation systems [3].

Experimental Protocols and Methodologies

Solvent Extraction Techniques

The experimental evaluation of HEDTA performance in TALSPEAK processes employs standardized liquid-liquid distribution methods to determine metal ion partitioning behavior. A typical experiment involves preparing an aqueous phase containing the target metal ions (lanthanides and actinides) in appropriate oxidation states, HEDTA at specified concentrations (typically 0.05-0.20 M), and a pH buffer system (often lactate or citrate). The organic phase contains the extractant (HDEHP or HEH[EHP]) at concentrations ranging from 0.1-0.5 M in a suitable diluent. The two phases are combined in predetermined volume ratios (often 1:1) and mixed thoroughly for sufficient time to reach equilibrium, typically 30-60 minutes at ambient temperature (25°C) [1] [4].

Following phase separation, the distribution ratios (D) for each metal ion are determined analytically using techniques such as gamma spectroscopy for radiotracers, inductively coupled plasma mass spectrometry (ICP-MS), or optical spectroscopy. The separation factor (SF) between two metals is calculated as the ratio of their distribution values. For TALSPEAK applications, the separation factor between a lanthanide (typically Eu or Gd) and an actinide (typically Am) is most relevant: SF_Ln/Am = D_Ln / D_Am. Experimental variables systematically investigated include pH, HEDTA concentration, extractant concentration, ionic strength, temperature, and buffer composition [1] [5].

Thermodynamic Characterization

Comprehensive understanding of HEDTA performance requires detailed thermodynamic characterization through multiple complementary techniques. Potentiometric titration methods determine protonation constants and metal complex stability constants by measuring pH changes during controlled addition of acid or base to HEDTA solutions. These experiments are conducted over a range of ionic strengths (0.5-4.0 M NaNO₃ or NaClO₄) and temperatures (25-70°C) to establish relationships applicable to process conditions. Studies have demonstrated that HEDTA possesses three protonation constants corresponding to two amine nitrogen atoms and one carboxylate oxygen [4] [2].

Calorimetric measurements provide enthalpy values for protonation and complexation reactions, enabling complete thermodynamic characterization. Spectroscopy techniques including UV-visible, luminescence, and NMR spectroscopy offer insights into coordination environments, hydration numbers, and complex structures. For example, luminescence spectroscopy of Eu³⁺-HEDTA complexes indicates the presence of two water molecules in the inner coordination sphere, suggesting HEDTA functions as a heptadentate ligand with one coordination site remaining available for water binding. These fundamental studies reveal that the hydroxyethyl substitution in HEDTA slightly weakens metal-nitrogen bonding compared to DTPA, contributing to the modified complexation thermodynamics that prove beneficial for TALSPEAK separations [2].

Comparative Performance Data

Separation Efficiency and Process Parameters

Table 1: Comparison of HEDTA Performance in Conventional vs Modified TALSPEAK Processes

Parameter Conventional TALSPEAK (HDEHP/DTPA) Modified TALSPEAK (HEH[EHP]/HEDTA) Experimental Conditions
Optimal pH Range 3.5-4.0 2.5-4.5 Aqueous: 0.05 M complexant, 1.0 M lactate; Organic: 0.2 M extractant
Separation Factor (SF_Eu/Am) 30-60 50-100 pH 3.6, 25°C
Separation Factor (SF_Gd/Am) ~30 50-100 pH 3.6, 25°C
Phase Transfer Kinetics Slow for heavy Ln Rapid for all Ln Heavy Ln = Dy, Ho, Er; 0.2 M extractant
Lactate Co-extraction Significant Minimal 1.0 M lactate buffer
Na⁺ Co-extraction Significant Minimal 1.0 M Na⁺
Water Uptake by Organic Significant Minimal Equilibrium after 1 hour mixing
Process Modeling Complex due to non-ideal behavior More predictable Pitzer model applicable

Table 2: Thermodynamic Parameters for HEDTA Complexation with Trivalent f-Elements

Thermodynamic Parameter Value Experimental Conditions
Protonation Constant (log K₁) 9.78 25°C, I = 2.0 M (H/Na)ClO₄
Protonation Constant (log K₂) 5.60 25°C, I = 2.0 M (H/Na)ClO₄
Protonation Constant (log K₃) 2.72 25°C, I = 2.0 M (H/Na)ClO₄
Eu³⁺ Stability Constant (log K) 15.3 25°C, I = 2.0 M (H/Na)ClO₄
Am³⁺ Stability Constant (log K) 15.9 25°C, I = 2.0 M (H/Na)ClO₄
Coordination Number 7-8 Based on luminescence lifetime
Inner Sphere Water Molecules 2 Eu³⁺ luminescence quenching

The quantitative data presented in Table 1 clearly demonstrates the performance advantages of the modified TALSPEAK process utilizing HEDTA compared to the conventional configuration. The broader pH operating window (2.5-4.5 versus 3.5-4.0) provides significantly more operational flexibility, while the enhanced separation factors (50-100 versus 30-60 for SFEu/Am) translate to improved separation efficiency in industrial applications. The dramatic reduction in lactate, sodium, and water co-extraction addresses fundamental limitations that have complicated conventional TALSPEAK implementation [1] [2].

The thermodynamic parameters in Table 2 provide insight into the molecular basis for HEDTA's performance in TALSPEAK applications. The stepwise protonation constants reveal that the first two protonation events occur at amine nitrogen atoms, while the third involves a carboxylate oxygen. The similar stability constants for Eu³⁺ and Am³⁺ complexation with HEDTA (log K values of 15.3 and 15.9, respectively) indicate the modest thermodynamic selectivity of HEDTA itself, highlighting that the exceptional separation factors achieved in TALSPEAK processes result from the cooperative effects between aqueous complexation by HEDTA and organic phase extraction by HDEHP or HEH[EHP] [4] [2].

Alternative Systems and Recent Developments

Hydroxypyridinone-Based Complexants

Recent research has explored alternative complexants that may offer advantages over traditional aminopolycarboxylates like HEDTA. Particularly promising are hydroxypyridinone derivatives such as 3,4,3-LI(1,2-HOPO) (HOPO), which demonstrate exceptional potential for low-pH TALSPEAK-like separations. These complexants feature octadentate coordination with enhanced affinity for actinides, potentially enabling operation at pH values as low as 1.5. This characteristic would significantly simplify process flowsheets by eliminating the need for extensive pH adjustment of highly acidic nuclear feed solutions [3] [5].

When combined with HDEHP, the HOPO complexant achieves separation factors for gadolinium versus americium (SFGd/Am) of approximately 30, which is comparable to conventional TALSPEAK performance but at substantially lower pH. With Cyanex 301 GN as extractant, the HOPO system demonstrates even higher separation capabilities (SFGd/Am ≈ 50) while operating in a reverse-TALSPEAK mode where actinides extract into the organic phase while lanthanides remain in the aqueous phase. This approach may offer engineering advantages since lanthanides typically dominate in nuclear fuel compositions. A particularly notable feature of HOPO complexants is their ability to spontaneously oxidize berkelium from Bk(III) to Bk(IV), enabling exceptional separation of berkelium from lanthanides with separation factors (SFGd/Bk) exceeding 270 [3] [5].

Integrated Process Approaches

Beyond individual component modifications, researchers have developed integrated process approaches that combine optimized complexants like HEDTA with synergistic extractant mixtures. The Actinide-Lanthanide Separation Process (ALSEP) employs a mixture of HEH[EHP] and diglycolamide extractants (TODGA or T2EHDGA) in combination with aqueous complexants including HEDTA. This system achieves remarkable separation factors (SFGd/Am = 70-400 across pH 2-4) while demonstrating robust performance characteristics. The ALSEP approach represents a significant advancement in f-element separations by combining the benefits of multiple extractant types and aqueous complexants [3].

The continuing evolution of TALSPEAK-like processes has also investigated structural derivatives of HEDTA, such as N-hydroxyethyl-diethylenetriamine-N,N',N",N"-tetraacetic acid (HEDTTA), which features an extended polyamine backbone with hydroxyethyl substitution. This derivative demonstrates slightly reduced complexation strength (approximately 3 orders of magnitude lower stability constants compared to DTPA) but maintains excellent selectivity while offering substantially enhanced phase-transfer kinetics. The development of such structurally modified complexants indicates ongoing opportunities for molecular optimization to address specific process challenges [2].

Implementation Considerations and Pathway Modeling

Process Optimization and Industrial Implementation

The transition from conventional to modified TALSPEAK processes utilizing HEDTA involves several practical considerations for industrial implementation. The reduced buffer requirements of the HEDTA/HEH[EHP] system decrease operational costs and minimize secondary waste generation. The faster kinetics enable smaller contactor sizes or higher throughput in continuous extraction equipment, potentially reducing capital costs. The decreased co-extraction of buffer components and cations simplifies organic phase management and reduces the need for frequent solvent cleanup [1].

The modified TALSPEAK process demonstrates better compatibility with advanced solvent systems such as those used in ALSEP, providing integration pathways for further process optimization. The HEDTA/HEH[EHP] combination also shows more predictable thermodynamic behavior, facilitating accurate process modeling and control strategies essential for automated nuclear reprocessing facilities. These characteristics make HEDTA-based modified TALSPEAK an attractive option for future nuclear fuel cycle facilities where reliability and predictability are paramount [1] [3].

Strategic Decision Pathways

The following diagram illustrates the decision-making process for selecting and optimizing TALSPEAK configurations based on specific separation requirements and process constraints:

G Start Start: TALSPEAK Process Design pHReq pH Requirement Assessment Start->pHReq LowpH pH < 2.5 pHReq->LowpH Highly acidic feed MedpH pH 2.5-4.5 pHReq->MedpH Moderate pH HighpH pH > 4.5 pHReq->HighpH Near-neutral pH HOPO Consider HOPO-Based System LowpH->HOPO HEDTA Select HEDTA/HEH[EHP] MedpH->HEDTA DTPA Conventional TALSPEAK (HDEHP/DTPA) HighpH->DTPA Kinetics Kinetics Requirement HEDTA->Kinetics FastKin Fast kinetics required Kinetics->FastKin Accelerated processing StandardKin Standard kinetics acceptable Kinetics->StandardKin Standard operation HEDTTA Consider HEDTTA Variant FastKin->HEDTTA ALSEP ALSEP System (HEH[EHP] + TODGA + HEDTA) StandardKin->ALSEP

Diagram 1: Decision pathway for selecting TALSPEAK process configurations based on pH requirements and kinetics considerations

This decision pathway illustrates how process requirements dictate optimal configuration selection. For moderate pH applications (2.5-4.5), the HEDTA/HEH[EHP] system provides an excellent balance of performance characteristics. When particularly fast kinetics are required, the HEDTTA variant may be preferable, while for maximum separation factors across a broad pH range, the ALSEP system incorporating HEDTA offers superior performance.

Conclusion

The comparative analysis of HEDTA performance in conventional versus modified TALSPEAK processes demonstrates significant advantages for the modified approach utilizing HEH[EHP] as extractant. The HEDTA/HEH[EHP] combination addresses fundamental limitations of conventional TALSPEAK by providing a broader operational pH range (2.5-4.5 versus 3.5-4.0), enhanced separation factors (SFEu/Am of 50-100 versus 30-60), and markedly improved kinetics for heavier lanthanides. Additionally, the modified system substantially reduces unwanted partitioning of sodium ions, lactic acid, and water into the organic phase, resulting in more predictable thermodynamic behavior and simplified process modeling.

References

HEDTA nitric oxide absorption capacity vs Fe(II)-EDTA

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the available comparative data. Note that direct NO absorption capacity for Fe(II)-HEDTA is not reported in the searched literature.

Parameter Fe(II)-EDTA Fe(III)-HEDTA Experimental Context
Second-Order Rate Constant with O₂•⁻ (at pH 7) ( 1.9 \times 10^6 M^{-1}s^{-1} ) [1] ( 7.6 \times 10^5 M^{-1}s^{-1} ) [1] Reaction of the Fe(III) complex with superoxide radical, measured by pulse radiolysis [1].
NO Removal Efficiency Up to 94.2% (under optimized conditions with composite ligands) [2] Not Quantified Absorption in a bubbling reactor with simulated flue gas [2].
Typical Working Fe²⁺ Concentration 10 - 40 mmol/L (20 mmol/L optimal) [2] Not Specified Laboratory-scale absorption experiments [2].
Optimal pH ~9 [2] Not Specified
Regeneration Strategies Nanoscale zero-valent iron, Ascorbic Acid, Microbial fuel cells [3] [4] Not Specified Chemical and electrochemical reduction of spent absorbent [3] [4].

Guide to Experimental Protocols

To ensure your experimental results are comparable with existing literature, you can adopt the well-established methodologies used for Fe(II)-EDTA, applying them to both complexes.

Absorption Solution Preparation
  • Fe(II)-EDTA Solution: Freshly prepare by dissolving equimolar amounts of FeSO₄·7H₂O and Na₂EDTA (or Na₄EDTA) in deionized water [2] [3]. The typical concentration of Fe²⁺ is between 10-40 mmol/L [2].
  • pH Control: Adjust the pH of the solution using diluted acids (H₂SO₄, H₃PO₄) or bases (Na₂CO₃, NaOH) as required. The optimal pH for Fe(II)-EDTA is around 9 [2].
  • Application for HEDTA: This protocol can be directly adapted by substituting EDTA with HEDTA in an equimolar ratio with the iron source.
NO Absorption Experiment Setup

A standard laboratory setup for evaluating NO removal efficiency is described as follows:

G GasSupply Gas Supply System Reactor Bubbling Reactor GasSupply->Reactor Simulated Flue Gas (NO, N₂, O₂, SO₂, CO₂) Drying Drying Bottle (Silica Gel) Reactor->Drying Treated Gas Analysis Gas Analyzer Drying->Analysis Dried Gas Exhaust Exhaust Treatment Analysis->Exhaust

  • Procedure:
    • Place a measured volume (e.g., 100-400 mL) of the absorption solution into the bubbling reactor [2] [3].
    • Maintain the solution at a constant temperature using a water bath [2].
    • Introduce a simulated flue gas with a known composition and flow rate. A typical inlet NO concentration is around 600-1000 mg/m³ (or ppm) [2] [3].
    • Use a flue gas analyzer to continuously monitor the NO concentration at the outlet [2] [3].
    • Calculate the NO removal efficiency (η) using the formula: η (%) = [(C_in - C_out) / C_in] × 100 where ( C_{in} ) and ( C_{out} ) are the inlet and outlet NO concentrations, respectively [2] [3].

Key Insights and Research Directions

The kinetic data suggests that the Fe(III)-HEDTA complex reacts with superoxide radical at a slower rate than Fe(III)-EDTA [1]. In a real absorption system, this could influence the complex's oxidation and regeneration pathways. The following diagram outlines the critical reactions in a Fe(II)-L (Ligand) absorption system that you should investigate.

G FeIIL Fe(II)-L (Active Absorbent) FeIIL_NO Fe(II)-L-NO FeIIL->FeIIL_NO 1. NO Absorption FeIIIL Fe(III)-L (Inactive) FeIIL->FeIIIL 2. Oxidation by O₂ FeIIL_NO->FeIIL 4. Reduction & NO Release FeIIIL->FeIIL 3. Reduction Regeneration Regeneration by Reductants (VC, NZVI)

To bridge the existing research gap, your comparative guide could focus on:

  • Synthesizing Fe(II)-HEDTA and testing its direct NO absorption capacity and kinetics using the experimental setup above.
  • Investigating the regeneration of a spent Fe(II)-HEDTA solution using proven reductants like ascorbic acid (VC) or nanoscale zero-valent iron (NZVI) [3] [4].
  • Evaluating system stability under long-term operation and in the presence of common flue gas components like SO₂ and CO₂ [2].

References

HEDTA cost-effectiveness analysis vs alternative chelators

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Economic Overview of Chelators

The following tables consolidate key information from recent studies on chelator performance and economic evaluations.

Table 1: Comparative Performance of GLDA and HEDTA in Acidic Conditions (pH 1-3) This data is derived from a 2025 study that evaluated chelators for use in oil and gas production, assessing performance through computational and experimental methods [1].

Chelator Performance for Ca²⁺ Ions Performance for Fe²⁺ Ions Key Findings & Potential Advantages

| GLDA (Tetrasodium Glutamate Diacetate)| More effective at pH 3 [1] | Outperformed HEDTA at both pH 1 and pH 3 [1] | • Biodegradable (derived from glutamic acid) [1] • Potentially superior electron transfer & stronger adsorption [1] | | HEDTA (Hydroxyethylenediamine Triacetic Acid)| More effective at pH 1 [1] | Less effective than GLDA across tested pH levels [1] | • Better calcium ion sequestration under the most acidic conditions (pH 1) [1] |

Table 2: Clinical and Economic Profile of Selected Chelators This table synthesizes data from sources discussing medical applications, including a 2025 economic evaluation of DMSA and clinical comparisons [2] [3].

Chelator Key Medical Applications Economic & Clinical Notes

| DMSA (Dimercaptosuccinic Acid) | Lead poisoning (FDA-approved); Mercury, Arsenic detox [2] | • Oral administration [2]Cost-effective & dominant in a 2025 model for kidney transplant recipients with high-normal lead levels, improving health outcomes while reducing costs [3]. | | DMPS (Dimercaptopropane-1-sulfonic Acid) | Mercury, Lead detox (Not FDA-approved) [2] | • Available orally or intravenously (IV) [2] • Requires professional oversight due to risks of aggressive metal mobilization [2]. | | EDTA (Ethylenediaminetetraacetic Acid) | Lead, Cadmium poisoning (FDA-approved) [2] [4] | • IV administration only [2] • Requires clinical supervision due to risk of depleting essential minerals [2] [4]. |

Experimental Insights and Methodology

For the GLDA vs. HEDTA study, the experimental protocol provides context for the data in Table 1 [1].

  • Computational Methods: Density Functional Theory (DFT) and Monte Carlo simulations were used to investigate quantum chemistry and adsorption energies of the chelators. Key parameters calculated included energy gap, electronegativity, and global hardness [1].
  • Performance Testing: The chelating ability for Ca²⁺ and Fe²⁺ was experimentally validated using a slurry reactor method.
    • Conditions: Tests were conducted at pH 1 and 3 and a temperature of 80 °C to simulate harsh industrial environments [1].
    • Measurement: Chelated Ca²⁺ concentration was quantified using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES), while Fe²⁺ chelation was measured via ultraviolet–visible (UV–vis) absorption spectroscopy [1].

The economic finding for DMSA in Table 2 is based on a Markov model simulating the life course of kidney transplant recipients, analyzing cost-effectiveness from a healthcare payer's perspective over a lifetime horizon [3].

Visualizing Chelation Therapy Economic Evaluation

The diagram below illustrates the structure of the cost-effectiveness analysis for DMSA therapy in kidney transplant recipients, based on the study referenced [3].

FG1 Functioning Graft (1st) GF1 Graft Failure (1st) FG1->GF1 Graft Failure Death Death FG1->Death Death with Functioning Graft FG2 Functioning Graft (2nd) GF2 Graft Failure (2nd) FG2->GF2 Graft Failure FG2->Death Death with Functioning Graft GF1->FG2 Re-transplantation GF1->GF2 Primary Non-Function GF1->Death Death with Graft Failure GF2->Death Death with Graft Failure

References

HEDTA selectivity for trivalent actinides over lanthanides

Author: Smolecule Technical Support Team. Date: February 2026

Ligand Performance Comparison

Ligand / Extractant Key Characteristics Reported Separation Performance Primary Mechanism
HEDTA (Aminopolycarboxylate) Fast kinetics; lower coordination number allows ternary complex formation; often used with a citrate buffer [1]. Used to selectively strip An(III) from organic phase, leaving Ln(III) behind; selectivity is moderate and highly dependent on process conditions [1]. Ion-exchange / Complexation-based separation in aqueous phase [1].
DTPA (Aminopolycarboxylate) Slower kinetics than HEDTA; higher coordination number saturates metal coordination sphere, minimizing ternary species [1]. A well-established and improved performer in the TALSPEAK process, offering better An(III)/Ln(III) separation factors than HEDTA [2]. Complexation strength difference in aqueous phase (as in TALSPEAK) [2].
BTPhen / Et-Tol-CyMe4-ATPhen (N-donor Heterocyclic) Pre-organized structure; designed for harsh acidic conditions; computationally-aided design [3]. Extremely high selectivity (S.F. > 280 for Am/Eu); effective stripping with dilute acid; minimal co-extraction of Ln(III) [3]. Selective complexation with softer An(III) cations in solvent extraction [3].
3,4,3-LI(1,2-HOPO) (Siderophore-inspired) Ultra-high, charge-based selectivity; forms stable complexes in strong acid; not a traditional extractant but a hold-back agent [4]. Unprecedented separation factors (e.g., ~10^8 for Pu^4+/An^3+ & Ln^3+); enables redox-free Pu purification and single-step Bk isolation [4]. Aqueous complexation to selectively retain specific ions in aqueous phase during extraction.

Experimental Insights on HEDTA

The experimental data and protocols surrounding HEDTA highlight its role in modern process flowsheets.

  • Process Context: HEDTA is a key component in the Actinide Lanthanide Separation (ALSEP) process. In this solvent extraction system, HEDTA is dissolved in an aqueous citrate buffer solution. It functions by selectively stripping (removing) trivalent actinides like Am and Cm from the organic phase into the aqueous phase, while the lanthanides remain in the organic phase [1].
  • Evidence of Ternary Complexation: A key experimental finding is that HEDTA, due to its lower coordination number compared to DTPA, does not fully occupy the coordination sphere of f-elements (which are typically 8-9 coordinate). This allows for the formation of ternary complexes with other ligands in the solution, such as the citrate buffer. The presence of a unique 1:1:1 Nd(III)-HEDTA-citrate complex was identified using spectrophotometric titrations and metal partitioning experiments [1]. This complex formation can alter the speciation and kinetics of the system, which must be accounted for in process models.
  • Protocol for Spectation Studies: The identification of the ternary complex involved:
    • Partitioning Experiments: The distribution ratios (D) of Nd (as a stand-in for Am) and Am were measured while varying the concentration of one ligand (HEDTA or citrate) and holding the other constant. The slope of the log D vs. log(ligand concentration) plot indicated the stoichiometry of the complex involved [1].
    • Spectrophotometric Titrations: Absorption spectra of Nd(III) were recorded in different ligand environments. The distinct spectral features for the Nd-HEDTA-citrate mixture, which could not be reproduced by linear combinations of the Nd-HEDTA and Nd-citrate spectra, confirmed the formation of a new, ternary species [1].

The following diagram illustrates the experimental workflow used to characterize the HEDTA-containing system in the ALSEP process.

G Start ALSEP Aqueous Phase (HEDTA + Citrate) Exp1 Partitioning Experiments Start->Exp1 Exp2 Spectrophotometric Titrations Start->Exp2 Finding1 Finding: Slope analysis suggests 1:1:1 stoichiometry Exp1->Finding1 Finding2 Finding: Unique absorbance spectrum confirms new complex Exp2->Finding2 Conclusion Conclusion: Ternary Nd-HEDTA-Citrate Complex Identified Finding1->Conclusion Finding2->Conclusion

Research Trends and Alternatives

Current research is moving toward ligands with more pronounced selectivity.

  • The Search for Superior Selectivity: The moderate selectivity of aminopolycarboxylates like HEDTA and DTPA has driven the development of ligands with softer donor atoms (like nitrogen), which better exploit the slight differences in covalency between the harder Ln(III) and slightly softer An(III) ions [3] [2]. Molecules like BTPhen and its derivatives are prime examples of this design strategy [3].
  • Paradigm-Shifting Ligands: Recent studies highlight a class of siderophore-inspired ligands, such as 3,4,3-LI(1,2-HOPO). These ligands exhibit "ultra-selective," charge-based recognition, forming exceptionally stable complexes with tetravalent actinides (e.g., Pu^4+, Th^4+) over trivalent ones, even in very strong acids. While not used as extractants in the organic phase, they act as powerful "hold-back" agents in the aqueous phase to achieve unprecedented purification factors [4].

References

×

Physical Description

Dry Powder; Liquid
Liquid; Dry Powder
Solid; [Hawley] White odorless powder; [MSDSonline]
Odorless crystalline powder; [MSDSonline]

Color/Form

SOLID

XLogP3

-6.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

278.11140092 Da

Monoisotopic Mass

278.11140092 Da

Flash Point

Flash point: 100 °C (closed cup)

Heavy Atom Count

19

Density

1.285

Melting Point

288 °C (hydate)
159 °C

UNII

R79J91U341

Related CAS

1330-54-7 (tri-hydrochloride salt)
139-89-9 (tri-hydrochloride salt)
62029-50-9 (tri-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 889 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 889 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 887 of 889 companies with hazard statement code(s):;
H302 (21.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (62.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (49.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (49.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Aluminum, a known neurotoxic substance, has been suggested as a contributing factor in the pathogenesis of Alzheimer's disease. Therapeutic efficacy of combined administration of citric acid (CA) and N-(2-hydroxyethyl) ethylenediaminetriacetic acid (HEDTA) was evaluated in decreasing blood and brain aluminum concentration and parameters indicative of hematological disorders and brain oxidative stress. Adult male wistar rats were exposed to drinking water containing 0.2% aluminum nitrate for 8 months and treated once daily for 5 consecutive days with CA (50 mg/kg, orally) or HEDTA (50 mg/kg, intraperitoneally) either individually or in combination. Aluminum exposure significantly inhibited blood delta-aminolevulinic acid dehydratase while increased zinc protoporphyrin confirming changed heme biosynthesis. Significant decrease in the level of glutathione S-transferase in various brain regions and an increase in whole brain thiobarbituric acid reactive substance, and oxidized glutathione (GSSG) levels were also observed. Glutathione peroxidase activity showed a significant increase in cerebellum of aluminum exposed rats. Most of the above parameters responded moderately to the individual treatment with CA and HEDTA, but significantly reduced blood and brain aluminum burden. However, more pronounced beneficial effects on some of the above described parameters were observed when CA and HEDTA were administered concomitantly. Blood and brain aluminum concentration however, showed no further decline on combined treatment over the individual effect with HEDTA or CA. /Investigators/ conclude that in order to achieve an optimum effect of chelation, combined administration of CA and HEDTA might be preferred. However, further work is needed before a final recommendation could be made. /HEDTA/
Chelating Agents
EXPTL USE: ISOLATED CELL ENVELOPES OF SOME BETA-LACTAMASE POS AND NEG STRAINS OF GRAM-NEG BACTERIA WERE EXPOSED TO CHELATING AGENTS. ENVELOPES FROM PSEUDOMONAS AERUGINOSA CONTAINED GREATEST AMOUNTS OF MG(2+) & WERE MOST SENSITIVE TO THESE AGENTS IN TERMS OF LYSIS, RELEASE OF CATIONS, & RELEASE OF READILY EXTRACTABLE LIPID. CYCLOHEXANE-1,2-DIAMINETETRAACETIC ACID WAS THE MOST EFFECTIVE CHELATOR, FOLLOWED BY EDTA AND HEDTA.
EXPTL USE: MALE RATS WERE INJECTED IP WITH (241)AMERICIUM, THEN ADMINISTERED IN DIFFERENT MODES THE ZINC CHELATES OF DECONTAMINATION AGENTS. HEDTA WAS EXAMINED.
EXPTL USE: HEDTA WAS HIGHLY SUCCESSFUL IN ENHANCING EXCRETION AND REDUCING TISSUE LEVELS OF (54)MN IN RATS AFTER ADMIN OF (54)MNCL2.
For more Therapeutic Uses (Complete) data for HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID (6 total), please visit the HSDB record page.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1330-54-7
139-89-9

Associated Chemicals

N-Hydroxyethylethylenediaminetriacetic acid;150-39-0

Wikipedia

Hydroxyethylethylenediaminetriacetic_acid

Use Classification

Cosmetics -> Opacifying; Chelating; Absorbent; Viscosity controlling; Bulking

Methods of Manufacturing

Young, US patent 2811550 (1957 to Refined Prod); Kroll, Dexter, US patent 2845457 (1958 to Geigy).

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Petroleum Refineries
Food, beverage, and tobacco product manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Miscellaneous Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Synthetic Rubber Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Utilities
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3): ACTIVE
Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-: ACTIVE
Sour water is stripped with air in a tower to remove hydrogen sulfide, the evolved gas is scrubbed with an aqueous chelated Fe3+ solution in an upper portion of the tower to absorb the H2S and oxidize it to sulfur, and the treated gas is discharged from the top of the tower. A suitable solution for scrubbing consists of water 2400, 39% FeCl3 577, Na4EDTA 272, trisodium-n(2-hydroxyethyl)ethylenediaminetriacetate 272, 70% sorbitol 272, 50% NaOH 153, and Na2CO3 350 g.
AN AQ SOLN CONTAINING HEDTA WAS USED TO TREAT WASTE GASES FROM A XANTHATE PROCESS. THE HYDROGEN SULFIDE REMOVAL EFFICIENCY WAS 80-95%.
HEDTA STABILIZED A 1% AQ SOLN OF CHLORPROMAZINE HYDROCHLORIDE, PROMAZINE HYDROCHLORIDE, AND TRIFLUPROMAZINE HYDROCHLORIDE.
HEDTA IN A VERY LOW CONCN (O.5 MMOL/L) AFFORDS A DEFINITIVE INHIBITORY EFFECT ON THE RATE OF THIAMINE HYDROCHLORIDE CLEAVAGE.
HEDTA STABILIZED ISONIAZID SOLUTIONS.
HEDTA IS USED TO SEPARATE STRONTIUM FROM OTHER FISSION PRODUCTS IN AN ANALYTICAL PROCEDURE.

Storage Conditions

Store at ambient temperature. Keep container tightly closed.

Dates

Last modified: 08-15-2023

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